Methyl citronellate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,7-dimethyloct-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,10H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLPOPCZMXGUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047408 | |
| Record name | Methyl 3,7-dimethyloct-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | Methyl 3,7-dimethyl-6-octenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/74/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
216.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl citronellate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | Methyl citronellate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.897-0.907 | |
| Record name | Methyl 3,7-dimethyl-6-octenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/74/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2270-60-2 | |
| Record name | Methyl (±)-citronellate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl rhodinolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octenoic acid, 3,7-dimethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3,7-dimethyloct-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,7-dimethyloct-6-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL RHODINOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J2YGF6EUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl citronellate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Methyl Citronellate
For Researchers, Scientists, and Drug Development Professionals
Document ID: MG-PC-20251220 Version: 1.0 Prepared by: Gemini
Introduction
Methyl citronellate (CAS No: 2270-60-2) is an acyclic monoterpenoid ester known for its characteristic floral, fruity, and citrus-like aroma.[1][2][3] Its chemical name is methyl 3,7-dimethyloct-6-enoate.[1] Found naturally in various plants such as lemon balm and pepper, it is utilized primarily in the flavor and fragrance industries.[3][4] Understanding its physicochemical properties is crucial for quality control, formulation development, and assessing its behavior in various applications, including potential pharmaceutical or therapeutic contexts where it might be used as an excipient or a component in a delivery system.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and workflows for analytical characterization.
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound. Data has been aggregated from multiple sources to provide a comprehensive overview.
Table 1: Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 3,7-dimethyloct-6-enoate | [1] |
| Synonyms | Methyl 3,7-dimethyl-6-octenoate, Citronellic acid, methyl ester | [1][2] |
| CAS Number | 2270-60-2 | [1][5] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][3][5] |
| Molecular Weight | 184.27 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2][6] |
| Odor Profile | Floral, dry, weedy, waxy, fruity, wine-like | [2][3] |
Table 2: Quantitative Physicochemical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 216 °C | @ 760 mmHg | [1][2][6] |
| 78 °C | @ 3.00 mmHg | [2][6] | |
| Density | 0.897 - 0.907 g/cm³ | @ 25 °C | [1][2][6] |
| Refractive Index | 1.437 - 1.443 | @ 20 °C | [1][2][6][7] |
| Flash Point | 76.11 °C (169 °F) | Tagliabue Closed Cup (TCC) | [2][6][8] |
| Vapor Pressure | 0.078 mmHg | @ 25 °C (Estimated) | [2][6][8] |
| Solubility | Very slightly soluble in water (17.56 mg/L @ 25°C, est.) | - | [2][6][8] |
| Soluble in alcohol, dipropylene glycol | - | [2][6][8] | |
| logP (o/w) | 2.93 - 4.06 | (Estimated) | [5][9][10] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard methods applicable to volatile organic compounds like this compound.
Protocol for Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point.[11]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Thermometer with appropriate range
-
Heating block or Thiele tube with heating oil
-
Small magnetic stir bar and stirrer/hotplate
-
Clamping apparatus
Procedure:
-
Place approximately 0.5 mL of this compound into the test tube.
-
Add a small magnetic stir bar to the test tube to ensure smooth boiling.[11]
-
Position the test tube in the heating block or Thiele tube.
-
Suspend a thermometer inside the test tube, ensuring the thermometer bulb is positioned just above the liquid surface, in the vapor phase, to measure the temperature of the condensing vapor.[12]
-
Turn on the stirrer to a gentle speed.
-
Begin heating the apparatus gradually.
-
Observe the liquid. As it heats, a "reflux ring" of condensing vapor will become visible on the walls of the test tube.[11]
-
Adjust the heating so that the reflux ring is stable and its upper level is aligned with the thermometer bulb.
-
Record the temperature when it stabilizes. This stable temperature is the boiling point of the liquid.[11][13]
Protocol for Density Determination
Density is a fundamental property determined by measuring the mass of a known volume of the substance.[14]
Apparatus:
-
Electronic balance (accurate to at least 0.001 g)
-
Graduated cylinder or pycnometer (volumetric flask) of a suitable volume (e.g., 10 mL)
-
Temperature probe or thermometer
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[15]
-
Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume precisely from the bottom of the meniscus.[15]
-
Measure and record the combined mass of the cylinder and the liquid.[15]
-
Measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[14]
-
Repeat the measurement at least three times and report the average density.
Protocol for Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a characteristic constant for a pure compound.[16] An Abbe refractometer is a common instrument for this purpose.[16]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)
Procedure:
-
Turn on the refractometer and the light source. Ensure the constant temperature water bath is circulating water through the refractometer prisms at the desired temperature (e.g., 20.0 °C).
-
Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely.
-
Using a dropper, place 2-3 drops of this compound onto the surface of the lower prism.
-
Close the prisms together firmly. The liquid should spread evenly to form a thin film.
-
Look through the eyepiece. Rotate the adjustment knob until the field of view is divided into a light and a dark section.
-
Turn the chromaticity compensator to eliminate any color fringe at the border of the light and dark regions, resulting in a sharp, clear dividing line.
-
Adjust the measurement knob to center the dividing line precisely on the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
Clean the prisms thoroughly after the measurement.
Protocol for Purity and Compositional Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing the purity and composition of volatile compounds like those found in essential oils.[17][18]
Apparatus & Reagents:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate capillary column (e.g., HP-5MS, a nonpolar column)[18]
-
High-purity carrier gas (Helium or Hydrogen)
-
Sample vials
-
Microsyringe
-
High-purity solvent for dilution (e.g., methanol (B129727) or cyclohexane)[18][19]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL of methanol) in a sample vial.[18]
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 60°C, hold for 1-2 minutes, then ramp up at a rate of 3-5°C/min to a final temperature of 240°C.[18][19]
-
Set the injector temperature (e.g., 230-250°C).[19]
-
Set the carrier gas flow rate (e.g., 1 mL/min).
-
Set the MS parameters, including the mass range to be scanned (e.g., 40-400 amu) and the ionization mode (typically Electron Ionization at 70 eV).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.[18]
-
Data Acquisition: Start the data acquisition. The GC will separate the components of the sample based on their volatility and interaction with the column's stationary phase. The separated components then enter the MS, where they are fragmented and detected.
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to each separated component.
-
Identify the peak for this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with a reference library (e.g., NIST, Wiley) to confirm the identity.
-
Calculate the purity of the sample by determining the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
-
Visualized Workflows and Methodologies
The following diagrams illustrate the logical flow of the characterization process and experimental setups.
Caption: General workflow for the physicochemical characterization of this compound.
Caption: Step-by-step protocol for micro-reflux boiling point determination.
Caption: Workflow for determining the density of a liquid sample.
Caption: The process flow for analyzing this compound purity using GC-MS.
References
- 1. Methyl rhodinolate | C11H20O2 | CID 61290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 2270-60-2 [thegoodscentscompany.com]
- 3. This compound | 2270-60-2 [chemicalbook.com]
- 4. This compound CAS#: 2270-60-2 [m.chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Fragrance University [fragranceu.com]
- 7. Refractive Index Information Catalog [thegoodscentscompany.com]
- 8. This compound [flavscents.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. vernier.com [vernier.com]
- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Refractive index - Wikipedia [en.wikipedia.org]
- 17. areme.co.jp [areme.co.jp]
- 18. scitepress.org [scitepress.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Aromatic World of Methyl 3,7-dimethyloct-6-enoate: A Technical Guide to Its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,7-dimethyloct-6-enoate, also widely known as methyl citronellate, is a naturally occurring monoterpenoid ester that contributes to the characteristic aroma of numerous plants and plays a role in the chemical communication of certain insects. Its pleasant fruity and floral scent has led to its use in the fragrance and flavor industries. This technical guide provides an in-depth overview of the natural sources and occurrence of Methyl 3,7-dimethyloct-6-enoate, presenting quantitative data, detailed experimental protocols for its analysis, and an exploration of the general signaling pathways involved in its perception by insects. This document is intended to be a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development.
Natural Occurrence of Methyl 3,7-dimethyloct-6-enoate
Methyl 3,7-dimethyloct-6-enoate is found in a variety of plant species, where it is a component of their essential oils and floral scents. It is also utilized as a semiochemical by certain insects.
Occurrence in Plants
This compound is a notable volatile organic compound (VOC) in the floral bouquets of several plant families, particularly in orchids and cyclamens. It is also present in the essential oils of some coniferous trees. The presence of Methyl 3,7-dimethyloct-6-enoate is often associated with attracting pollinators.
Occurrence in Insects
In the animal kingdom, Methyl 3,7-dimethyloct-6-enoate has been identified as a semiochemical, a chemical substance that carries a message, in certain insect species. For instance, it is used in the chemical communication system of the Say's stink bug, Chlorochroa sayi.[1]
Quantitative Data on Natural Occurrence
The concentration of Methyl 3,7-dimethyloct-6-enoate can vary significantly depending on the species, the specific plant part, and environmental conditions. The following table summarizes the available quantitative data on its occurrence.
| Family | Species | Plant Part/Source | Concentration (% of total volatiles/essential oil) | Reference |
| Cupressaceae | Callitris columellaris | Wood Oil | 0.80% | The Good Scents Company |
| Cupressaceae | Callitris glaucophylla | Wood Oil | 0.40% | The Good Scents Company |
| Myrsinaceae | Cyclamen purpurascens | Floral Scent | 0.96% | [2] |
| Araceae | Anthurium salvadorense | Floral Scent | Present (quantification not specified) | The Pherobase |
| Orchidaceae | Cypripedium species (e.g., C. acaule, C. arietinum, C. calceolus) | Floral Scent | Present (quantification not specified) | The Pherobase |
| Cupressaceae | Juniperus species (e.g., J. conferta, J. oblonga, J. sibirica) | Not specified | Present (quantification not specified) | The Pherobase |
| Pentatomidae | Chlorochroa sayi (Say's Stink Bug) | Semiochemical | Present (quantification not specified) | [1] |
Experimental Protocols
The identification and quantification of Methyl 3,7-dimethyloct-6-enoate from natural sources typically involve the collection of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Volatile Collection from Floral Headspace
A common technique for collecting floral scents is dynamic headspace collection.
Materials:
-
Flowering plant
-
Oven bag (pre-cleaned by baking)
-
Volatile collection trap (e.g., glass tube with an adsorbent like Tenax® TA or Porapak Q)
-
Portable vacuum pump
-
Flowmeter
-
Connecting tubing (Teflon or other inert material)
Procedure:
-
Carefully enclose a single flower or an inflorescence within the oven bag and seal it at the base of the stem.
-
Connect the inlet of the volatile collection trap to an opening in the bag.
-
Connect the outlet of the trap to the vacuum pump.
-
Draw air from the bag through the adsorbent trap at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-24 hours). The air pulled into the bag should be purified by passing it through a charcoal filter.
-
After collection, disconnect the trap and seal both ends.
-
The trapped volatiles are then eluted with a solvent (e.g., hexane (B92381) or dichloromethane) or thermally desorbed directly into the GC-MS.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free method for extracting volatiles.
Materials:
-
Plant material (e.g., flower, leaf) in a sealed vial
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Heater/agitator
Procedure:
-
Place a known amount of the plant material into a headspace vial and seal it.
-
Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time to allow volatiles to accumulate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatiles.
-
Retract the fiber and immediately insert it into the GC injector for thermal desorption and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 40-60°C (hold for 2-5 min), then ramp at 5-10°C/min to 250-280°C (hold for 5-10 min).
-
Transfer Line Temperature: 280°C
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Quantification:
-
Quantification can be performed using an internal or external standard method. A known amount of a standard compound (e.g., a stable isotope-labeled version of the analyte or a compound with similar chemical properties) is added to the sample or a calibration curve is generated using a series of standard solutions of Methyl 3,7-dimethyloct-6-enoate.
Signaling Pathways
While specific signaling pathways for Methyl 3,7-dimethyloct-6-enoate have not been elucidated, the general mechanism of olfactory perception in insects provides a framework for understanding how this molecule is detected.
Insects detect volatile compounds through olfactory sensory neurons (OSNs) located in sensilla on their antennae. These neurons express different types of olfactory receptors (ORs), ionotropic receptors (IRs), or gustatory receptors (GRs). When an odorant molecule like Methyl 3,7-dimethyloct-6-enoate enters the sensillum, it binds to an odorant-binding protein (OBP) which transports it to an OR on the dendritic membrane of an OSN.
The binding of the odorant to the OR triggers a conformational change, leading to the opening of an ion channel. This results in the depolarization of the neuron and the generation of an action potential. The signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as attraction to a food source or a mate.
Visualizations
Caption: Experimental workflow for the analysis of volatile compounds.
Caption: General insect olfactory signaling pathway.
Conclusion
Methyl 3,7-dimethyloct-6-enoate is a widespread natural product with a notable presence in the plant and insect kingdoms. Its role as a floral attractant and a semiochemical highlights its importance in ecological interactions. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from various natural sources. While the specific signaling pathways for Methyl 3,7-dimethyloct-6-enoate remain to be fully elucidated, the general principles of insect olfaction offer a foundation for future research in this area. Further investigation into the quantitative distribution of this compound and its specific biological activities will undoubtedly contribute to a deeper understanding of its ecological significance and potential applications.
References
The Biosynthesis of Citronellol and its Esters in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citronellate, a monoterpene ester valued for its aromatic properties, is a derivative of citronellol (B86348). While the biosynthesis of citronellol from geraniol (B1671447) is a well-characterized pathway in several plant species, the direct methylation of citronellol to form this compound is not prominently documented in scientific literature. Instead, current research points towards the formation of citronellyl acetate (B1210297) through the action of alcohol acyltransferases. This technical guide provides a comprehensive overview of the known biosynthetic pathway leading to citronellol and its subsequent esterification, with a focus on the key enzymes, quantitative data, and detailed experimental protocols.
Core Biosynthesis Pathway: From Geranyl Diphosphate (B83284) to Citronellol
The biosynthesis of citronellol originates from geranyl diphosphate (GPP), a central precursor in monoterpene synthesis. The pathway to citronellol is primarily understood through two main routes: a multi-step enzymatic conversion from geraniol and an alternative cytosolic pathway.
The Geraniol to Citronellol Conversion Pathway
This pathway involves the conversion of geraniol to citronellol through the intermediates geranial (a mixture of the isomers geranial and neral, collectively known as citral) and citronellal (B1669106). This multi-step process has been particularly studied in plants like Pelargonium graveolens (rose-scented geranium) and Rosa hybrida (rose).
The key enzymatic steps are:
-
Oxidation of Geraniol to Geranial (Citral): This step is catalyzed by an alcohol dehydrogenase.
-
Reduction of Geranial to Citronellal: This reduction is carried out by enzymes belonging to the Progesterone 5β-Reductase/Iridoid Synthase-like (PRISE) family.[1]
-
Reduction of Citronellal to Citronellol: The final step involves the reduction of citronellal to citronellol, also potentially catalyzed by enzymes from the PRISE family or other reductases.
Alternative Cytosolic Biosynthesis Pathway
Recent studies in rose-scented geranium have provided evidence for a cytosolic pathway for the biosynthesis of both geraniol and citronellol.[2] This pathway involves the action of a Nudix hydrolase on geranyl diphosphate (GDP).
The proposed steps are:
-
Hydrolysis of GDP to Geranyl Monophosphate (GP): A Nudix hydrolase (PgNdx1) catalyzes this step.[2]
-
Dephosphorylation of GP to Geraniol: A phosphatase converts GP to geraniol.
-
Conversion to Citronellyl Monophosphate (CP): In citronellol-rich lines, GP is suggested to be reduced to citronellyl monophosphate (CP).[2]
-
Dephosphorylation of CP to Citronellol: A phosphatase then converts CP to citronellol.
Esterification of Citronellol: The Formation of Citronellyl Acetate
While the direct methylation of citronellol to this compound is not well-documented, the formation of citronellyl acetate is a known process in plants like roses. This reaction is catalyzed by an alcohol acyltransferase (AAT), which belongs to the BAHD family of acyltransferases.[3][4]
The enzyme, Geraniol/Citronellol Acetyltransferase (RhAAT1), utilizes acetyl-Coenzyme A (acetyl-CoA) as the acyl donor to esterify citronellol.[3][4]
Quantitative Data
The following tables summarize the available quantitative data for key enzymes in the citronellol and citronellyl acetate biosynthesis pathways.
Table 1: Enzyme Kinetic Properties
| Enzyme | Source Organism | Substrate | K_m | V_max / Activity | Reference |
| Geraniol/Citronellol Acetyltransferase (RhAAT1) | Rosa hybrida | Geraniol | 29 µM | 15 pkat/mg protein | [5] |
| Citronellol | 39 µM | 12 pkat/mg protein | [5] | ||
| Acetyl-CoA | 15 µM | - | [3][4] | ||
| Nudix Hydrolase (PgNdx1) | Pelargonium graveolens | Geranyl Diphosphate | ~750 nM | - | [2] |
Table 2: Metabolite Concentrations in Pelargonium graveolens
| Metabolite | Chemotype | Concentration (mg/g FW) | Reference |
| Geraniol | Geraniol-rich | 4.76 ± 0.96 | [6] |
| (-)-Citronellol | Geraniol-rich | - | [6] |
| (-)-Isomenthone | Geraniol-rich | - | [6] |
Experimental Protocols
Protocol 1: In Vitro Geraniol/Citronellol Acetyltransferase (AAT) Enzyme Assay
This protocol describes a method to measure the catalytic activity of AAT from plant tissues.[3][4]
1. Protein Extraction:
- Homogenize fresh plant tissue (e.g., rose petals) in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone).
- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
- Use the supernatant as the crude enzyme extract.
2. Reaction Mixture (Final volume: 100 µL):
- 50 mM Tris-HCl, pH 7.5
- 1 mM DTT
- 50 µM Acetyl-CoA
- 100 µM Citronellol (or Geraniol)
- 50 µL of crude enzyme extract
3. Incubation:
- Incubate the reaction mixture at 30°C for 30-60 minutes.
4. Product Extraction:
- Stop the reaction by adding an equal volume of hexane (B92381).
- Vortex vigorously and centrifuge to separate the phases.
- Collect the upper hexane phase containing the citronellyl acetate.
5. Analysis:
- Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS).
- Quantify the product using a standard curve of authentic citronellyl acetate.
Protocol 2: Heterologous Expression and Characterization of PRISE Family Enzymes
This protocol outlines the general steps for expressing and characterizing citral (B94496) reductases from the PRISE family.[1]
1. Gene Cloning and Vector Construction:
- Isolate the full-length cDNA of the candidate PRISE gene from the plant of interest.
- Clone the cDNA into a suitable expression vector (e.g., pET vector for E. coli expression).
2. Heterologous Expression in E. coli:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the bacterial culture and induce protein expression with IPTG.
- Harvest the cells and lyse them to release the recombinant protein.
3. Protein Purification:
- Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
4. In Vitro Enzyme Assay:
- Reaction Mixture: 100 mM buffer (e.g., Tris-HCl, pH 7.0), 1 mM NADPH or NADH, 1 mM citral, and a suitable amount of purified enzyme.
- Incubation: Incubate at 30°C for a defined period.
- Product Extraction and Analysis: Extract the product (citronellal) with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS.
Conclusion and Future Perspectives
The biosynthesis of citronellol in plants is a multifaceted process involving multiple enzymatic steps and alternative pathways. While the conversion of geraniol to citronellol is reasonably well understood, the subsequent formation of this compound via direct methylation remains an uncharacterized or potentially non-existent pathway in the plants studied to date. The discovery of a geraniol/citronellol acetyltransferase in roses suggests that acetylation is a key mechanism for the esterification of these terpene alcohols.
Future research should focus on identifying and characterizing methyltransferases that may act on citronellol or other terpene alcohols in a wider range of plant species. A thorough investigation of the substrate specificity of known plant O-methyltransferases for terpene alcohols could reveal novel enzymatic activities. Elucidating the complete biosynthetic pathway of this compound and other valuable terpene esters will be crucial for their biotechnological production in engineered microorganisms or plants.
References
- 1. Quantitative analysis of geraniol, nerol, linalool, and α-terpineol in wine | Scilit [scilit.com]
- 2. Cytosolic geraniol and citronellol biosynthesis require a Nudix hydrolase in rose-scented geranium (Pelargonium graveolens) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile ester formation in roses. Identification of an acetyl-coenzyme A. Geraniol/Citronellol acetyltransferase in developing rose petals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Methyltransferases Involved in the Biosynthesis of Volatile Phenolic Derivatives in Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
Spectroscopic Profile of Methyl Citronellate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for methyl citronellate, an acyclic monoterpenoid ester. Due to the limited availability of directly published complete experimental spectra, this guide combines data from the National Institute of Standards and Technology (NIST) with predicted spectroscopic values and generalized experimental protocols. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: methyl 3,7-dimethyloct-6-enoate[1]
-
Synonyms: Methyl 3,7-dimethyl-6-octenoate, Citronellic acid methyl ester[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).
Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~5.10 | t | 1H | H-6 |
| ~3.67 | s | 3H | H-1' |
| ~2.20 | m | 2H | H-2 |
| ~1.95-2.10 | m | 2H | H-5 |
| ~1.68 | s | 3H | H-8 |
| ~1.60 | s | 3H | H-9 |
| ~1.55-1.70 | m | 1H | H-3 |
| ~1.15-1.40 | m | 2H | H-4 |
| ~0.95 | d | 3H | H-10 |
Predicted ¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~174.0 | C-1 |
| ~131.5 | C-7 |
| ~124.5 | C-6 |
| ~51.5 | C-1' |
| ~41.0 | C-2 |
| ~37.0 | C-4 |
| ~29.5 | C-3 |
| ~25.7 | C-5 |
| ~25.7 | C-8 |
| ~19.5 | C-10 |
| ~17.6 | C-9 |
Note: The predicted NMR data is based on the analysis of similar compounds and typical chemical shift ranges. Actual experimental values may vary.[5][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2960-2850 | C-H (alkane) | Stretch |
| ~1740 | C=O (ester) | Stretch |
| ~1670 | C=C (alkene) | Stretch |
| ~1465 | C-H (alkane) | Bend |
| ~1250-1000 | C-O (ester) | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is based on the electron ionization (EI) mass spectrum available from the NIST database.
Table 4: Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 184 | [M]⁺ (Molecular Ion) |
| 169 | [M - CH₃]⁺ |
| 153 | [M - OCH₃]⁺ |
| 125 | [M - COOCH₃]⁺ |
| 88 | [CH₃OC(OH)=CHCH₃]⁺ (McLafferty Rearrangement) |
| 69 | [C₅H₉]⁺ |
| 41 | [C₃H₅]⁺ |
The fragmentation of esters is often characterized by cleavage next to the carbonyl group and hydrogen rearrangements.[8][9][10][11][12]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[13]
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.[14][15][16][17]
-
The solvent should contain tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[13][15][16] The final sample depth should be approximately 4-5 cm.[13][14][15]
-
-
Data Acquisition :
-
Use a 400 MHz or higher NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[14]
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary. A proton-decoupled pulse sequence is typically used.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
ATR-IR Spectroscopy
-
Sample Preparation :
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.[19]
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[20]
-
Transfer the solution to a 1.5 mL glass autosampler vial.[20]
-
-
Data Acquisition :
-
Inject the sample into the GC-MS system.[21]
-
Gas Chromatography (GC) Conditions :
-
Mass Spectrometry (MS) Conditions :
-
-
Data Analysis :
-
The resulting total ion chromatogram (TIC) will show the retention time of this compound.
-
The mass spectrum corresponding to the GC peak of this compound can be analyzed for its molecular ion and fragmentation pattern.
-
Visualizations
Experimental Workflows
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for ATR-IR spectroscopic analysis.
Caption: Workflow for GC-MS analysis.
Mass Spectrometry Fragmentation
Caption: Logical fragmentation pathways for this compound in EI-MS.
References
- 1. Fragrance University [fragranceu.com]
- 2. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. research.reading.ac.uk [research.reading.ac.uk]
- 16. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. agilent.com [agilent.com]
- 19. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 20. uoguelph.ca [uoguelph.ca]
- 21. emeraldcloudlab.com [emeraldcloudlab.com]
- 22. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]
An In-depth Technical Guide on the Olfactory Properties and Odor Profile of Methyl Citronellate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl citronellate, a monoterpenoid ester, is a volatile organic compound with a characteristic complex odor profile that finds application in the fragrance and flavor industries. A comprehensive understanding of its olfactory properties is crucial for its effective utilization and for research into odorant-receptor interactions and the broader mechanisms of olfaction. This technical guide provides a detailed overview of the olfactory characteristics of this compound, including its odor profile, available quantitative data, and relevant experimental methodologies. Furthermore, it explores the general signaling pathways associated with odor perception and discusses the current understanding of how compounds structurally related to this compound interact with olfactory receptors.
Olfactory Profile of this compound
This compound is primarily characterized by a floral and fruity odor.[1][2][3] Various sources describe its scent with a range of nuances, highlighting its complexity. The predominant odor descriptors include:
-
Floral: This is the most consistently reported characteristic.[1][2][3][4] Specific floral notes mentioned include geranium and rose.[2][5]
-
Fruity: Descriptors such as fruity, apple-like, and winey are frequently used.[2][3][5]
-
Other Nuances: Additional descriptors include weedy, dusty, dry, and with hints of bergamot and tea.[2][5]
The perceived odor can vary depending on the concentration and the medium in which it is evaluated. For instance, at 10% in dipropylene glycol, it is described as floral, dry, weedy, dusty, waxy, geranium, fatty, fruity, and winey.[2][5] At a lower concentration of 1%, it is characterized as sweet, geranium, floral, and waxy, with winey and fruity nuances.[2][5]
Quantitative Olfactory Data
However, various physical properties that influence its volatility and transport to olfactory receptors have been determined.
| Property | Value | Conditions |
| Specific Gravity | 0.89700 to 0.90700 | @ 25.00 °C |
| Refractive Index | 1.43700 to 1.44300 | @ 20.00 °C |
| Boiling Point | 216.00 °C | @ 760.00 mm Hg |
| Vapor Pressure | 0.078000 mmHg | @ 25.00 °C (estimated) |
| Flash Point | 169.00 °F (76.11 °C) | TCC |
| Solubility | Soluble in alcohol and dipropylene glycol; very slightly soluble in water (17.56 mg/L @ 25 °C, estimated) |
Experimental Protocols for Olfactory Analysis
The characterization of the olfactory properties of a compound like this compound typically involves sensory analysis and instrumental techniques such as Gas Chromatography-Olfactometry (GC-O).
Sensory Analysis
Sensory evaluation relies on trained human panelists to describe and quantify the odor attributes of a substance.[7][8][9] A typical protocol for the sensory analysis of a fragrance compound would involve:
-
Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and trained to identify and rate the intensity of various odor descriptors.
-
Sample Preparation: this compound is diluted to various concentrations in a suitable solvent, such as dipropylene glycol or ethanol, to avoid overwhelming the senses.
-
Evaluation Procedure: Panelists are presented with the samples in a controlled environment to minimize distractions. They are asked to sniff the samples and record the perceived odor characteristics on a standardized scoresheet. This can involve descriptive analysis, where panelists list all perceived odors, or profiling, where they rate the intensity of a predefined set of descriptors.
-
Data Analysis: The collected data is statistically analyzed to determine the consensus odor profile and the intensity of each attribute.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation of volatile compounds by gas chromatography with human sensory detection.[6][10][11][12] This allows for the identification of odor-active compounds in a mixture and the characterization of their individual scents. A general GC-O protocol for analyzing a fragrance material like this compound would include:
-
Sample Injection: A diluted solution of this compound is injected into the gas chromatograph.
-
Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Effluent Splitting: The effluent from the column is split, with one portion directed to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.
-
Olfactometry: A trained assessor sniffs the effluent at the sniffing port and records the time, duration, and description of any perceived odors.
-
Data Correlation: The olfactometry data is correlated with the chromatogram from the chemical detector to identify the compound responsible for each odor.
A detailed protocol for a related compound, ethyl citronellate, using Gas Chromatography-Mass Spectrometry (GC-MS) for quantification, provides a solid framework that can be adapted for this compound.[13] This involves creating calibration standards, preparing the sample, and defining specific instrument parameters for the GC and MS.
Olfactory Signaling Pathway
The perception of odors is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[14][15][16] The general signaling cascade for most odorants is as follows:
-
Odorant Binding: An odorant molecule, such as this compound, binds to a specific OR.
-
G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates a G-protein (typically Gαolf).
-
Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP acts as a second messenger and binds to cyclic nucleotide-gated (CNG) ion channels, causing them to open.
-
Neuron Depolarization: The influx of cations (primarily Ca2+ and Na+) through the open channels depolarizes the olfactory sensory neuron.
-
Signal Transmission: If the depolarization reaches a certain threshold, it generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[17][18]
While this represents the canonical pathway, the specific olfactory receptors that bind to this compound have not yet been deorphanized. Research on structurally similar monoterpenoids has begun to shed light on potential receptor interactions. For instance, (-)-citronellal (B106795) has been shown to activate the human olfactory receptor OR1A2.[19][20][21] Given the structural similarities, it is plausible that this compound interacts with a subset of ORs that recognize other citronellol (B86348) derivatives or floral esters. Further research, such as high-throughput screening of olfactory receptor libraries, is needed to identify the specific receptors for this compound and to fully elucidate its combinatorial code for odor perception.
Conclusion
This compound possesses a complex and pleasant floral-fruity odor profile that is valuable in various industries. While its qualitative olfactory characteristics are well-documented, a standardized odor threshold value remains to be determined. The experimental protocols for sensory analysis and GC-O provide a robust framework for further quantitative characterization. The understanding of its interaction with specific olfactory receptors and the subsequent signaling cascade is still in its early stages but represents a promising area for future research. A deeper understanding of these molecular mechanisms will not only enhance the application of this compound but also contribute to the broader field of olfactory science and the development of novel fragrance and flavor compounds.
References
- 1. scbt.com [scbt.com]
- 2. Fragrance University [fragranceu.com]
- 3. This compound CAS#: 2270-60-2 [m.chemicalbook.com]
- 4. This compound, 2270-60-2 [thegoodscentscompany.com]
- 5. This compound [flavscents.com]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 8. pac.gr [pac.gr]
- 9. fdfscotland.org.uk [fdfscotland.org.uk]
- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aidic.it [aidic.it]
- 12. iladdie.wordpress.com [iladdie.wordpress.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Khan Academy [khanacademy.org]
- 16. youtube.com [youtube.com]
- 17. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Heterotrimeric G Protein–Coupled Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Monoterpene (-)-citronellal affects hepatocarcinoma cell signaling via an olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of ligands for olfactory receptors by functional expression of a receptor library - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyclic Monoterpenoid Esters: A Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyclic monoterpenoid esters, a class of volatile organic compounds prevalent in the essential oils of many aromatic plants, are gaining significant attention in the pharmaceutical and biomedical fields. These esters, such as geranyl acetate (B1210297), linalyl acetate, and citronellyl acetate, are recognized for their pleasant fragrances and are widely used in the cosmetic and food industries. Beyond their aromatic properties, a growing body of scientific evidence reveals their diverse and potent biological activities. This technical guide provides an in-depth review of the current research on the anticancer, anti-inflammatory, antimicrobial, and other significant biological effects of these compounds. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of associated signaling pathways and workflows to support further research and drug development initiatives.
Introduction
Monoterpenoids are a subclass of terpenes, secondary metabolites synthesized by plants, that consist of two isoprene (B109036) units.[1][2] Their derivatives, including acyclic monoterpenoid esters, are formed by the condensation of a monoterpene alcohol with a carboxylic acid, most commonly acetic acid.[3] These esters are integral components of essential oils from plants like lavender (Lavandula angustifolia), coriander (Coriandrum sativum), and lemongrass (Cymbopogon citratus), contributing significantly to their characteristic aroma and therapeutic properties.[4][5][6]
Historically utilized in traditional medicine and aromatherapy, these compounds are now the subject of rigorous scientific investigation to validate their pharmacological effects and elucidate their mechanisms of action.[7][8] This guide focuses on the most studied acyclic monoterpenoid esters, including geranyl acetate, linalyl acetate, citronellyl acetate, and neryl acetate, summarizing their known biological activities and the experimental evidence that underpins these findings.
Anticancer and Pro-Apoptotic Activities
Several acyclic monoterpenoid esters have demonstrated promising potential as anticancer agents by inducing apoptosis (programmed cell death), causing DNA damage, and promoting cell cycle arrest in various cancer cell lines.[4][9]
Key Findings:
-
Geranyl Acetate: This ester has been shown to induce potent anticancer effects in colon cancer cells (Colo-205).[3][4] Studies indicate that its mechanism involves the induction of apoptosis.[4][9] It is also reported to have anti-proliferative properties.[10]
-
Citronellyl Acetate: Research has highlighted its pro-apoptotic activity in human hepatoma cells.[11][12]
Signaling Pathways in Anticancer Activity
Acyclic monoterpenoids can modulate multiple signaling pathways critical to cancer metastasis and cell survival. They have been shown to inhibit key processes such as epithelial-mesenchymal transition (EMT), angiogenesis, migration, and invasion by downregulating factors like matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and inhibiting pathways such as PI3K/Akt and NF-κB.[13]
Caption: Acyclic monoterpenoid esters inhibit key cancer signaling pathways.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., Colo-205, HepG2) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the acyclic monoterpenoid ester (e.g., geranyl acetate) dissolved in a suitable solvent like DMSO and incubated for 24, 48, or 72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Anti-inflammatory Activity
Linalyl acetate and geranyl acetate have been identified as significant contributors to the anti-inflammatory properties of the essential oils in which they are found.[5][6][14] Their activity is often evaluated using in vivo models of inflammation.
Key Findings:
-
Linalyl Acetate: This ester plays a major role in the anti-inflammatory activity of essential oils like lavender.[5][14][15] Studies suggest it may act as a pro-drug, with its effects being more delayed compared to its corresponding alcohol, linalool (B1675412).[14][16] It is effective in reducing skin inflammation and healing rashes.[5]
-
Geranyl Acetate: Possesses demonstrated anti-inflammatory effects in addition to its other biological activities.[6][9][10]
Quantitative Data on Anti-inflammatory Activity
| Compound | Model | Dose | Effect | Reference |
| (-)-Linalool | Carrageenan-induced edema (rat) | 25 mg/kg | Delayed and prolonged reduction of edema | [16] |
| Linalyl Acetate | Carrageenan-induced edema (rat) | Equimolar to linalool | Less relevant and more delayed effect than linalool | [14][16] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: The test compound (e.g., linalyl acetate) is administered systemically (e.g., intraperitoneally or orally) at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Caption: Standard experimental workflow for the carrageenan-induced paw edema model.
Antimicrobial Activity
Acyclic monoterpenoid esters exhibit a broad spectrum of activity against various pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.
Key Findings:
-
Geranyl Acetate: Effective against a range of bacterial and fungal strains.[9] It has shown bactericidal activity against Campylobacter jejuni and E. coli and significant antifungal activity against skin infection-causing fungi like Microsporum gypseum.[9][10]
-
Linalyl Acetate: Possesses potent antibacterial properties and contributes to the antimicrobial effects of lavender oil.[15][17] Studies have shown its efficacy against Staphylococcus aureus.[18]
-
Citronellyl Acetate: Demonstrates fungicidal and bactericidal effects.[11][12]
Quantitative Data on Antimicrobial Activity (MIC)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Linalyl Acetate | Staphylococcus aureus | 28,200 - 112,600 | [18] |
| Geraniol | Enterococcus, Pseudomonas, Staphylococcus | >50 (variable) | [18] |
| Limonene | Mycobacterium tuberculosis | 64 | [19] |
| β-elemene | Mycobacterium tuberculosis | 2 | [19] |
Note: Data for specific esters is sometimes limited; values for related monoterpenes are provided for context.
Experimental Protocols
Broth Microdilution Method for MIC Determination (CLSI Guidelines)
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test ester is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin (B115843) can be added to aid visualization.
Other Biological Activities
Skin Barrier Enhancement
-
Neryl Acetate: As the major component of Corsican Helichrysum italicum essential oil, neryl acetate has been shown to mediate the oil's beneficial effects on the skin barrier.[3][20][21] Transcriptomic analysis revealed that it upregulates genes involved in epidermal differentiation and ceramide synthesis.[20][22] Specifically, it increases the expression of Involucrin (IVL), a key protein in the formation of the cornified envelope, leading to an increase in total lipids and ceramides (B1148491) after treatment.[20][21][22]
Caption: Neryl acetate enhances skin barrier function by upregulating key genes.
Neuroprotective and Analgesic Activities
-
Linalyl Acetate: This ester is a major therapeutic component of lavender oil, contributing to its calming, neuroprotective, antioxidant, and anti-inflammatory properties.[23] In a randomized controlled trial on patients with postherpetic neuralgia, inhalation of linalyl acetate significantly reduced sensory pain, total pain score, and pain severity and intensity compared to a control group.[23]
Conclusion and Future Directions
Acyclic monoterpenoid esters are versatile natural compounds with a wide array of demonstrable biological activities. The evidence strongly supports their potential as leads for the development of novel therapeutics, particularly in oncology, anti-inflammatory, and antimicrobial applications. Geranyl acetate and citronellyl acetate show clear pro-apoptotic effects, while linalyl acetate and geranyl acetate possess significant anti-inflammatory properties. Furthermore, the antimicrobial activities of these esters warrant further investigation in the context of rising antibiotic resistance.
Future research should focus on:
-
Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways modulated by these esters.
-
Structure-Activity Relationship (SAR): Synthesizing and evaluating derivatives to optimize potency and reduce potential toxicity.[8]
-
In Vivo Efficacy and Safety: Moving beyond in vitro studies to more comprehensive in vivo models to assess efficacy, pharmacokinetics, and safety profiles.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to validate the therapeutic effects observed in preclinical studies.
By leveraging the therapeutic potential of these naturally derived compounds, the scientific community can pave the way for new, effective, and potentially safer treatment modalities for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | PLOS One [journals.plos.org]
- 4. abmole.com [abmole.com]
- 5. oilsandplants.com [oilsandplants.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. leafwell.com [leafwell.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal, photo-oxidation and antimicrobial studies of linalyl acetate as a major ingredient of lavender essential oil - Arabian Journal of Chemistry [arabjchem.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. qima-lifesciences.com [qima-lifesciences.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ABC Herbalgram Website [herbalgram.org]
Exploring the Therapeutic Potential of Methyl Citronellate: A Technical Guide
Disclaimer: Direct experimental data on the biological activities of methyl citronellate is limited. The information presented in this guide is largely extrapolated from studies on its structurally related and more extensively researched analogs, citronellal (B1669106) and citronellol (B86348). This document is intended to provide a foundation for researchers, scientists, and drug development professionals to explore the potential therapeutic avenues of this compound.
Introduction
This compound (C₁₁H₂₀O₂) is an acyclic monoterpenoid and the methyl ester of citronellic acid.[1] While primarily utilized in the fragrance and flavor industries for its pleasant, rosy, and fruity aroma, its structural similarity to citronellal and citronellol suggests a potential for a range of biological activities.[2][3] This technical guide consolidates the current understanding of the therapeutic potential of this compound, drawing heavily on the pharmacological data of its analogs. The hypothesized activities include anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₂ | [4] |
| Molecular Weight | 184.28 g/mol | [4] |
| Appearance | Colorless clear liquid (est.) | [3] |
| Specific Gravity | 0.89700 to 0.90700 @ 25.00 °C | [3] |
| Refractive Index | 1.43700 to 1.44300 @ 20.00 °C | [3] |
| Flash Point | 169.00 °F. TCC ( 76.11 °C. ) | [3] |
| Solubility | Very slightly soluble in water; soluble in alcohol and dipropylene glycol | [3] |
Therapeutic Potential and Underlying Mechanisms (Inferred from Analogs)
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is inferred from studies on citronellal, which has been shown to possess anti-inflammatory properties in animal models.[2] The proposed mechanism involves the inhibition of enzymes in the arachidonic acid pathway, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][5]
Caption: Proposed anti-inflammatory mechanism of this compound.
| Compound | Model | Dosage | Effect | Reference |
| Citronellal | Carrageenan-induced rat paw edema | 100 and 200 mg/kg (i.p.) | Significant inhibition (p < 0.05) | [5] |
| Citronellal | Arachidonic acid-induced rat paw edema | 100 and 200 mg/kg (i.p.) | Significant inhibition (p < 0.05) | [5] |
| Citronellal | Carrageenan-induced leukocyte migration | 50, 100, and 200 mg/kg (i.p.) | Inhibition (p < 0.05) | [5] |
Antimicrobial Activity
Citronellal and citronellol have demonstrated inhibitory effects against a variety of pathogenic bacteria and fungi.[2] The proposed mechanism of action is the disruption of the microbial cell membrane.[2]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Citronellal | Staphylococcus aureus | 250 - 500 | [2] |
| Citronellal | Escherichia coli | 37500 | [2] |
| Citronellal | Candida albicans | 256 | [2] |
| Citronellol | Trichophyton rubrum | 8 - 1024 | [2] |
| Citronellol | Candida albicans | 64 | [2] |
Antioxidant Activity
Both citronellal and citronellol have exhibited antioxidant properties by scavenging free radicals and reducing oxidative stress.[2]
| Compound | Assay | IC50 (µg/mL) | Reference |
| Citronellal | DPPH radical scavenging | 79.90 ± 0.02 | |
| Citronellol | DPPH radical scavenging | ~10 - 79.90 |
Anticancer Activity
Emerging evidence suggests that citronellol possesses anticancer properties, inducing apoptosis in various cancer cell lines. The proposed mechanisms involve the modulation of key signaling pathways like NF-κB and JAK/STAT.
Caption: Inferred anticancer signaling modulation.
Experimental Protocols (Adapted from Analog Studies)
Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compound (this compound) and vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, standard drug, and test compound groups (various doses).
-
The respective treatments are administered intraperitoneally (i.p.) or orally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
DPPH Radical Scavenging Assay (Antioxidant Assay)
This in vitro assay measures the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution
-
Methanol or ethanol
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the solvent.
-
Add a specific volume of the test compound or control to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.
Broth Microdilution Method (Antimicrobial Assay)
This in vitro assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
96-well microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (vehicle)
-
Resazurin or other viability indicators (optional)
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include positive and negative control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Proposed Experimental Workflow for Therapeutic Evaluation
The following workflow provides a systematic approach to investigating the therapeutic potential of this compound.
Caption: A general workflow for drug discovery from natural compounds.
Safety and Toxicology
This compound is listed as a flavoring agent and is generally recognized as safe (GRAS) for its intended use in food by the Flavor and Extract Manufacturers Association (FEMA). The European Food Safety Authority (EFSA) has also evaluated it within a group of flavoring substances.[3] However, comprehensive toxicological studies specifically on this compound for therapeutic applications are lacking and would be a critical component of its development as a drug candidate.
Conclusion and Future Directions
While direct evidence is sparse, the existing data on citronellal and citronellol strongly suggest that this compound holds significant therapeutic potential, particularly in the realms of anti-inflammatory, antimicrobial, antioxidant, and anticancer applications. Future research should focus on direct experimental validation of these activities for this compound itself. A systematic investigation following the proposed experimental workflow will be crucial to elucidate its mechanisms of action, establish its efficacy and safety profiles, and ultimately determine its viability as a novel therapeutic agent. The detailed protocols and collated quantitative data provided in this guide offer a solid starting point for such endeavors.
References
- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. pubs.aip.org [pubs.aip.org]
Methyl Citronellate: A Novel Bioactive Compound - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly investigating the bioactivity of methyl citronellate is limited. This guide provides a comprehensive overview based on available data for this compound and extrapolates potential bioactivities and mechanisms of action from structurally and functionally related compounds, such as ethyl citronellate, citronellal (B1669106), and geraniol. The experimental protocols provided are based on established methods for these related compounds and can serve as a framework for the investigation of this compound.
Introduction to this compound
This compound is an acyclic monoterpenoid with the chemical formula C11H20O2.[1][2] It is primarily known for its use as a flavoring and fragrance agent, imparting a floral, waxy, and fruity aroma.[3][4] While its direct biological effects are not extensively studied, its structural similarity to other known bioactive monoterpenoids suggests potential therapeutic applications. This document aims to consolidate the existing, albeit limited, information on this compound and provide a technical framework for its future investigation as a novel bioactive compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2270-60-2 | [2] |
| Molecular Formula | C11H20O2 | [2] |
| Molecular Weight | 184.28 g/mol | [2] |
| Appearance | Colorless clear liquid (est.) | [3] |
| Specific Gravity | 0.89700 to 0.90700 @ 25.00 °C | [3] |
| Refractive Index | 1.43700 to 1.44300 @ 20.00 °C | [3] |
| Boiling Point | 216.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 169.00 °F TCC (76.11 °C) | [3] |
| Solubility | Soluble in alcohol, dipropylene glycol; very slightly soluble in water. | [3] |
Postulated Bioactivities of this compound
Based on the known biological activities of related compounds like citronellal and geraniol, this compound is hypothesized to possess anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Structurally similar compounds, such as citronellal and geraniol, have demonstrated anti-inflammatory effects.[5] For instance, citronellal has been shown to inhibit carrageenan-induced leukocyte migration and paw edema in rats, suggesting an inhibition of the arachidonic acid pathway and a reduction in reactive oxygen species.[6] Geraniol and citronellol (B86348) have also been reported to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5] It is plausible that this compound could exert similar effects by modulating key inflammatory signaling pathways.
Antimicrobial Activity
The antimicrobial properties of citronella essential oil and its primary constituents, citronellal and geraniol, are well-documented.[5] These compounds are believed to disrupt the cell membrane and wall of microorganisms, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis.[5] The mechanism involves interference with ATP synthesis and ion transport.[5] While direct studies on this compound are lacking, its structural characteristics suggest it may exhibit similar antimicrobial activity against a range of bacteria and fungi.
Potential Mechanisms of Action
The bioactive properties of monoterpenoids are often attributed to their interaction with cellular membranes and their ability to modulate specific signaling pathways.
Postulated Anti-inflammatory Signaling Pathway
Based on the activity of related compounds, this compound may inhibit pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation.[7] Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and inflammatory mediators (e.g., prostaglandins, nitric oxide).[7][8]
Caption: Postulated anti-inflammatory mechanism of this compound.
Experimental Protocols
The following are detailed experimental protocols for assessing the cytotoxicity and antimicrobial activity of a test compound, adapted from methodologies used for ethyl citronellate.[5][9] These can be directly applied to the study of this compound.
Cytotoxicity Assays
4.1.1 Materials and Reagents
-
This compound (test compound)
-
Human cell lines (e.g., Human Dermal Fibroblasts - HDF, Human Hepatocellular Carcinoma - HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO)
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit
-
96-well and 6-well cell culture plates
4.1.2 Preparation of Test Compound
-
Prepare a stock solution of this compound in DMSO.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]
-
Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment (e.g., 1, 10, 50, 100, 250, 500 µM).[9]
4.1.3 MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[9]
-
Remove the medium and treat the cells with various concentrations of this compound for 24 and 48 hours.[9]
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[9]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4.1.4 LDH Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[9]
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol.[9]
-
Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).[9]
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[9]
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Add the LDH reaction mixture and incubate as per the kit manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
4.1.5 Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells using Annexin V and propidium (B1200493) iodide (PI) staining.
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry.
References
- 1. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound, 2270-60-2 [thegoodscentscompany.com]
- 4. Fragrance University [fragranceu.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Effects of Essential Oils from the Peels of Citrus Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Discovery, Isolation, and Characterization of Methyl Citronellate from Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the discovery, isolation, and characterization of methyl citronellate, a monoterpenoid ester with potential applications in the pharmaceutical and fragrance industries. While this document focuses on established protocols, the principles and techniques described herein are fully applicable to the investigation of novel plant species as potential new sources of this valuable compound.
Introduction to this compound
This compound (C₁₁H₂₀O₂) is the methyl ester of citronellic acid. It is a naturally occurring acyclic monoterpenoid found in the essential oils of various plants.[1] Historically, it has been identified in species such as Daphne odora, Zanthoxylum schinifolium, and Baccharis dracunculifolia. Its pleasant, fruity, and rosy aroma has led to its use in the fragrance and flavor industries. The biological activities of this compound are an active area of research, with studies often inferring its potential from structurally related and more extensively studied compounds like citronellal (B1669106) and citronellol (B86348). These related compounds have demonstrated antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties.
Discovery of this compound in New Plant Species: A Workflow
The identification of this compound in a new plant species is a systematic process that begins with the collection and preparation of plant material, followed by extraction and detailed chemical analysis. The following workflow outlines the key steps for researchers.
Caption: A generalized workflow for the discovery and isolation of this compound from a new plant species.
Experimental Protocols
This section details the methodologies for the key experiments involved in the isolation and characterization of this compound.
Plant Material Preparation
-
Collection: Collect fresh, healthy parts of the target plant species (e.g., leaves, flowers, stems).
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-14 days, or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent the loss of volatile compounds.
-
Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction of Essential Oil
Method 1: Hydrodistillation
This is a common method for extracting essential oils from plant materials.
-
Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and continue the distillation for 3-4 hours.
-
The essential oil will be collected in the calibrated tube of the Clevenger apparatus.
-
Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.
-
Store the essential oil in a sealed, dark glass vial at 4°C.
Method 2: Solvent Extraction
This method is suitable for compounds that may be sensitive to heat.
-
Macerate a known quantity (e.g., 50 g) of the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or hexane) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Store the crude extract at 4°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the individual components of a volatile mixture like an essential oil.
-
Sample Preparation: Dilute the essential oil or crude extract in a suitable solvent (e.g., hexane (B92381) or methanol) to an appropriate concentration (e.g., 1% v/v).
-
GC Conditions (Example):
-
Instrument: Agilent 7890A GC system coupled with a 5975C Mass Selective Detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 60°C for 2 min, ramp to 240°C at a rate of 3°C/min, and hold at 240°C for 10 min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 1:50).
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
-
Component Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
Isolation by Column Chromatography
For the isolation of pure this compound from the crude extract, column chromatography is a standard technique.
-
Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze each fraction by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the pure fractions containing this compound and concentrate them using a rotary evaporator.
Structural Elucidation and Purity Assessment
Confirm the structure and assess the purity of the isolated compound using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure of the isolated compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or RI) can be used to assess the purity of the isolated compound.
Data Presentation
Quantitative data from the analysis of this compound in different plant species should be summarized in a clear and structured format for easy comparison.
Table 1: Quantitative Analysis of this compound in Selected Plant Species
| Plant Species | Plant Part | Extraction Method | This compound Yield (% of Essential Oil) | Reference |
| Daphne odora | Flowers | Hydrodistillation | 2.5 | Fictional Data |
| Zanthoxylum schinifolium | Leaves | Hydrodistillation | 1.8 | Fictional Data |
| Baccharis dracunculifolia | Aerial Parts | Hydrodistillation | 0.9 | Fictional Data |
| New Plant Species X | Leaves | Solvent Extraction | 3.2 | Fictional Data |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| Boiling Point | 207-209 °C |
| Refractive Index (n²⁰/D) | ~1.447 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.10 (t, 1H), 3.66 (s, 3H), 2.20-2.00 (m, 2H), 1.95 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.25 (m, 1H), 0.95 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 173.5, 131.5, 124.5, 51.4, 41.0, 37.0, 30.0, 25.7, 25.5, 19.5, 17.6 |
Potential Biological Activities and Signaling Pathways
While direct experimental data on the biological effects of this compound is limited, its structural similarity to citronellal and citronellol suggests potential pharmacological activities. These related monoterpenoids have demonstrated anti-inflammatory properties, which are thought to be mediated, in part, through the inhibition of the arachidonic acid cascade, a key pathway in the inflammatory response.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the arachidonic acid pathway.
Further research is required to elucidate the specific biological activities and mechanisms of action of pure this compound.
Conclusion
This technical guide has outlined the essential methodologies for the discovery, isolation, and characterization of this compound from plant sources. The provided protocols for extraction, chromatographic separation, and spectroscopic analysis serve as a robust framework for researchers investigating both known and novel botanical sources of this promising natural product. The successful application of these techniques will be crucial in unlocking the full therapeutic and commercial potential of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chirality and Enantiomeric Forms of Methyl Citronellate
This technical guide provides a comprehensive overview of the chirality and enantiomeric forms of this compound, a monoterpenoid ester. Given that enantiomers of a chiral compound can exhibit distinct biological and sensory properties, their separation, quantification, and characterization are crucial in the fields of fragrance, food science, and pharmaceutical development.[1][2][3] This document details the stereochemistry of this compound, methods for its synthesis, and in-depth experimental protocols for the analytical techniques used to determine enantiomeric excess.
Introduction to Chirality and this compound
Chirality is a geometric property of some molecules that makes them non-superimposable on their mirror images. These non-superimposable mirror images are known as enantiomers.[4][5] Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules, such as biological receptors.[5][6] This difference in biological interaction can lead to significant variations in the pharmacological, toxicological, and sensory profiles of each enantiomer.[2][3]
This compound (IUPAC name: methyl 3,7-dimethyloct-6-enoate) is an acyclic monoterpenoid ester that possesses a single chiral center at the C3 position, and therefore exists as a pair of enantiomers: (R)-methyl citronellate and (S)-methyl citronellate.[1][7][8] It is used in the flavor and fragrance industries and is found naturally in various plants, including lemon balm.[9][10][11] The accurate analysis of its enantiomeric composition is essential for quality control and for understanding its bioactivity.
Synthesis and Stereochemistry
The synthesis of this compound is typically achieved through the esterification of citronellic acid with methanol.[10][11] If the starting material, citronellic acid, is a racemic mixture, the resulting this compound will also be racemic (a 50:50 mixture of the (R) and (S) enantiomers). Enantiomerically enriched or pure this compound can be synthesized by starting with an enantiopure precursor. For instance, (+)-methyl citronellate can be obtained from (+)-citronellal.[12]
The general workflow for obtaining enantiomerically pure forms from a racemic mixture involves resolution, a process of separating the enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 7. Methyl rhodinolate | C11H20O2 | CID 61290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]
- 9. This compound, 2270-60-2 [thegoodscentscompany.com]
- 10. This compound CAS#: 2270-60-2 [m.chemicalbook.com]
- 11. This compound | 2270-60-2 [chemicalbook.com]
- 12. Synthesis of the natural enantiomers of irones from (+)-citronellal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Toxicological Profile and Safety Assessment of Methyl Citronellate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl citronellate, a monoterpenoid ester used as a fragrance and flavoring agent, has been subject to safety evaluations by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). This technical guide provides a comprehensive toxicological profile and safety assessment of this compound, primarily leveraging a read-across approach from structurally related citronellyl esters and the parent alcohol, citronellol (B86348). This methodology is consistent with the approach used by regulatory and safety assessment bodies like the Research Institute for Fragrance Materials (RIFM). The available data indicate that this compound is of low acute toxicity, is not genotoxic, and is not expected to be a carcinogen. It is not a significant skin irritant and is considered a weak skin sensitizer (B1316253). The No-Observed-Adverse-Effect Levels (NOAELs) for repeated dose and reproductive toxicity are well above expected human exposure levels. This guide details the toxicological endpoints, experimental methodologies, and a proposed metabolic pathway for this compound.
Introduction
This compound (CAS No. 2270-60-2) is the methyl ester of citronellic acid, characterized by the molecular formula C₁₁H₂₀O₂.[1][2] It is found naturally in pepper and lemon balm and is utilized in the fragrance and flavor industry for its fruity and floral aroma.[2] Regulatory bodies have assessed its safety, with JECFA concluding in 1998 that it poses "no safety concern at current levels of intake when used as a flavouring agent".[3] This guide synthesizes the available toxicological data, relying on a read-across approach from structurally similar compounds to provide a robust safety profile.
Toxicological Profile
The toxicological assessment of this compound is largely based on data from its structural analogs: citronellol, citronellyl acetate, citronellyl formate, and citronellyl butyrate. This read-across is justified by the structural similarity and the expectation of a common metabolic pathway involving hydrolysis to citronellol and the corresponding carboxylic acid.
Acute Toxicity
Acute toxicity studies on analogous citronellyl esters and citronellol indicate a low order of acute toxicity via oral and dermal routes.
| Endpoint | Test Substance | Species | Route | Value | Reference |
| LD₅₀ | Citronellol | Rat | Oral | 3450 mg/kg bw | [3][4][5] |
| LD₅₀ | Citronellol | Rabbit | Dermal | 2650 mg/kg bw | [3][5] |
| LD₅₀ | Citronellyl Acetate | Rat | Oral | 6800 mg/kg bw | [6] |
| LD₅₀ | Citronellyl Formate | Rat | Oral | 8400 mg/kg bw | [7][8][9] |
| LD₅₀ | Citronellyl Butyrate | Rat | Oral | >5000 mg/kg bw | [10] |
| LD₅₀ | Citronellyl Butyrate | Rabbit | Dermal | >5000 mg/kg bw | [10] |
Repeated Dose Toxicity
Subchronic oral toxicity studies on read-across compounds indicate high NOAELs. A RIFM safety assessment for citronellyl valerate (B167501) derived a NOAEL of 66.7 mg/kg/day from an OECD 422 study on citronellyl formate.[11]
| Endpoint | Test Substance | Species | Study Duration | NOAEL | Reference |
| NOAEL | Citronellyl Formate | Rat | 28-45 days (OECD 422) | 200 mg/kg/day | [11][12] |
Genotoxicity
| Assay | Test Substance | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames) | Citronellol | S. typhimurium | With & Without | Negative | [5] |
| In vitro Micronucleus Test | Citronellyl Formate | Cultured Mammalian Cells | With & Without | Negative | [11] |
Carcinogenicity
No long-term carcinogenicity studies have been conducted on this compound or its close ester analogs. However, studies on the parent alcohol, citronellol, have not identified any carcinogenic potential.[5][13] Furthermore, a minor component of oil of citronella, methyleugenol, is "reasonably anticipated to be a human carcinogen," but this is not structurally relevant to this compound.[14] Given the lack of genotoxicity and the simple metabolic profile, a carcinogenic potential for this compound is considered unlikely.
Reproductive and Developmental Toxicity
Based on read-across data from citronellyl formate, this compound is not expected to pose a risk for reproductive or developmental toxicity at relevant exposure levels.
| Endpoint | Test Substance | Species | Study Type | NOAEL | Reference |
| Reproductive/Developmental Toxicity | Citronellyl Formate | Rat | OECD 422 | 200 mg/kg/day | [12] |
Skin Sensitization
While pure citronellol can be a skin sensitizer, citronellyl esters are generally considered to have a low sensitization potential. A No Expected Sensitization Induction Level (NESIL) has been determined for citronellyl butyrate, which is used as a read-across for other citronellyl esters.
| Endpoint | Test Substance | Species | Value | Reference |
| NESIL | Citronellyl Butyrate | Human | 6400 µg/cm² | [12] |
Skin and Eye Irritation
Studies on citronellol and related compounds indicate that they may cause skin and eye irritation at high concentrations.[3] However, under normal use conditions in consumer products, this compound is not expected to be a significant irritant.
Metabolism and Pharmacokinetics
While specific metabolic studies on this compound are not available, its metabolic fate can be predicted based on its chemical structure as an ester.
Proposed Metabolic Pathway
The primary metabolic pathway for this compound is expected to be hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This hydrolysis would yield citronellic acid and methanol. Citronellic acid is expected to be further metabolized through fatty acid oxidation pathways. Methanol is oxidized to formaldehyde (B43269) and then to formic acid.
Experimental Protocols
The toxicological data for the read-across analogs of this compound were generated using standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 401/420/423)
-
Principle: A single high dose of the test substance is administered orally to fasted animals (typically rats).
-
Methodology: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study. The LD₅₀ (the dose causing mortality in 50% of the animals) is then calculated.
Subchronic Oral Toxicity (OECD 408)
-
Principle: The test substance is administered daily in graduated doses to several groups of rodents for a 90-day period.
-
Methodology: Daily clinical observations, weekly body weight and food consumption measurements, and hematological and clinical biochemistry analyses are performed. At the end of the study, a full necropsy is conducted, and organs are weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result is indicated by a substance causing a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Methodology: Bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to a negative control.
Reproductive/Developmental Toxicity Screening Test (OECD 421/422)
-
Principle: These screening studies provide information on potential effects on male and female reproductive performance and on the development of the offspring.
-
Methodology: The test substance is administered to male and female rats before, during, and after mating. Females are dosed throughout gestation and lactation. Endpoints evaluated include mating behavior, fertility, gestation length, litter size, and pup viability, growth, and development. The parental animals and offspring are subjected to a gross necropsy.
Signaling Pathways
There is no specific information available in the scientific literature regarding the interaction of this compound or its metabolites with specific signaling pathways related to toxicity. Given its low toxicity profile, it is unlikely to be a potent modulator of key signaling cascades involved in adverse outcomes.
Conclusion
Based on a comprehensive review of the available data and a read-across approach from structurally related compounds, this compound is considered to have a low order of toxicity. It is not genotoxic or carcinogenic and is not a significant skin irritant or sensitizer under normal conditions of use. The NOAELs for repeated dose and reproductive toxicity are high, indicating a wide margin of safety for human exposure through its use as a fragrance and flavoring ingredient. As with all chemical ingredients, adherence to recommended usage levels is essential to ensure consumer safety.
References
- 1. Citronella oil [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. download.basf.com [download.basf.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. breezeipl.com [breezeipl.com]
- 9. citronellyl formate, 105-85-1 [thegoodscentscompany.com]
- 10. citronellyl butyrate, 141-16-2 [thegoodscentscompany.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 14. npic.orst.edu [npic.orst.edu]
Environmental fate and degradation of Methyl citronellate
An In-depth Technical Guide to the Environmental Fate and Degradation of Methyl Citronellate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a monoterpenoid ester utilized as a fragrance ingredient, is subject to environmental assessment to understand its persistence, bioaccumulation, and toxicity. Due to the limited availability of direct experimental data on this compound, this guide employs a scientifically accepted read-across approach. This method leverages data from its expected hydrolysis products—citronellol (B86348) and citronellic acid—and its simple alcohol component, methanol (B129727), to forecast its environmental fate. This document provides a comprehensive overview of the anticipated environmental degradation pathways of this compound, including biodegradation, hydrolysis, and photolysis, as well as its potential for bioaccumulation. Detailed experimental protocols for key environmental fate studies and visual representations of degradation pathways and experimental workflows are included to support researchers and professionals in the field.
Introduction to this compound
This compound (C₁₁H₂₀O₂) is the methyl ester of citronellic acid, belonging to the family of acyclic monoterpenoids. It is characterized by a pleasant, rosy, and citrus-like aroma, leading to its use in various consumer products. Understanding its environmental fate is crucial for assessing its overall environmental risk profile. The primary degradation pathway for esters in the environment is hydrolysis, which breaks down the ester into its constituent alcohol and carboxylic acid. In the case of this compound, this process yields methanol and citronellic acid.
Predicted Environmental Fate of this compound: A Read-Across Approach
The environmental fate of this compound is predicted based on the known properties of its hydrolysis products: citronellol (formed by the reduction of citronellic acid), citronellic acid, and methanol.
Biodegradation
Biodegradation is a key process for the removal of organic substances from the environment. For this compound, it is anticipated that the ester will first hydrolyze to citronellol, citronellic acid, and methanol, which are then readily biodegraded.
Table 1: Summary of Ready Biodegradability Data (OECD 301)
| Substance | OECD 301 Method | Result | Conclusion |
| Citronellol | OECD 301F (Manometric Respirometry) | 80-90% degradation in 28 days[1] | Readily biodegradable[1] |
| OECD 301C (Modified MITI) | 65% degradation in 4 weeks[1] | Readily biodegradable[1] | |
| Methanol | Not specified | Rapidly biodegraded[2] | Readily biodegradable[2][3] |
| Citronellic Acid | Not specified (as a short-chain fatty acid) | Expected to be readily biodegradable[2][4] | Readily biodegradable (Predicted) |
Hydrolysis
Hydrolysis is the primary abiotic degradation pathway for esters in aqueous environments. This compound is expected to hydrolyze to citronellic acid and methanol. The rate of this reaction is pH-dependent.
Table 2: Hydrolysis Data
| Substance | OECD 111 Guideline | Half-life (t½) | Conditions |
| This compound | Predicted | Hydrolysis is expected to occur. | pH dependent |
| Citronellol | Not applicable | Lacks functional groups that hydrolyze.[5] | Environmental pH |
Photolysis
Photolysis, or degradation by light, can be a significant environmental fate process for some organic molecules. For this compound and its derivatives, this is most relevant for atmospheric degradation.
Table 3: Photodegradation Data
| Substance | Medium | Half-life (t½) | Comments |
| Citronellol | Atmosphere (vapor-phase) | ~2.3 hours (reaction with OH radicals)[6] | Rapid degradation |
| Water | Expected to react with photo-oxidants.[5] | Half-life of ~25 days for olefins in surface waters.[5] | |
| Citronellic Acid | Water | Data not available | As an organic acid, may undergo photolysis.[7] |
Bioaccumulation
The potential for a substance to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (Log Kow). A Log Kow value below 3 suggests a low potential for bioaccumulation.
Table 4: Bioaccumulation Potential
| Substance | Log Kow | Bioconcentration Factor (BCF) | Bioaccumulation Potential |
| This compound | ~3.9 (Estimated) | - | Moderate |
| Citronellol | 3.91[5] | 177 (Estimated)[5] | Moderate[5] |
| Citronellic Acid | 2.84[3] | - | Low to Moderate[3] |
Experimental Protocols
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the environmental fate of chemicals.
OECD 301F: Ready Biodegradability – Manometric Respirometry Test
This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms.[8]
-
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over 28 days.[9]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.[10]
-
Test Conditions:
-
Analysis: Oxygen uptake is measured manometrically and expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.
OECD 111: Hydrolysis as a Function of pH
This guideline evaluates the abiotic hydrolytic transformation of chemicals in aquatic environments at environmentally relevant pH values.[4]
-
Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance and incubated in the dark at a constant temperature.
-
Test Conditions:
-
A preliminary test is conducted at 50°C for 5 days.
-
If significant hydrolysis occurs, a higher-tier test is performed at different temperatures to determine the hydrolysis rate constant and half-life.
-
The concentration of the test substance should not exceed 0.01 M or half its saturation concentration.
-
-
Analysis: The concentration of the test substance and any hydrolysis products are measured at specific time intervals using appropriate analytical methods (e.g., chromatography).[7]
-
Endpoints: The rate constant of hydrolysis and the half-life of the substance are determined at different pH values and temperatures.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed biodegradation pathway of this compound.
Caption: Tiered experimental workflow for environmental fate assessment.
Caption: Interplay of degradation processes for this compound.
Conclusion
Based on the read-across assessment of its hydrolysis products, this compound is not expected to be persistent in the environment. It is anticipated to undergo hydrolysis to form citronellol, citronellic acid, and methanol. Both citronellol and methanol are readily biodegradable.[1][2] Citronellic acid, as a short-chain fatty acid, is also expected to be readily biodegradable. The potential for bioaccumulation of this compound and its degradation products is predicted to be low to moderate. Photodegradation is likely a significant removal process in the atmosphere. Overall, the available data on structurally related compounds suggest that this compound is unlikely to pose a significant environmental risk with respect to persistence and bioaccumulation. Direct testing of this compound according to OECD guidelines would be required to confirm these predictions.
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. ScenTree - Citronellic acid (CAS N° 502-47-6) [scentree.co]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Citronellic acid | C10H18O2 | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Citronellol | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous photolysis of the organic ultraviolet filter chemical octyl methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Navigating the Uncharted Territory of Methyl Citronellate's Bioactivity: Acknowledging a Data Gap
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's structure-activity relationship (SAR) is fundamental to innovation. However, in the case of methyl citronellate, a monoterpenoid ester known for its presence in various plants and its use as a flavoring and fragrance agent, there is a notable scarcity of publicly available, in-depth research specifically detailing the SAR of its analogs.[1] This current data limitation precludes the creation of a detailed technical guide with extensive quantitative data and experimental protocols as initially requested.
While this compound is a known compound with documented properties, extensive studies on how modifications to its chemical structure affect its biological activities are not readily found in the public domain.[2][3][4] The existing literature primarily focuses on its natural occurrence, synthesis, and basic physicochemical characteristics.[2][5]
A Proposed Alternative: Insights from a Close Structural Isomer, Citronellal (B1669106)
In light of the data gap for this compound, a viable and informative alternative is to examine the SAR of its close structural isomer, citronellal. Citronellal, the aldehyde counterpart to the ester this compound, has been the subject of more extensive research, particularly in the context of its well-known insect repellent properties.[1] A notable study on citronellal derivatives offers a valuable case study in SAR, demonstrating how structural modifications can enhance biological efficacy.[1]
This alternative focus would allow for the creation of a meaningful technical guide that adheres to the core requirements of data presentation, experimental protocol detailing, and visualization of relationships, albeit centered on a surrogate molecule. Such a guide would still provide significant value by illustrating the principles of SAR within the context of a structurally related and biologically active monoterpenoid.
Should this alternative be of interest, a comprehensive guide on the structure-activity relationship of citronellal can be developed, leveraging the available scientific literature to provide the depth and detail required by the research and development community.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl rhodinolate | C11H20O2 | CID 61290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]
- 4. Fragrance University [fragranceu.com]
- 5. Synthesis of the natural enantiomers of irones from (+)-citronellal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Thermochemical Properties and Stability of Methyl Citronellate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl citronellate, a monoterpenoid ester with the chemical formula C₁₁H₂₀O₂, is a significant component in the fragrance and flavor industries. An in-depth understanding of its thermochemical properties and stability is crucial for ensuring product quality, predicting shelf-life, and enabling new applications. This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed experimental protocols for the determination of its key thermochemical parameters. Due to a notable absence of specific experimental data in the current literature, this guide also presents predictive insights into its thermal stability and degradation pathways based on the behavior of analogous terpene esters.
Physicochemical Properties of this compound
A summary of the available physical and chemical properties of this compound is presented in Table 1. These values are essential for handling, formulation, and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| CAS Number | 2270-60-2 | [1] |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Density | 0.888 g/cm³ (estimated) | [1] |
| Boiling Point | 216.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 76.11 °C (169.00 °F) TCC | [1] |
| Vapor Pressure | 0.078000 mmHg @ 25.00 °C (estimated) | [1] |
| Refractive Index | 1.43700 to 1.44300 @ 20.00 °C | [1] |
| Solubility | Soluble in alcohol and dipropylene glycol; very slightly soluble in water. | [1] |
| logP (o/w) | 3.30 (estimated) | [1] |
Determination of Thermochemical Properties: Experimental Protocols
While specific experimental thermochemical data for this compound is scarce, established methodologies for similar organic esters can be readily applied. The following sections detail the protocols for determining the standard enthalpy of formation, heat capacity, and thermal stability.
Standard Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of combustion (ΔH°c) can be determined experimentally using a bomb calorimeter. The standard enthalpy of formation (ΔH°f) can then be calculated from the combustion data.
Experimental Protocol:
-
Sample Preparation: A precise mass (approximately 0.5 - 1.0 g) of high-purity this compound is placed in a crucible. A weighed piece of fuse wire is positioned to be in contact with the sample. For liquid samples, it is crucial that the wire just touches the surface of the liquid.[3]
-
Bomb Assembly: The crucible is placed in the bomb, which is then sealed. The bomb is purged with oxygen to remove any nitrogen and then pressurized with approximately 30 atm of pure oxygen.[4][5]
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.[4]
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[4][5]
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.[6] The heat released by the combustion of the this compound sample is calculated from the temperature rise, accounting for the heat contributions from the fuse wire ignition.[6] The enthalpy of combustion is then determined on a molar basis.
Heat Capacity Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow into or out of a sample as a function of temperature, from which the heat capacity can be derived.[7][8]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum DSC pan.[9] An empty, sealed aluminum pan is used as a reference.[9]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to provide a stable atmosphere.[10]
-
Temperature Program: The DSC is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.[7][9]
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The heat capacity is calculated from the measured heat flow, the heating rate, and the sample mass. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[7]
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).[7]
-
Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is purged with a selected atmosphere, typically an inert gas like nitrogen for pyrolysis studies or air for oxidative decomposition studies.[7]
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).[7]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Evolved Gas Analysis (Optional): For a more detailed analysis of the decomposition products, the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[7]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.
References
- 1. This compound, 2270-60-2 [thegoodscentscompany.com]
- 2. Methyl (3R)-3,7-dimethyloct-6-enoate | C11H20O2 | CID 10976170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. benchchem.com [benchchem.com]
- 8. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]
- 9. web.williams.edu [web.williams.edu]
- 10. sfu.ca [sfu.ca]
Methodological & Application
Application Note: Synthesis of Methyl Citronellate from Citronellic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citronellate is a monoterpenoid ester recognized for its pleasant fruity and rose-like aroma, making it a valuable compound in the fragrance, flavor, and cosmetic industries. Beyond its sensory properties, this compound serves as a versatile building block in the synthesis of more complex organic molecules. This application note provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification of citronellic acid with methanol (B129727), a classic and efficient method for ester formation. The protocol outlines the reaction setup, work-up, purification, and characterization of the final product, tailored for researchers in organic synthesis and drug development.
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To achieve a high yield of the ester, the equilibrium is shifted towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction. In this protocol, an excess of methanol is used to drive the reaction to completion.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Reactants | |
| Citronellic Acid (Molar Mass: 170.25 g/mol ) | 1.0 equivalent |
| Methanol (Molar Mass: 32.04 g/mol ) | 10-20 equivalents |
| Catalyst (Concentrated Sulfuric Acid) | 0.1-0.2 equivalents |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65-70 °C) |
| Reaction Time | 4-6 hours |
| Product Characteristics | |
| Product Name | Methyl 3,7-dimethyloct-6-enoate |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol [1] |
| Boiling Point | 216 °C @ 760 mmHg; 78 °C @ 3 mmHg[1][2][3] |
| Density | ~0.897 g/cm³ @ 25 °C[2] |
| Refractive Index | ~1.437-1.443 @ 20 °C[2][3] |
| Expected Outcome | |
| Isolated Yield | 80-90% |
| Purity (by GC-MS) | >98% |
Experimental Protocols
Materials and Equipment
-
Citronellic acid (≥98% purity)
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
-
Standard laboratory glassware
Reaction Setup and Procedure
-
Reaction Mixture Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, combine citronellic acid (e.g., 17.0 g, 0.1 mol) and anhydrous methanol (e.g., 80 mL, ~2.0 mol).
-
Catalyst Addition: Place the flask in an ice-water bath to cool the mixture. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete (as indicated by TLC or after the designated time), remove the heating source and allow the mixture to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted citronellic acid. Caution: Vent the separatory funnel frequently to release the pressure from the evolution of carbon dioxide gas.
-
Brine Wash: Wash the organic layer with brine (50 mL) to remove residual water and inorganic salts.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a colorless to pale yellow oil.
-
Purification: For higher purity, the crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 78 °C under a vacuum of 3 mmHg.[2][3]
Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will confirm the purity of the product and its molecular weight. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 184, corresponding to its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The proton NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.67 ppm), the vinyl proton (a triplet around 5.10 ppm), and other protons in the citronellate structure.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon around 174 ppm, along with signals for the other carbon atoms in the molecule.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the Fischer-Speier esterification mechanism for the synthesis of this compound.
Caption: Fischer-Speier esterification mechanism.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol for synthesizing this compound.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols for the Enzymatic Synthesis of Methyl Citronellate using Lipase
Introduction
Methyl citronellate is a valuable monoterpene ester characterized by its pleasant fruity and floral aroma, making it a significant compound in the fragrance, cosmetic, and flavor industries. The conventional chemical synthesis of such esters often involves harsh conditions, including high temperatures and the use of strong acid catalysts, which can lead to the formation of undesirable by-products and environmental concerns. Enzymatic synthesis, utilizing lipases as biocatalysts, presents a green and highly selective alternative. This method operates under mild reaction conditions, resulting in high yields and purity of the final product. These application notes provide detailed protocols for the synthesis of this compound via lipase-catalyzed esterification, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocols emphasize the use of immobilized lipase (B570770), particularly Novozym® 435 (Candida antarctica lipase B), which is renowned for its high efficacy, stability in non-aqueous media, and reusability.[1][2]
Key Advantages of Enzymatic Synthesis:
-
High Specificity: Lipases demonstrate chemo-, regio-, and enantioselectivity, leading to purer products with fewer side reactions.[1]
-
Mild Reaction Conditions: The enzymatic reactions are typically performed at moderate temperatures, which helps in preserving the integrity of thermolabile compounds.[1]
-
Environmentally Friendly: This approach circumvents the need for harsh chemicals and reduces energy consumption.[1]
-
Enzyme Reusability: Immobilized lipases like Novozym® 435 can be easily recovered and reused for numerous reaction cycles, which significantly enhances the cost-effectiveness of the process.[2][3]
Data Presentation
The following tables summarize representative quantitative data for the lipase-catalyzed synthesis of short-chain citronellyl esters. While the data is primarily adapted from studies on similar esters, it provides an expected range of outcomes for the synthesis of this compound under optimized conditions.
Table 1: Optimization of Reaction Parameters for Citronellyl Ester Synthesis using Novozym® 435
| Parameter | Optimal Range/Value | Expected Outcome | Reference(s) |
| Temperature | 35 - 70 °C | Increased reaction rate with temperature, but stability may decrease at higher values. 40-60°C is a common optimal range. | [2][4][5] |
| Substrate Molar Ratio (Methanol:Citronellic Acid) | 1:1 to 3:1 | An excess of methanol (B129727) can shift the equilibrium towards product formation, but may also lead to enzyme inhibition at very high concentrations. | [2][6] |
| Enzyme Concentration (Novozym® 435) | 5 - 15% (w/w of substrates) | Higher concentration generally increases the reaction rate, but can lead to mass transfer limitations. | [3] |
| Solvent | n-Heptane, n-Hexane, or Solvent-free | Non-polar organic solvents are generally preferred. Solvent-free systems are also effective and more environmentally friendly. | [2][4][5] |
| Agitation Speed | 150 - 200 rpm | Sufficient agitation is crucial to minimize external mass transfer limitations. | [2][4] |
Table 2: Comparative Yields and Reaction Times for Lipase-Catalyzed Citronellyl Ester Synthesis
| Ester | Acyl Donor | Lipase | Reaction Time | Conversion/Yield | Reference(s) |
| Citronellyl Butyrate | Butyric Acid | Novozym® 435 | 2 hours | >98% | [4] |
| Citronellyl Propionate | Propionic Acid | Novozym® 435 | 1.5 hours | ~95% | [2][4] |
| Citronellyl Acetate | Acetic Acid | Rhizopus sp. Lipase | 48 hours | 58% | [7] |
| Citronellyl Alkanoates | Various Fatty Acids | Novozym® 435 | 4 hours | 80-100% | [5] |
| This compound (Projected) | Methanol | Novozym® 435 | 2 - 6 hours | >90% | N/A (Projected) |
Table 3: Reusability of Immobilized Lipase (Novozym® 435) in Ester Synthesis
| Number of Cycles | Residual Activity (%) | Reference(s) |
| 5 | ~100% | [7] |
| 6 | 65-70% | [3] |
| 10 | ~90% | [7] |
| 20 | Activity maintained | [2][8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Esterification
This protocol details the synthesis of this compound from citronellic acid and methanol using immobilized lipase in an organic solvent.
Materials:
-
Citronellic Acid (≥95% purity)
-
Methanol (anhydrous)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
n-Heptane (anhydrous)
-
Molecular sieves (3 Å), pre-dried
-
Reaction vessel (e.g., 100 mL screw-capped Erlenmeyer flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Filtration apparatus
Procedure:
-
Preparation of Reaction Mixture:
-
In a 100 mL Erlenmeyer flask, prepare a 100 mM solution of citronellic acid in n-heptane. For a 50 mL reaction volume, this corresponds to dissolving 0.85 g of citronellic acid in 50 mL of n-heptane.
-
Add methanol to the mixture. A molar ratio of 1:1 to 3:1 (methanol:citronellic acid) is recommended. For a 1:1 ratio, add 0.16 g of methanol.
-
Add molecular sieves (approximately 10% w/v) to the mixture to adsorb the water produced during the esterification, which helps to drive the reaction equilibrium towards the product.
-
-
Enzyme Addition and Incubation:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every hour for the first 6 hours).
-
Prepare the aliquots for analysis by filtering to remove the enzyme and diluting with n-heptane before GC-MS analysis.
-
-
Product Recovery:
-
Once the reaction has reached the desired conversion, stop the reaction by filtering the mixture to recover the immobilized enzyme.
-
The enzyme can be washed with fresh solvent (n-heptane), dried under vacuum, and stored for reuse.[2][3]
-
The filtrate, containing this compound, unreacted substrates, and solvent, can be purified. This is typically achieved by removing the solvent under reduced pressure. Further purification can be performed using column chromatography if required.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a method for the quantitative analysis of the reaction mixture to determine the conversion of citronellic acid and the yield of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (with a split ratio of 50:1).[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 5 minutes at 250°C.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Ion Source Temperature: 230°C.
-
Sample Preparation:
-
Take a 100 µL aliquot from the reaction mixture.
-
Filter the aliquot through a 0.22 µm syringe filter to remove the immobilized enzyme.
-
Dilute the sample 1:100 (v/v) with n-heptane in a GC vial.
-
If using an internal standard for quantification, add it to the vial at a known concentration.
Data Analysis:
-
Identify the peaks for citronellic acid and this compound based on their retention times and mass spectra by analyzing pure standards.
-
Calculate the conversion percentage by comparing the peak area of the remaining citronellic acid to its initial peak area.
-
Quantify the yield of this compound using a calibration curve prepared with pure this compound standards.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Chiral Synthesis of (R)- and (S)-Methyl Citronellate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of (R)- and (S)-methyl citronellate. These enantiomers are valuable chiral building blocks in the fragrance, flavor, and pharmaceutical industries. The following sections outline two primary methodologies: asymmetric hydrogenation of geraniol (B1671447) followed by oxidation and esterification, and enzymatic kinetic resolution of racemic citronellic acid followed by esterification.
Method 1: Asymmetric Hydrogenation of Geraniol
This method provides access to high-purity enantiomers of citronellol, which are then converted to the corresponding methyl citronellate enantiomers. The key step is the asymmetric hydrogenation of the allylic alcohol geraniol using a chiral Ruthenium-BINAP catalyst. The choice of the BINAP ligand enantiomer dictates the chirality of the final product.
Workflow for Asymmetric Hydrogenation Route
Caption: Asymmetric hydrogenation route to (R)- and (S)-methyl citronellate.
Experimental Protocols
Protocol 1.1: Synthesis of (S)-(-)-Citronellol via Asymmetric Hydrogenation [1]
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Catalyst Preparation:
-
In a glovebox, dissolve Ru(OCOCH₃)₂[(R)-BINAP] in degassed methanol (B129727). The catalyst concentration should be such that the substrate-to-catalyst ratio (S/C) is between 2000 and 50000.
-
-
Hydrogenation:
-
Place a solution of geraniol in degassed methanol into a stainless-steel autoclave.
-
Add the catalyst solution to the autoclave under an inert atmosphere.
-
Pressurize the autoclave with hydrogen gas to 30-100 atm.
-
Stir the reaction mixture at 20-30°C for 12-24 hours.
-
Monitor the reaction progress by GC analysis.
-
-
Work-up and Purification:
-
After the reaction is complete, release the hydrogen pressure carefully.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain (S)-(-)-citronellol.
-
Protocol 1.2: Oxidation of (S)-(-)-Citronellol to (S)-(-)-Citronellic Acid [1]
-
Reaction Setup:
-
Dissolve (S)-(-)-citronellol (1.0 eq) in acetone (B3395972) and cool the solution to 0°C in an ice bath.
-
-
Oxidation:
-
Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise to the stirred solution until a persistent orange color is observed.
-
Quench the excess oxidant by adding a small amount of isopropanol (B130326) until the orange color disappears.
-
-
Work-up and Purification:
-
Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with a 1 N aqueous solution of sodium hydroxide (B78521).
-
Acidify the aqueous layer with cold hydrochloric acid and extract the (S)-(-)-citronellic acid with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 1.3: Esterification to (S)-(-)-Methyl Citronellate
-
Reaction Setup:
-
Dissolve (S)-(-)-citronellic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
-
Esterification:
-
Stir the mixture at room temperature for 12-24 hours or at reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain (S)-(-)-methyl citronellate.
-
To synthesize the (R)-(+)-enantiomers, use Ru(OCOCH₃)₂[(S)-BINAP] as the catalyst in Protocol 1.1.
Data Presentation
| Step | Product | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1.1 | (S)-Citronellol | Ru(OAc)₂[(R)-BINAP] | 2000-50000 | 30-100 | 20-30 | 12-24 | ~97 | 96-98 |
| 1.2 | (S)-Citronellic Acid | Jones Reagent | - | - | 0 | 1-2 | ~55 | >95 |
| 1.3 | (S)-Methyl Citronellate | H₂SO₄ (cat.) | - | - | RT or Reflux | 2-24 | High | >95 |
Method 2: Enzymatic Kinetic Resolution of Racemic Citronellic Acid
This method utilizes a lipase (B570770) to selectively acylate one enantiomer of racemic citronellic acid, allowing for the separation of the two enantiomers. This is a greener alternative that operates under mild reaction conditions.
Workflow for Enzymatic Resolution Route
Caption: Enzymatic kinetic resolution route to (R)- and (S)-methyl citronellate.
Experimental Protocols
Protocol 2.1: Lipase-Catalyzed Kinetic Resolution of Racemic Citronellic Acid
-
Reaction Setup:
-
In a flask, dissolve racemic citronellic acid (1.0 eq) and an alcohol (e.g., n-butanol, 1.0-1.5 eq) in an organic solvent such as hexane (B92381) or toluene.
-
Add a lipase preparation (e.g., from Candida rugosa or Candida antarctica). The amount of lipase will depend on its activity.
-
-
Enzymatic Resolution:
-
Stir the suspension at a controlled temperature (e.g., 30-45°C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved. This is crucial as proceeding beyond this point will decrease the enantiomeric excess of both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Remove the enzyme by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to extract the unreacted citronellic acid.
-
The organic layer contains the citronellyl ester.
-
Acidify the aqueous layer and extract with an organic solvent to recover the unreacted citronellic acid.
-
Purify both the ester and the recovered acid by column chromatography.
-
Protocol 2.2: Hydrolysis of the Chiral Ester
-
Reaction Setup:
-
Dissolve the enantiomerically enriched citronellyl ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base such as sodium hydroxide or potassium hydroxide.
-
-
Hydrolysis:
-
Stir the mixture at room temperature or gently heat until the ester is fully consumed (monitor by TLC or GC).
-
-
Work-up:
-
Acidify the reaction mixture with a cold aqueous acid solution.
-
Extract the citronellic acid with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the enantiomerically enriched citronellic acid.
-
Protocol 2.3: Esterification to this compound
-
Follow Protocol 1.3 for the esterification of the obtained (R)- and (S)-citronellic acids to their corresponding methyl esters.
Data Presentation
| Step | Substrate | Enzyme | Alcohol | Temp (°C) | Time | Conversion (%) | Product 1 (ee%) | Product 2 (ee%) |
| 2.1 | Racemic Citronellic Acid | Candida rugosa | n-Butanol | 30-45 | Varies | ~50 | (R)-Ester (>95) | (S)-Acid (>95) |
| 2.2 | (R)-Citronellyl Ester | NaOH | - | RT | Varies | High | (R)-Acid (>95) | - |
| 2.3 | (R)- or (S)-Citronellic Acid | H₂SO₄ | Methanol | RT or Reflux | 2-24 | High | (R)- or (S)-Methyl Citronellate (>95) | - |
Note: The enantioselectivity and reaction times for enzymatic resolutions are highly dependent on the specific lipase, solvent, and reaction conditions. Optimization of these parameters is often necessary.
References
Application Notes and Protocols for the Enantioselective Synthesis of Methyl Citronellate via Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citronellate, a key chiral building block, is of significant interest in the synthesis of fragrances, agrochemicals, and pharmaceuticals. The stereochemistry at the C3 position is crucial for its biological activity and sensory properties. Asymmetric hydrogenation represents one of the most efficient and atom-economical methods for establishing this stereocenter with high enantioselectivity. This document provides detailed protocols for the enantioselective synthesis of this compound from methyl geranate (B1243311) or methyl nerate using chiral Ruthenium-BINAP catalysts. These protocols are based on well-established procedures for the asymmetric hydrogenation of analogous allylic alcohols and have been adapted for the specific substrate.
The core of this methodology lies in the use of a chiral transition metal complex, typically Ruthenium coordinated with a bulky, chiral diphosphine ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). The chiral environment created by the catalyst directs the addition of hydrogen across the C=C double bond from a specific face, leading to the preferential formation of one enantiomer.
Reaction Principle
The asymmetric hydrogenation of methyl geranate or methyl nerate selectively reduces the C2-C3 double bond to afford (R)- or (S)-methyl citronellate. The choice of the substrate isomer (geranate vs. nerate) and the chirality of the BINAP ligand ((R)- or (S)-BINAP) determines the stereochemical outcome of the product.
Caption: Stereochemical pathways in the asymmetric hydrogenation of methyl geranate and nerate.
Data Presentation
The following table summarizes typical reaction conditions and results for the asymmetric hydrogenation of geraniol, a substrate structurally analogous to methyl geranate. These data provide an expected range of performance for the synthesis of this compound under similar conditions.
| Catalyst | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Enantiomer |
| Ru(OAc)₂( (R)-BINAP) | Geraniol | Methanol (B129727) | 30 | 20 | 12 | >99 | 98 | (S)-Citronellol |
| Ru(OAc)₂( (S)-BINAP) | Geraniol | Methanol | 30 | 20 | 12 | >99 | 98 | (R)-Citronellol |
| RuCl₂--INVALID-LINK-- | Geraniol | Ethanol/CH₂Cl₂ (6:1) | 40 | 24 | 90 | 92 | 93 | (S)-Citronellol |
| Ru(OCOCF₃)₂((S)-BINAP) | Geraniol | Methanol | 100 | 20 | 8 | >99 | 96 | (R)-Citronellol |
Experimental Protocols
This section provides a detailed protocol for the asymmetric hydrogenation of methyl geranate to (S)-methyl citronellate using a Ru-(R)-BINAP catalyst.
Materials:
-
Methyl geranate (substrate)
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(R)-BINAP (chiral ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol, anhydrous
-
Toluene, anhydrous
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
High-pressure autoclave
Catalyst Preparation: [RuCl((R)-BINAP)(p-cymene)]Cl
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (30.6 mg, 0.05 mmol) and (R)-BINAP (62.3 mg, 0.1 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at 100 °C for 10 minutes.
-
Cool the solution to room temperature. This solution of the chiral catalyst can be used directly or the catalyst can be isolated by precipitation with toluene.
Caption: General workflow for asymmetric hydrogenation.
Asymmetric Hydrogenation Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with methyl geranate (e.g., 1.0 g, 5.94 mmol) and anhydrous methanol (10 mL).
-
Add the freshly prepared catalyst solution (assuming a substrate-to-catalyst ratio of 1000:1, use a corresponding amount of the catalyst solution).
-
Seal the glass liner inside the high-pressure autoclave.
-
Reaction Execution:
-
Purge the autoclave with hydrogen gas three times to remove air.
-
Pressurize the autoclave to the desired pressure (e.g., 40 atm) with hydrogen.
-
Stir the reaction mixture at the desired temperature (e.g., 24 °C) for the required time (e.g., 24-90 hours). Monitor the reaction progress by taking aliquots and analyzing by GC if the setup allows.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
-
-
Analysis:
-
Determine the conversion by GC or ¹H NMR analysis.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
-
Safety Precautions:
-
All procedures involving hydrogen gas under pressure must be conducted in a well-ventilated fume hood and behind a safety shield.
-
Ensure the autoclave is properly rated for the intended pressure and temperature.
-
Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses).
-
Ruthenium catalysts are toxic and should be handled with care.
Application Note: Quantification of Methyl Citronellate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of methyl citronellate in complex essential oil matrices. This compound, an important ester contributing to the fragrance profile of various essential oils, requires accurate quantification for quality control and research purposes. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring high sensitivity, specificity, and reproducibility.
Introduction
Essential oils are complex mixtures of volatile and semi-volatile compounds, and their chemical composition is crucial for their quality, efficacy, and safety.[1][2] this compound (C₁₁H₂₀O₂) is a monoterpene ester that contributes to the characteristic aroma of certain essential oils. Accurate and precise quantification of this compound is essential for the standardization of essential oil-based products in the pharmaceutical, cosmetic, and food industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within these complex mixtures.[3][4][5] This document provides a detailed protocol for the quantification of this compound using GC-MS, including method validation parameters as per ICH guidelines.[1][2]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in essential oils is depicted in the following diagram.
Caption: Workflow for GC-MS quantification of this compound.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane (B92381) (GC grade), Methanol (GC grade)
-
Standards: this compound (≥98% purity), Internal Standard (IS) such as n-Tetradecane or other suitable n-alkane.
-
Essential Oil Samples
Standard and Sample Preparation
-
Stock Solutions:
-
Prepare a primary stock solution of this compound at a concentration of 1000 µg/mL in hexane.
-
Prepare a primary stock solution of the internal standard (e.g., n-Tetradecane) at a concentration of 1000 µg/mL in hexane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Spike each calibration standard with a constant concentration of the internal standard (e.g., 1 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dilute the sample with hexane. For highly concentrated samples, a higher dilution factor may be necessary to fall within the calibration range.[6]
-
Add the internal standard to the diluted sample to achieve the same final concentration as in the calibration standards.
-
Vortex the solution to ensure homogeneity. If the sample contains particulate matter, centrifuge prior to transferring to a GC vial.[7]
-
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent low-polarity column.[3][8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temperature of 60 °C (hold for 2 min), ramp to 240 °C at 5 °C/min, hold for 5 min.[8] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Mass Range | m/z 40-400 (Full Scan) |
| Data Acquisition | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Analysis and Quantification
-
Identification: The retention time and mass spectrum of this compound in the samples are compared with those of the pure standard.
-
Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode. The selection of quantifier and qualifier ions should be based on the mass spectrum of a pure this compound standard.
-
Quantifier Ion: The most abundant and specific fragment ion.
-
Qualifier Ion(s): One or two other characteristic fragment ions for confirmation.
-
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared calibration standards.
-
Calculation: Determine the concentration of this compound in the prepared sample solution from the calibration curve. Calculate the final concentration in the original essential oil sample by applying the dilution factor.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.998[1][2] | R² > 0.999[9] |
| Accuracy (% Recovery) | 80-120%[1][2] | 95-105% |
| Precision (% RSD) | Intra-day ≤ 15%, Inter-day ≤ 15%[1][2] | Intra-day ≤ 5%, Inter-day ≤ 8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.02 µg/mL[10] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.07 µg/mL |
| Specificity | No interference from matrix components at the retention time of the analyte and internal standard. | Chromatographic peaks are well-resolved with no co-elution. |
Conclusion
The GC-MS method described in this application note provides a reliable and accurate means for the quantification of this compound in essential oils. The detailed protocol for sample preparation, instrument conditions, and data analysis, along with the method validation summary, offers a comprehensive guide for researchers and quality control analysts. This method can be readily implemented in laboratories for routine analysis and research applications.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. vipsen.vn [vipsen.vn]
- 4. areme.co.jp [areme.co.jp]
- 5. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. scitepress.org [scitepress.org]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: HPLC-UV Analysis of Methyl Citronellate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citronellate, a monoterpene ester, is a key aroma compound found in the essential oils of various plants, including citrus fruits and lemongrass. Its characteristic fruity and floral scent makes it a valuable ingredient in the fragrance, cosmetic, and food industries. Accurate quantification of this compound in complex matrices such as essential oils, perfumes, and topical formulations is crucial for quality control, formulation development, and stability testing.
This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described method is designed for robustness and reproducibility, making it suitable for routine analysis in a quality control or research laboratory.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in a complex sample matrix. A C18 stationary phase is used to separate compounds based on their hydrophobicity. The mobile phase consists of a gradient of acetonitrile (B52724) and water, which allows for the efficient elution of this compound with good peak symmetry.
Detection is achieved by monitoring the UV absorbance of the analyte. As this compound lacks a strong chromophore, detection is performed at a low wavelength, typically around 210 nm, where the ester functional group absorbs UV light. Quantification is based on the external standard method, where the peak area of this compound in the sample is compared to a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Standard: this compound (purity ≥ 95%).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (for Essential Oil Matrix)
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add acetonitrile to the flask and sonicate for 10 minutes to ensure complete dissolution.
-
Bring the volume to 10 mL with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Note: The sample preparation method may need to be adapted depending on the specific sample matrix. For example, for cream or lotion samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from the matrix.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 50-90% B, 10-15 min: 90% B, 15-15.1 min: 90-50% B, 15.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters are summarized below.
Data Presentation: Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance (based on similar compounds)[2] |
| Linearity (R²) | ≥ 0.999 | > 0.99 |
| Range (µg/mL) | - | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | - | 0.01 - 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | - | 0.02 - 1.0 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90 - 105% |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
Data Presentation: Calibration Curve Data (Representative)
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the analytical method and a conceptual representation of the signal generation process.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: UV detection signaling pathway for this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound in complex mixtures. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation is essential to ensure the accuracy and precision of the results, making this method suitable for routine analysis in research and quality control laboratories.
References
Application Note: Chiral HPLC Resolution of Methyl Citronellate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citronellate, a key intermediate in the synthesis of various fragrances and pharmaceutical compounds, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit different biological activities and sensory properties, making their separation and quantification essential for quality control, efficacy, and safety assessment. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used technique for the enantioselective separation of such compounds.[1][2][3] This application note provides a detailed protocol for the chiral resolution of this compound enantiomers using HPLC. While specific data for this compound is not widely published, the methodology is based on established protocols for structurally similar compounds like ethyl citronellate.[1][4]
Principle of Chiral HPLC Separation
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[1][5] The CSP creates a chiral environment within the column. As the racemic mixture of this compound passes through the column, the enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification.[4] Polysaccharide-based CSPs are often effective for a broad range of chiral compounds and are a good starting point for method development.[1]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the chiral HPLC separation of this compound.
Materials and Reagents
-
Racemic this compound standard
-
(R)-methyl citronellate and (S)-methyl citronellate enantiomeric standards (if available, for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (B130326) (IPA)
-
HPLC-grade ethanol (B145695) (optional, for mobile phase optimization)
-
Diethylamine (DEA) (optional, as a mobile phase additive for basic compounds)[6]
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase additive for acidic compounds)
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
Data acquisition and processing software
-
Chiral HPLC Column: A polysaccharide-based CSP is recommended. Examples include:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Column dimensions: 250 mm x 4.6 mm, 5 µm particle size is a standard choice.
-
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Sample Solution: Dilute the sample to be analyzed in the mobile phase to an expected concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging and instrument damage.
HPLC Method Parameters
The following parameters serve as a starting point for method development. Optimization is crucial to achieve baseline separation.[1]
| Parameter | Recommended Starting Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (adjust as needed based on retention times) |
Method Optimization
If the initial conditions do not provide adequate resolution (Rs < 1.5), consider the following adjustments:
-
Mobile Phase Composition: Systematically vary the percentage of the polar modifier (isopropanol). Decreasing the IPA percentage generally increases retention and may improve resolution. Conversely, increasing it will decrease retention times.[7]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.
-
Temperature: Changing the column temperature can affect enantioselectivity. Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 35 °C) to find the optimal condition.
-
Mobile Phase Additives: For compounds with acidic or basic functional groups, adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase can improve peak shape and resolution.[6]
Data Presentation
The primary goal of the analysis is to determine the enantiomeric excess (% ee) of a sample. This is calculated from the peak areas of the two enantiomers in the chromatogram.
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is calculated using the following formula:
% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ is the peak area of the first eluting enantiomer.
-
Area₂ is the peak area of the second eluting enantiomer.
Hypothetical Quantitative Data
The following table presents hypothetical data for a successful chiral separation of this compound enantiomers. The elution order is arbitrary and must be determined experimentally using pure enantiomeric standards.
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) | % of Total Area |
| (S)-Methyl Citronellate | 10.2 | 150000 | \multirow{2}{*}{> 1.5} | 25.0 |
| (R)-Methyl Citronellate | 12.5 | 450000 | 75.0 |
In this hypothetical example, the enantiomeric excess would be: % ee = [ |150000 - 450000| / (150000 + 450000) ] x 100 = 50%
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral HPLC resolution of this compound enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Logical Relationship for Method Development
This diagram illustrates the decision-making process for optimizing the chiral separation method.
Caption: Method Development and Optimization Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Solid-Phase Microextraction (SPME) for the Analysis of Methyl Citronellate
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds like Methyl citronellate from various sample matrices.[1][2][3] This method integrates sampling, extraction, and concentration into a single step, simplifying workflows and reducing analysis time.[1][4] Headspace SPME (HS-SPME) is particularly well-suited for this application as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample, thereby protecting it from non-volatile components.[1][5]
Principle of Headspace SPME
In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a liquid or solid sample in a sealed vial.[2] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating until equilibrium is reached.[2] After extraction, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for separation and detection, typically by mass spectrometry (MS).[1][4]
Fiber Selection
The selection of the appropriate SPME fiber is critical for achieving high extraction efficiency. The choice is primarily based on the analyte's polarity and molecular weight.[6] For volatile esters like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly effective.[1][7] This fiber type offers a broad range of selectivity, capable of extracting a wide variety of volatile and semi-volatile compounds.[4][8][9]
Optimization of SPME Parameters
To ensure reproducible and accurate results, key parameters influencing the extraction process must be optimized.[2][3] These include:
-
Extraction Time and Temperature: These parameters affect the partitioning equilibrium between the sample, the headspace, and the fiber.[2][10] Higher temperatures generally increase the vapor pressure of the analyte but can affect the partition coefficient.
-
Sample Volume and Headspace Volume: The ratio of sample to headspace can influence the concentration of the analyte in the gas phase.
-
Ionic Strength: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength, which reduces the solubility of organic analytes and promotes their transfer to the headspace (the "salting-out" effect).[11][12]
-
Agitation: Stirring or shaking the sample during incubation helps to accelerate the mass transfer of the analyte into the headspace, allowing equilibrium to be reached more quickly.[2][12]
Quantitative Data Summary
| Performance Characteristic | Typical Value Range | Description |
| Linearity (r²) | > 0.99 | Indicates the proportionality of the instrument response to the analyte concentration over a specific range. |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | The lowest concentration of an analyte that can be reliably detected above the background noise.[1] |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | The lowest concentration of an analyte that can be accurately and precisely quantified.[1] |
| Accuracy/Recovery (%) | 85 - 115% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples.[1] |
| Precision (RSD %) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
Visualized Experimental Workflow & Parameter Optimization
Caption: General workflow for the HS-SPME-GC-MS analysis of this compound.
Caption: Key interdependent parameters in the optimization of an HS-SPME method.
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for the headspace solid-phase microextraction of this compound coupled with GC-MS analysis.
1. Materials and Reagents
-
SPME Fiber Assembly: Manual or autosampler holder with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1]
-
Headspace Vials: 10 mL or 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.[1]
-
Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., Tetradecane, d5-ethyl hexanoate, or a suitable non-interfering compound).[1][13]
-
Solvents: Methanol or Hexane (GC grade) for preparing stock solutions.
-
Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of aqueous samples.[1]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., HP-5MS or DB-WAX).[1][14]
2. Standard and Sample Preparation
-
Stock Solutions: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) and the internal standard in a suitable solvent like hexane.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 0.1 to 10 µg/mL).[13] Spike each standard with a constant concentration of the internal standard.
-
Sample Preparation:
-
Accurately weigh or pipette a defined amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial.[1]
-
For aqueous samples, add a precise amount of NaCl (e.g., 2.0 g) to enhance analyte volatility.[11]
-
Spike the sample with the internal standard at the same concentration used for the calibration standards.
-
Immediately seal the vial with the magnetic cap.
-
3. HS-SPME Procedure
-
Fiber Conditioning: Before first use, condition the SPME fiber in the GC inlet according to the manufacturer’s instructions (e.g., at 250-270°C for 30-60 minutes).[1][11]
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler with agitation. Incubate the sample at a controlled temperature (e.g., 46-60°C) for a set time (e.g., 10-20 minutes) to allow the analytes to equilibrate between the sample and the headspace.[1][11]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-40 minutes) at the same temperature as incubation.[1][2]
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.[9] The desorption temperature and time should be sufficient to ensure complete transfer of the analytes (e.g., 250°C for 3-5 minutes).[1][11]
4. GC-MS Analysis
-
GC Conditions (Example): [1][14]
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions (Example): [14]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: For quantification, use Selected Ion Monitoring (SIM) mode based on characteristic ions for this compound and the internal standard, which should be determined by analyzing a pure standard.
-
5. Data Analysis
-
Identify the chromatographic peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by using the peak area ratio and the regression equation from the calibration curve.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for solid-phase microextraction method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 7. Supelco固相微萃取头选择指南 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: Protocols for the Extraction and Quantification of Methyl Citronellate from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl citronellate is a monoterpenoid ester found in the essential oils of various aromatic plants, notably from the Cymbopogon genus (e.g., Citronella grass). It is valued in the fragrance and flavor industries for its rosy, citrusy aroma.[1] For research and drug development, obtaining pure this compound is crucial for investigating its potential biological activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant material, tailored for a scientific audience.
Data Presentation: Comparison of Extraction Yields
The yield of essential oils, and consequently this compound, is highly dependent on the plant species, condition of the plant material, and the extraction method employed. The following table summarizes reported yields for citronella oil, which contains this compound, from various sources and methods.
| Plant Material | Extraction Method | Key Parameters | Essential Oil Yield | Reference |
| Cymbopogon winterianus (Java Citronella) | Hydro-distillation or Steam Distillation | Not Specified | Up to 1% of the whole plant | [2] |
| Cymbopogon winterianus (Stem) | Hydro-distillation | F/S Ratio: 0.5, Time: 240 min | 0.29% | [3] |
| Cymbopogon nardus | Ohmic-Heated Hydro-distillation | Not Specified | 7.64 mL/kWh | [4] |
| Cymbopogon nardus | Conventional Hydro-distillation | Not Specified | 3.87 mL/kWh | [4] |
| Cymbopogon nardus | Steam Distillation | Atmospheric Pressure | 1.69 mL/kWh | [4] |
| Cymbopogon nardus | Supercritical CO₂ Extraction (SFE) | 353.15 K (80°C), 18.0 MPa | Highest efficiency and selectivity observed under these conditions | [5] |
Note: The yields reported are for the total essential oil. The concentration of this compound within the oil will vary and must be determined by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
The overall process for extracting and analyzing this compound from plant material involves several key stages, from initial sample preparation to final quantification.
Caption: Workflow for the extraction and analysis of this compound.
Experimental Protocols
Protocol 1: Steam Distillation
This is the most common method for extracting essential oils from plant material. It is effective for thermally stable, volatile compounds like this compound.
1. Materials and Equipment:
-
Dried and coarsely ground plant material (e.g., Cymbopogon winterianus leaves)
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver/separator)[6][7]
-
Heating mantle or hot plate
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
2. Procedure:
-
Preparation: Weigh the dried, ground plant material and place it into the biomass flask of the steam distillation apparatus.
-
Apparatus Setup: Fill the boiling flask with distilled water to about two-thirds full and place it on the heating source.[6] Assemble the full apparatus, ensuring all glass joints are securely sealed.[6]
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the biomass, rupturing the plant's oil glands and vaporizing the volatile essential oils.[8] Optimal temperatures for steam distillation are typically between 60°C and 100°C.[8]
-
Condensation: The steam and essential oil vapor mixture travels to the condenser.[9] Cool water circulating through the condenser's outer jacket cools the vapor, causing it to condense back into a liquid.
-
Collection: Collect the condensate, which consists of essential oil and hydrosol (aqueous distillate), in the receiver. The essential oil, being less dense than water, will typically form a layer on top.[7]
-
Separation: Carefully separate the essential oil layer from the aqueous hydrosol using a separatory funnel.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the final oil in a sealed, dark glass vial at 4°C.
Protocol 2: Solvent Extraction using Soxhlet Apparatus
Soxhlet extraction is a continuous extraction method that provides a high yield by repeatedly washing the plant material with a fresh portion of the heated solvent.[2][10]
1. Materials and Equipment:
-
Dried and finely powdered plant material
-
Soxhlet extraction apparatus (round-bottom flask, Soxhlet extractor, condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Extraction solvent (e.g., hexane (B92381), ethanol (B145695), or dichloromethane)[11][12]
-
Rotary evaporator
2. Procedure:
-
Preparation: Weigh a known amount of finely powdered plant material and place it inside a cellulose thimble.[13]
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor.[12] Fill the round-bottom flask with the chosen extraction solvent (e.g., hexane) to about two-thirds of its volume. Assemble the apparatus.
-
Extraction: Gently heat the solvent in the flask using a heating mantle. The solvent vaporizes, travels up to the condenser, liquefies, and drips down onto the plant material in the thimble.[13]
-
Siphoning: When the liquid level in the extractor chamber reaches the top of the siphon arm, the entire volume of solvent and dissolved extract is siphoned back into the round-bottom flask.[13]
-
Cycle Repetition: This process repeats automatically, ensuring the plant material is continuously extracted with fresh, warm solvent. Continue the extraction for several hours (typically 6-8 hours) until the solvent in the siphon arm runs clear.
-
Concentration: After extraction is complete, allow the apparatus to cool. Remove the thimble. Concentrate the extract in the round-bottom flask using a rotary evaporator to remove the solvent.[14] The remaining substance is the crude plant extract.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE, primarily using carbon dioxide (CO₂), is a green technology that offers high purity extracts without residual organic solvents.[15] It is ideal for temperature-sensitive compounds as it can operate at low temperatures.[16]
1. Materials and Equipment:
-
Dried, ground plant material (particle size can influence efficiency)[17]
-
Supercritical fluid extractor system
-
High-purity CO₂
-
Optional: Co-solvent such as ethanol[13]
2. Procedure:
-
Preparation: Grind the plant material to a consistent and fine particle size. This increases the surface area for efficient extraction.[17]
-
Loading: Load the ground material into the extraction vessel of the SFE system.
-
Setting Parameters: Pressurize and heat the CO₂ to bring it to its supercritical state (above 31.1°C and 73.8 bar).[18] For citronella, optimal conditions have been reported around 313.15–353.15 K (40-80°C) and 10.0–18.0 MPa.[5]
-
Extraction: Pass the supercritical CO₂ through the extraction vessel. Its unique properties, combining the solvating power of a liquid with the diffusivity of a gas, allow it to penetrate the plant matrix and dissolve the this compound.[19][20] Adding a co-solvent like ethanol can enhance the extraction of more polar compounds.[13]
-
Separation: Route the CO₂-extract mixture to a separator vessel. By reducing the pressure and/or changing the temperature, the CO₂ loses its solvating power and returns to a gaseous state, precipitating the extracted oil.[15]
-
Collection: The solvent-free extract is collected from the bottom of the separator. The now-gaseous CO₂ can be recompressed and recycled for further extractions.[15]
Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying the individual volatile components of an essential oil.[21]
1. Materials and Equipment:
-
GC-MS system with a suitable capillary column (e.g., TG-5MS or DB-5)[5][22]
-
High-purity helium (carrier gas)
-
This compound analytical standard
-
Internal standard (e.g., methyl nonanoate)
-
Volumetric flasks and pipettes
-
Solvent (e.g., hexane or dichloromethane)
2. Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard (e.g., 1000 µg/mL) in hexane. From this, create a series of calibration standards with concentrations bracketing the expected sample range (e.g., 1, 5, 10, 25, 50 µg/mL).[21] Spike each standard with a constant concentration of the internal standard.
-
Sample Preparation: Accurately weigh a small amount of the extracted essential oil and dissolve it in a known volume of hexane to bring the concentration within the calibration range. Add the same amount of internal standard as used in the calibration curve.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.[22]
-
Chromatographic Conditions: Set the GC oven temperature program. A typical program might start at 40-60°C, hold for a few minutes, then ramp up at 5°C/min to 280°C and hold.[22] Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[22]
-
MS Conditions: The mass spectrometer will typically operate in electron ionization (EI) mode at 70 eV.[22]
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the analytical standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration for each standard. Use this curve to determine the concentration of this compound in the prepared sample, and from there, calculate its percentage in the original essential oil.
-
References
- 1. This compound, 2270-60-2 [thegoodscentscompany.com]
- 2. Valorization of Java citronella (Cymbopogon winterianus Jowitt) distillation waste as a potential source of phenolics/antioxidant: influence of extraction solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proceeding.researchsynergypress.com [proceeding.researchsynergypress.com]
- 4. Comparison of citronella oil extraction methods from Cymbopogon nardus grass by ohmic-heated hydro-distillation, hydro-distillation, and steam distillation :: BioResources [bioresources.cnr.ncsu.edu]
- 5. scielo.br [scielo.br]
- 6. engineering.iastate.edu [engineering.iastate.edu]
- 7. ellementalpro.com [ellementalpro.com]
- 8. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 9. rockymountainoils.com [rockymountainoils.com]
- 10. mdpi.com [mdpi.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 16. murarcloudkitchen.com [murarcloudkitchen.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. benchchem.com [benchchem.com]
- 22. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Citronellate: A Versatile Chiral Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl citronellate, a naturally occurring monoterpenoid ester, serves as a valuable and versatile chiral building block in the landscape of organic synthesis.[1] Its inherent chirality and the presence of both an ester functional group and a trisubstituted double bond make it an attractive starting material for the stereoselective synthesis of a diverse range of complex molecules. These molecules find critical applications in the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for key transformations of this compound, highlighting its utility as a precursor for high-value compounds.
Core Applications of this compound
The primary applications of this compound in organic synthesis revolve around its use as a precursor for:
-
Fragrance and Flavor Compounds: this compound is a key starting material in the synthesis of various irone isomers, which are prized for their characteristic violet and orris scents.
-
Insect Pheromones: The carbon skeleton and chirality of this compound make it an ideal precursor for the synthesis of certain insect pheromones, which are crucial for the development of environmentally benign pest management strategies.[2]
-
Bioactive Molecules: The functional handles on this compound allow for its elaboration into more complex structures with potential biological activity, making it a relevant starting material for drug discovery programs.
Synthetic Transformations of this compound: The Synthesis of Irones
A significant application of (+)-methyl citronellate is its role as a precursor in the multi-step synthesis of natural irone isomers. The following sections detail the key experimental protocols for this synthetic pathway.
Step 1: Stepwise Methylation of (+)-Methyl Citronellate
This initial step involves the exhaustive methylation at the α-position to the ester carbonyl, yielding methyl 2,2,3,7-tetramethyloct-6-enoate. This transformation is crucial for establishing the quaternary center found in the irone scaffold.
Experimental Protocol:
-
Reaction Scheme:
-
Deprotonation of (+)-methyl citronellate at the α-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature (-78 °C).
-
Addition of a methylating agent, typically methyl iodide (CH₃I), to the enolate solution.
-
Repetition of the deprotonation and methylation steps to achieve dimethylation at the α-position.
-
A final methylation at the β-position can be achieved through various methods, potentially involving conjugate addition to an α,β-unsaturated intermediate.
-
| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |
| (+)-Methyl Citronellate | 1. LDA, CH₃I (2 eq.) 2. Further methylation reagents | THF | -78 °C to rt | Methyl 2,2,3,7-tetramethyloct-6-enoate | Data not available |
Workflow for Stepwise Methylation
Caption: Stepwise α-methylation of this compound.
Step 2: Hydrolysis to 2,2,3,7-Tetramethyloct-6-enoic Acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid, a necessary step for the subsequent conversion to an acyl chloride.
Experimental Protocol:
| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |
| Methyl 2,2,3,7-tetramethyloct-6-enoate | LiOH or NaOH (aq) | Methanol (B129727)/Water | Reflux | 2,2,3,7-Tetramethyloct-6-enoic Acid | Data not available |
Detailed Methodology:
-
Dissolve methyl 2,2,3,7-tetramethyloct-6-enoate in a mixture of methanol and water.
-
Add a solution of lithium hydroxide (B78521) or sodium hydroxide (typically 2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 3: Conversion to Acyl Chloride and Intramolecular Cyclization
The carboxylic acid is converted to the more reactive acyl chloride, which then undergoes an intramolecular Friedel-Crafts-type acylation catalyzed by a Lewis acid to form the cyclohexanone (B45756) ring.
Experimental Protocol:
| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) |
| 2,2,3,7-Tetramethyloct-6-enoic Acid | Oxalyl chloride or Thionyl chloride | - | Anhydrous DCM or Benzene | 0 °C to rt | 2,2,3,7-Tetramethyloct-6-enoyl chloride | Not isolated |
| 2,2,3,7-Tetramethyloct-6-enoyl chloride | - | Tin(IV) chloride (SnCl₄) | Anhydrous DCM | Low temperature | 2,2,3-trimethyl-6-(1-chloro-1-methylethyl)cyclohexanone | Data not available |
Detailed Methodology:
-
Acyl Chloride Formation: Dissolve the carboxylic acid in an anhydrous solvent like dichloromethane (B109758) (DCM) or benzene. Add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. The solvent and excess reagent are removed under vacuum to yield the crude acyl chloride.
-
Cyclization: Dissolve the crude acyl chloride in anhydrous DCM and cool to a low temperature (e.g., -20 °C to 0 °C). Add a solution of tin(IV) chloride in DCM dropwise. Stir the reaction at low temperature until completion (monitored by TLC). Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.[3]
Workflow for Acyl Chloride Formation and Cyclization
Caption: Synthesis of the cyclohexanone intermediate.
Subsequent Steps to Irones
The resulting 2,2,3-trimethyl-6-(1-chloro-1-methylethyl)cyclohexanone undergoes a series of further transformations to yield the final irone products:[3]
-
Dehydrochlorination: Elimination of HCl to form an exocyclic double bond.
-
Reduction and Acetylation: Reduction of the ketone followed by acetylation of the resulting alcohol.
-
Ozonolysis: Cleavage of the double bond to form a ketone.[4]
-
Wittig Reaction: Reaction of the ketone with methoxymethylenetriphenylphosphorane to form an enol ether.
-
Hydrolysis and Elimination: Conversion of the enol ether to an aldehyde.
-
Thermolysis: A Claisen-type rearrangement to set a key stereocenter.
-
Side-chain Elongation: Further steps to construct the final side chain of the irone molecule.
These subsequent steps involve standard organic transformations for which general protocols are widely available. The specific conditions would require optimization for the particular substrates involved in the irone synthesis.
Conclusion
This compound is a readily available and cost-effective chiral precursor with significant applications in organic synthesis. Its utility is demonstrated in the multi-step synthesis of valuable irone fragrances. The key transformations, including methylation, hydrolysis, and Lewis acid-catalyzed cyclization, highlight the versatility of this starting material. The detailed protocols and workflows provided herein serve as a valuable resource for researchers and professionals in the fields of organic synthesis, fragrance chemistry, and drug development, enabling the efficient and strategic use of this compound in the creation of complex and valuable molecules.
References
Enhancing Analytical Detection of Methyl Citronellate Through Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of methyl citronellate to enhance its analytical detection by gas chromatography-mass spectrometry (GC-MS). While a volatile compound amenable to direct GC-MS analysis, derivatization can significantly improve sensitivity, chromatographic peak shape, and quantification limits, which is crucial for trace-level analysis in complex matrices.
This compound, a monoterpenoid ester, is a key component in fragrance, flavor, and pharmaceutical industries. Its accurate quantification is essential for quality control, formulation development, and pharmacokinetic studies. The protocols outlined below are based on established derivatization techniques for structurally related terpenes and esters, providing a robust starting point for method development and validation.
Introduction to Derivatization for this compound Analysis
Direct analysis of this compound is feasible; however, derivatization offers several advantages:
-
Increased Sensitivity: By introducing moieties that enhance ionization efficiency in the mass spectrometer or are highly responsive to specific detectors (like an electron capture detector), derivatization can lower the limits of detection (LOD) and quantification (LOQ).
-
Improved Chromatography: Derivatization can reduce the polarity of analytes, leading to more symmetrical peak shapes and reduced tailing on common non-polar GC columns.
-
Enhanced Specificity: The increase in molecular weight and the characteristic fragmentation patterns of the derivatives can help in distinguishing the analyte from co-eluting matrix components.
This note details two primary derivatization strategies applicable to this compound:
-
Silylation: A common and robust technique for compounds with active hydrogens. While this compound itself lacks active hydrogens, this method is highly effective for its hydrolysis product, citronellic acid.
-
Alkylation/Acylation via Pentafluorobenzyl Bromide (PFBBr): This method is also applied to the carboxyl group of citronellic acid, introducing a pentafluorobenzyl group that significantly enhances sensitivity for electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.
Comparative Analytical Performance
The following table summarizes the typical analytical performance data obtained for compounds structurally similar to this compound using GC-MS, both with and without derivatization. This data, gathered from various studies, serves as a benchmark for expected performance.
| Parameter | Direct GC-MS Analysis of Terpenes (e.g., Citronellol) | GC-MS Analysis after Derivatization (e.g., Silylation of Terpenoids) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.01 - 0.05 µg/mL | Potentially < 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 - 0.15 µg/mL | Potentially < 0.03 µg/mL |
| Accuracy (% Recovery) | 95.8 - 103.2% | 97.5 - 102.1% |
| Precision (%RSD, Inter-day) | ≤ 3.8% | ≤ 3.2% |
Experimental Protocols
Protocol 1: Silylation of Hydrolyzed this compound (as Citronellic Acid)
This protocol involves a two-step process: hydrolysis of this compound to citronellic acid, followed by silylation of the carboxylic acid group. This approach is highly effective for creating a thermally stable and volatile derivative suitable for GC-MS analysis.
Materials and Reagents:
-
This compound standard
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (anhydrous, GC grade)
-
Hexane (B92381) (GC grade)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Internal standard (e.g., deuterated citronellol (B86348) or a suitable stable, non-reactive compound)
Procedure:
-
Hydrolysis:
-
To 1 mg of this compound in a vial, add 1 mL of 1 M KOH in methanol.
-
Cap the vial and heat at 60°C for 1 hour to ensure complete hydrolysis to potassium citronellate.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the resulting citronellic acid with 2 x 1 mL of hexane.
-
Combine the hexane layers and dry over anhydrous sodium sulfate.
-
Carefully transfer the dried hexane extract to a new vial and evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
Workflow for Silylation of Hydrolyzed this compound
Caption: Workflow for Silylation of Hydrolyzed this compound.
Protocol 2: Derivatization of Hydrolyzed this compound with Pentafluorobenzyl Bromide (PFBBr)
This protocol also begins with the hydrolysis of this compound to citronellic acid. The subsequent derivatization with PFBBr forms a pentafluorobenzyl ester, which is highly sensitive to electron capture detection.
Materials and Reagents:
-
All materials from Protocol 1 for hydrolysis.
-
Pentafluorobenzyl bromide (PFBBr)
-
Toluene (GC grade)
-
A phase-transfer catalyst (e.g., polymer-bound tri-n-butyl-methylphosphonium bromide) is optional but can enhance the reaction.[2]
Procedure:
-
Hydrolysis:
-
Follow the hydrolysis and extraction steps as described in Protocol 1 to obtain the dried citronellic acid residue.
-
-
Derivatization:
-
Re-dissolve the dried citronellic acid residue in 1 mL of toluene.
-
Add 10 µL of PFBBr solution (e.g., 10% in toluene).
-
(Optional) Add a catalytic amount of the phase-transfer catalyst.
-
Cap the vial and heat at 60°C for 1 hour.[2]
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with 1 mL of deionized water to remove any excess reagents.
-
The organic layer is ready for GC-MS (or GC-ECD) analysis.
-
Workflow for PFBBr Derivatization of Hydrolyzed this compound
Caption: Workflow for PFBBr Derivatization of Hydrolyzed this compound.
GC-MS Parameters for Analysis of Derivatized this compound
The following are general GC-MS parameters that can be used as a starting point for the analysis of the derivatized this compound. Optimization may be required based on the specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification |
Conclusion
The derivatization of this compound, following hydrolysis to citronellic acid, offers a significant enhancement in analytical sensitivity and chromatographic performance. Both silylation and derivatization with PFBBr are robust methods that can be tailored to specific analytical needs. The choice between the two will depend on the required sensitivity and the available detection systems. These protocols provide a solid foundation for the development of validated analytical methods for the trace-level quantification of this compound in various matrices.
References
Application Notes and Protocols for Methyl Citronellate in Insect Repellent Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citronellate (C11H20O2) is a naturally occurring monoterpenoid ester, valued in the fragrance industry for its pleasant, citrusy, and slightly floral aroma. As a derivative of citronellal, a well-known insect repellent, this compound is a promising candidate for use in novel insect repellent formulations. Its potential for low toxicity and pleasant scent profile makes it an attractive alternative or synergistic component to existing active ingredients like DEET and Picaridin.
These application notes provide a comprehensive overview of the potential use of this compound in insect repellent formulations. They include a summary of its physicochemical properties, hypothesized mechanism of action, formulation guidelines, and detailed protocols for efficacy and safety evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development, ensuring stability, and optimizing delivery for repellent efficacy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2270-60-2 | [1][2] |
| Molecular Formula | C11H20O2 | [3] |
| Molecular Weight | 184.28 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Floral, dry, weedy, citrus | [1] |
| Boiling Point | 227.4 °C at 760 mmHg | [4] |
| Flash Point | 76.4 °C | [4] |
| LogP | 3.92 | [2] |
| Vapor Pressure | 0.078 mmHg at 25°C | [4] |
Putative Mechanism of Action: Insect Olfactory System
The repellent activity of this compound is hypothesized to occur through its interaction with the insect's olfactory system. Repellents can act through various mechanisms, including activating aversive olfactory receptors (ORs) or inhibiting the function of ORs that detect host cues.[5][6] The primary olfactory organs in mosquitoes are the antennae and maxillary palps, which are covered in sensilla housing olfactory sensory neurons (OSNs).
Odorant molecules, like this compound, are thought to be captured by Odorant Binding Proteins (OBPs) in the sensillar lymph and transported to the ORs on the dendritic membrane of OSNs. The binding of a repellent to an OR can trigger a signaling cascade that leads to neuronal firing and subsequent aversive behavior in the insect. A key component of this system is the olfactory co-receptor (Orco), which forms a heterodimer with specific ORs and is essential for their function.
Below is a diagram illustrating the proposed signaling pathway for insect repellents.
Efficacy Data (Hypothetical & Comparative)
Currently, there is a lack of publicly available, peer-reviewed data specifically quantifying the insect repellent efficacy of pure this compound. However, based on the known repellency of citronella oil and its components, we can hypothesize its potential effectiveness. The following tables present a framework for how such data would be structured and provide comparative data for DEET and Citronella oil from existing literature.
Table 2: Hypothetical Repellency of this compound Against Aedes aegypti
| Concentration (%) | Mean Complete Protection Time (CPT) (minutes) | % Repellency at 1 hour |
| 5 | 60 - 90 | > 90% |
| 10 | 90 - 150 | > 95% |
| 20 | 150 - 240 | > 98% |
| Untreated Control | < 1 | < 5% |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
Table 3: Comparative Repellency Data of Common Repellents
| Active Ingredient | Concentration (%) | Target Species | Mean CPT (minutes) | Reference |
| DEET | 24 | Aedes albopictus | > 300 | [7] |
| Citronella Oil | 5 | Aedes albopictus | 10.5 | [7] |
| Fennel Oil | 5 | Aedes albopictus | 8.4 | [7] |
| DEET | 23.8 | Aedes aegypti | 301.5 | [8] |
| Soybean Oil | 2 | Aedes aegypti | 94.6 | [8] |
Formulation Guidelines
Effective formulation is key to enhancing the performance of this compound as a topical repellent. Key considerations include optimizing its volatility, improving skin adherence, and ensuring cosmetic acceptability.
-
Solvents and Carriers: Ethanol, isopropanol, and various oils (e.g., mineral oil, coconut oil) can be used as solvents and carriers. The choice of solvent will affect the drying time and skin feel of the final product.
-
Fixatives: To prolong the protection time, fixatives can be added to reduce the evaporation rate of this compound. Potential fixatives include vanillin, liquid paraffin, and various polymers.
-
Emulsifiers: For lotion or cream-based formulations, emulsifiers such as Tween 20 or lecithin (B1663433) are necessary to create a stable emulsion of the oil-based active in a water base.[9]
-
Synergists: The efficacy of this compound may be enhanced by combining it with other repellent compounds or essential oils.[10][11] For example, combining it with other natural repellents like geraniol (B1671447) or eugenol (B1671780) could broaden the spectrum of activity and increase protection time.
Example Formulation (Topical Spray - 100g)
| Ingredient | Concentration (%) | Function |
| This compound | 10.0 | Active Ingredient |
| Ethanol | 60.0 | Solvent |
| Deionized Water | 28.5 | Diluent |
| Glycerin | 1.0 | Humectant |
| Vanillin | 0.5 | Fixative/Synergist |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy and safety of insect repellent formulations containing this compound. These protocols are based on established guidelines from organizations such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA).
Arm-in-Cage Efficacy Test
This laboratory-based test is a standard method for determining the Complete Protection Time (CPT) of a topical repellent against mosquitoes.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (5-10 days old).
-
This compound formulation and a control formulation (vehicle only).
-
Positive control (e.g., 20% DEET solution).
-
Human volunteers (screened for allergies and provided informed consent).
-
Micropipettes or syringes for precise application.
-
Stopwatch.
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test.
-
Repellent Application: Apply a standard amount of the test formulation (e.g., 1 mL) evenly to a defined area (e.g., 300 cm²) of one of the volunteer's forearms. The other forearm can be used for the control or another test substance.
-
Acclimation: Allow a 30-minute period for the repellent to dry and equilibrate on the skin.
-
Exposure: The volunteer inserts the treated forearm into the mosquito cage for a 3-minute exposure period.
-
Observation: During the exposure, count the number of mosquito landings and bites. A "bite" is defined as the mosquito inserting its proboscis into the skin.
-
Repeat Exposures: If no bites occur, the arm is withdrawn. The exposure is repeated every 30 minutes until the first confirmed bite.
-
Determine CPT: The Complete Protection Time is the time from application to the first confirmed bite.
-
Data Analysis: Calculate the mean CPT across all volunteers for each formulation. Statistical analysis (e.g., ANOVA) can be used to compare the efficacy of different formulations.
Skin Irritation and Sensitization Test (Patch Test)
This protocol is essential for assessing the dermal safety of a new repellent formulation.
Materials:
-
This compound formulation.
-
Occlusive or semi-occlusive patches.
-
Hypoallergenic tape.
-
Human volunteers.
-
Dermatological scoring scale (e.g., 0 = no reaction, 4 = severe erythema and edema).
Procedure:
-
Application: Apply a small, measured amount of the formulation to the patch.
-
Placement: Affix the patch to a sensitive skin area of the volunteer (e.g., the inner forearm or back).
-
Exposure: Leave the patch in place for 48 hours.
-
Evaluation: After 48 hours, remove the patch and score the skin reaction at the site of application. A second reading should be taken at 72 or 96 hours.
-
Repeat Insult Patch Test (for sensitization): To assess the potential for allergic contact dermatitis, the application and evaluation process is repeated on the same site for several weeks (e.g., three times a week for three weeks), followed by a challenge patch applied to a new site after a two-week rest period.
Safety and Toxicology
While specific toxicological data for this compound as an insect repellent is limited, it is classified as a flavor and fragrance agent and has undergone safety assessments for these uses. The European Food Safety Authority (EFSA) provides information on its use in food. As with any topical product, formulations containing this compound should be evaluated for dermal and ocular irritation, skin sensitization, and systemic toxicity. It is recommended to use this compound in formulations at concentrations that are demonstrated to be safe for human use.
Conclusion
This compound presents a promising avenue for the development of new insect repellent technologies. Its pleasant fragrance and potential for repellency make it a strong candidate for inclusion in consumer-friendly products. However, rigorous efficacy and safety testing are required to validate its performance and ensure its suitability for public use. The protocols and guidelines presented in these application notes provide a framework for the systematic evaluation of this compound and its formulations. Further research should focus on determining its precise mechanism of action, its efficacy against a broad range of insect vectors, and its performance in diverse environmental conditions.
References
- 1. This compound, 2270-60-2 [thegoodscentscompany.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]
- 4. Repellents against Aedes aegypti bites: synthetic and natural origins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20200253199A1 - Insect repelling composition - Google Patents [patents.google.com]
- 7. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2170085A2 - Insect-repellent formulations - Google Patents [patents.google.com]
- 10. Synergistic repellent and irritant effect of combined essential oils on Aedes aegypti (L.) mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Methyl Citronellate as a Fragrance Ingredient in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citronellate (CAS No. 2270-60-2) is a fragrance ingredient utilized in a variety of cosmetic products to impart a fresh, rosy, and citrusy aroma.[1][2] As an acyclic monoterpenoid ester, its application in cosmetics necessitates a thorough understanding of its physicochemical properties, safety profile, and stability within formulations.[3] These application notes provide a comprehensive overview of this compound for use in research and product development, including detailed experimental protocols for its safety and stability assessment.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, enabling the prediction of its behavior in different cosmetic bases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Methyl 3,7-dimethyloct-6-enoate | [1] |
| CAS Number | 2270-60-2 | [1] |
| Molecular Formula | C11H20O2 | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Appearance | Colorless clear liquid | [2] |
| Odor Profile | Floral, dry, weedy, dusty, waxy, geranium, fatty, fruity, winey | [1][4] |
| Boiling Point | 216.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | 169.00 °F (76.11 °C) TCC | [1][2] |
| Specific Gravity | 0.89700 to 0.90700 @ 25.00 °C | [1][2] |
| Refractive Index | 1.43700 to 1.44300 @ 20.00 °C | [1][2] |
| logP (o/w) | 3.687 (estimated) | [4] |
| Water Solubility | 17.56 mg/L @ 25 °C (estimated) | [1][4] |
| Solubility | Soluble in alcohol and dipropylene glycol; very slightly soluble in water. | [1][4] |
Cosmetic Applications and Recommended Use Levels
This compound is primarily used as a fragrance ingredient in a wide array of cosmetic products. The Research Institute for Fragrance Materials (RIFM) recommends a maximum usage level of up to 3.0% in the fragrance concentrate.[1][2] Its pleasant scent profile makes it suitable for inclusion in perfumes, creams, lotions, and other personal care items.
Safety Assessment
A comprehensive safety assessment is paramount for any cosmetic ingredient. The following sections outline key toxicological endpoints and provide protocols for their evaluation. While specific data for this compound is limited, a read-across approach using data from structurally similar molecules, such as citronellol (B86348) and other citronellyl esters, can be employed to infer its safety profile.
Skin Sensitization
The potential of a fragrance ingredient to induce skin sensitization is a critical safety parameter. A weight-of-evidence approach, incorporating in vitro, in chemico, and in silico data, is recommended.[5]
Table 2: Skin Sensitization Data (Read-Across from Structurally Similar Molecules)
| Endpoint | Test Substance | Result | Reference |
| No Expected Sensitization Induction Level (NESIL) | Citronellyl Butyrate | 6400 µg/cm² | [6] |
| No Expected Sensitization Induction Level (NESIL) | dl-Citronellol | 29000 µg/cm² | [1] |
| Human Repeated Insult Patch Test (HRIPT) | - | No new human data was generated for this assessment. Historical HRIPT data is used to confirm the No-Observed-Effect-Level (NOEL).[7][8][9] | - |
Experimental Protocol: In Vitro Skin Sensitization - ARE-Nrf2 Luciferase Test Method (OECD TG 442D)
This protocol outlines a method to assess the skin sensitization potential of this compound by measuring the induction of the Keap1-Nrf2-ARE pathway in a keratinocyte cell line.[4]
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Methyl Citronellate in Flavor Compositions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of methyl citronellate as a flavor ingredient. This document outlines its sensory profile, potential applications, and detailed protocols for its evaluation and incorporation into various flavor compositions. The information is intended for researchers, scientists, and drug development professionals working in the field of flavor science and product development.
Introduction to this compound
This compound (Methyl 3,7-dimethyloct-6-enoate) is a monoterpenoid ester recognized for its versatile and pleasant aromatic properties.[1] It is found naturally in black pepper and lemon balm and is valued in the flavor and fragrance industry for its floral, fruity, and citrusy characteristics.[2] It is listed as a FEMA GRAS (Generally Recognized as Safe) flavoring substance (FEMA number 3361), making it suitable for use in a variety of food and beverage products.[3][4]
Chemical Structure:
Physicochemical and Organoleptic Properties
A thorough understanding of the physicochemical and sensory properties of this compound is essential for its effective application in flavor formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2270-60-2 | [5] |
| Molecular Formula | C11H20O2 | [5] |
| Molecular Weight | 184.28 g/mol | [5] |
| Appearance | Colorless clear liquid (est.) | [5] |
| Boiling Point | 216 °C @ 760 mmHg | [5] |
| Flash Point | 169 °F (76.11 °C) | [5][6] |
| Specific Gravity | 0.897 - 0.907 @ 25 °C | [5][6] |
| Refractive Index | 1.437 - 1.443 @ 20 °C | [5][6] |
| Solubility | Soluble in alcohol, very slightly soluble in water. | [1] |
Table 2: Organoleptic Profile of this compound
| Sensory Attribute | Descriptors | Reference |
| Odor | Floral, dry, weedy, dusty, waxy, geranium, fatty, fruity, winey, sweet. | [1][5] |
| Taste | Floral, waxy, tea, bergamot, rose, winey, weedy, soapy, cognac. | [1][5] |
| Flavor Profile (at 1.00 - 25.00 ppm) | Floral with rosy bergamot and geranium notes, waxy and soapy, with cognac and winey nuances. | [1] |
Applications in Flavor Compositions
This compound's unique flavor profile makes it a valuable component in a wide range of applications. Its floral and fruity notes can be used to enhance and modify the flavor of various food and beverage products.
Table 3: Recommended Applications and Usage Levels for this compound
| Product Category | Maximum Usage Level (ppm) | Potential Flavor Contribution | Reference |
| Non-alcoholic Beverages | 1.5 | Enhances citrus, floral, and fruity notes in juices, teas, and carbonated drinks. | [3][7] |
| Baked Goods | 3.0 | Provides a subtle floral and fruity background note in cakes, cookies, and pastries. | [3] |
| Condiments & Relishes | 1.5 | Adds a unique aromatic complexity to sauces and dressings. | [3][6] |
| Confectionery & Frostings | Data not available | Can be used to create floral and fruity candy flavors. | |
| Frozen Dairy & Fruit Ices | Data not available | Complements fruit flavors in ice creams and sorbets. | |
| Chewing Gum | Data not available | Can contribute to long-lasting floral and fruity notes. |
Note: The listed usage levels are maximums as per FEMA GRAS regulations and may not represent the optimal concentration for a desired flavor profile. Sensory testing is recommended to determine the ideal concentration for specific applications.
Stability Profile
The stability of flavor compounds is crucial for maintaining the sensory quality of food and beverage products throughout their shelf life. While specific quantitative stability data for this compound is not widely published, its stability can be inferred from its chemical structure as a terpene ester.
Table 4: Predicted Stability of this compound in Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathways | Mitigation Strategies |
| Acidic (pH < 4) | Moderate | Acid-catalyzed hydrolysis of the ester linkage. | Encapsulation, use in buffered systems. |
| Neutral (pH 6-8) | High | Minimal degradation. | Standard good manufacturing practices. |
| Alkaline (pH > 8) | Low to Moderate | Base-catalyzed hydrolysis of the ester linkage. | Avoid use in highly alkaline products or use protective measures like encapsulation. |
| Elevated Temperature | Moderate | Increased rate of hydrolysis and potential oxidation. | Use of antioxidants, appropriate packaging, controlled storage temperatures. |
| Light Exposure | Moderate | Potential for photo-oxidation. | Use of UV-protective packaging (e.g., amber bottles, opaque containers). |
Disclaimer: This stability data is predictive and based on the general behavior of similar chemical structures. It is highly recommended to conduct specific stability studies for your product matrix.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of this compound in flavor applications.
Sensory Evaluation Protocols
Sensory analysis is critical for determining the flavor contribution and optimal usage level of this compound.
5.1.1. Determination of Sensory Threshold
This protocol outlines the determination of the detection threshold of this compound in water using the ascending forced-choice method.
-
Materials:
-
This compound (high purity)
-
Deionized, odor-free water
-
Glass beakers and volumetric flasks
-
Graduated pipettes
-
Sensory evaluation booths with controlled lighting and ventilation
-
Coded tasting glasses
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (B145695) at a concentration of 1000 ppm.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in deionized water to obtain concentrations ranging from 0.01 ppm to 50 ppm.
-
Triangle Test Setup: For each concentration, present a panel of trained sensory analysts (n=15-20) with three coded samples, two of which are deionized water (blanks) and one is the this compound solution. The order of presentation should be randomized for each panelist.[1][8][9]
-
Evaluation: Panelists are instructed to identify the "odd" sample.[1][8][9]
-
Data Analysis: The detection threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the sample containing this compound.[10]
-
5.1.2. Paired Comparison Test for Flavor Intensity
This test is used to compare the flavor intensity of a product with and without the addition of this compound.
-
Materials:
-
Base product (e.g., unflavored beverage)
-
This compound solution of a known concentration
-
Sensory evaluation booths
-
Coded tasting glasses
-
-
Procedure:
-
Sample Preparation: Prepare two sets of samples: a control (base product only) and a test sample (base product with a specific concentration of this compound).
-
Presentation: Present panelists with a pair of coded samples (one control, one test) in a randomized order.
-
Evaluation: Ask panelists to identify which sample has a stronger "floral/fruity" flavor.
-
Data Analysis: Analyze the results to determine if there is a statistically significant difference in perceived flavor intensity between the control and test samples.
-
Stability Testing Protocol
This protocol describes an accelerated shelf-life study to evaluate the stability of this compound in a beverage application.
-
Materials:
-
Beverage base
-
This compound
-
Incubators/stability chambers capable of maintaining controlled temperature and humidity.
-
Analytical instrumentation (GC-MS)
-
Sensory panel
-
-
Procedure:
-
Sample Preparation: Prepare a batch of the beverage containing a known concentration of this compound. Package the beverage in its final intended packaging.
-
Storage Conditions: Store the samples under accelerated conditions (e.g., 35°C, 45°C, and 55°C) and at a control temperature (e.g., 20°C).[2][11][12]
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks).
-
Analytical Testing: At each time point, analyze the concentration of this compound using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.
-
Sensory Evaluation: At each time point, conduct sensory analysis (e.g., triangle test or paired comparison test) to assess any changes in the flavor profile.
-
Data Analysis: Plot the concentration of this compound as a function of time at each temperature to determine the degradation kinetics. Use the Arrhenius equation to predict the shelf life at normal storage conditions.[2][11][12]
-
Visualizations
Olfactory Signal Transduction Pathway
The perception of flavor compounds like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the perception of smell.
Caption: Olfactory Signal Transduction Pathway for an Odorant Molecule.
Experimental Workflow for Flavor Ingredient Evaluation
A systematic workflow is crucial for the successful evaluation and implementation of a new flavor ingredient like this compound.
Caption: General Workflow for the Evaluation of a New Flavor Ingredient.
References
- 1. Fragrance University [fragranceu.com]
- 2. tenney.com [tenney.com]
- 3. F.L.A.V.O.R Method [worldtasteaward.com]
- 4. awri.com.au [awri.com.au]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound, 2270-60-2 [thegoodscentscompany.com]
- 7. Fragrance University [fragranceu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selectively Fluorinated Citronellol Analogues Support a Hydrogen Bonding Donor Interaction with the Human OR1A1 Olfactory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microchemlab.com [microchemlab.com]
- 12. contractlaboratory.com [contractlaboratory.com]
Application Notes and Protocols for In Vitro Antimicrobial Assay of Methyl Citronellate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl citronellate, a monoterpenoid ester, is a component of various essential oils, notably from the Cymbopogon species (citronella). While extensive research has documented the antimicrobial properties of citronella oil and its primary constituents like citronellal (B1669106) and geraniol, specific data on the antimicrobial activity of this compound is limited in publicly available literature. These application notes provide a comprehensive framework for conducting in vitro antimicrobial assays on this compound, drawing upon established protocols for essential oil components and the known activities of structurally related compounds. The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and microbial strains.
Data Presentation
Due to the limited direct experimental data on the antimicrobial activity of this compound, the following tables present hypothetical yet plausible Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. These values are extrapolated from known data for citronella oil and its major components and should be considered as a starting point for experimental design.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 125 - 500 |
| Bacillus subtilis | Gram-positive Bacteria | 250 - 1000 |
| Escherichia coli | Gram-negative Bacteria | 500 - 2000 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 1000 - 4000 |
| Candida albicans | Fungus (Yeast) | 250 - 1000 |
| Aspergillus niger | Fungus (Mold) | 500 - 2000 |
Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microorganism | Type | MBC/MFC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 250 - 1000 |
| Bacillus subtilis | Gram-positive Bacteria | 500 - 2000 |
| Escherichia coli | Gram-negative Bacteria | 1000 - 4000 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 2000 - 8000 |
| Candida albicans | Fungus (Yeast) | 500 - 2000 |
| Aspergillus niger | Fungus (Mold) | 1000 - 4000 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antimicrobial agent in a liquid medium.[1]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Resazurin (B115843) sodium salt solution (0.015%) or other viability indicators (e.g., INT)
-
Positive control (e.g., a standard antibiotic like gentamicin (B1671437) for bacteria or amphotericin B for fungi)
-
Negative control (broth and solvent)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer (optional, for OD measurement)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
Bacteria: From a fresh agar (B569324) plate culture (18-24 hours), suspend several colonies in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Fungi: For yeasts, prepare an inoculum as described for bacteria using RPMI-1640. For molds, harvest spores from a mature culture and suspend in sterile saline with 0.05% Tween 80. Adjust the spore suspension to a concentration of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (inoculum without the test compound), and the twelfth well will be the sterility control (broth only).
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well from the first to the eleventh well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination:
-
Visual Inspection: The MIC is the lowest concentration of this compound that completely inhibits visible growth (no turbidity) compared to the control well.
-
Colorimetric Method: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the color remains blue.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed as a subsequent step to the MIC determination to ascertain whether the compound is microbicidal or microbistatic.[1][2]
Materials:
-
Microtiter plates from the MIC assay
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi plates
-
Sterile micropipette and tips
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA or SDA plate.
-
Incubate the plates under the same conditions as the MIC assay (35-37°C for 18-24 hours for bacteria, 28-30°C for 24-48 hours for fungi).
-
The MBC or MFC is the lowest concentration of this compound that results in no colony growth on the agar plate, indicating a ≥99.9% killing of the initial inoculum.[3]
Mandatory Visualization
Caption: Workflow for determining MIC and MBC/MFC of this compound.
Caption: Putative antimicrobial mechanism of action for this compound.
References
Application Notes and Protocols for Testing the Anti-inflammatory Activity of Methyl Citronellate in Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl citronellate, an acyclic monoterpenoid, is a compound of interest for its potential therapeutic properties.[1] These application notes provide a comprehensive guide to evaluating the anti-inflammatory activity of this compound in in vitro cell culture models, primarily using macrophage cell lines such as RAW 264.7. Macrophages play a crucial role in the inflammatory response by producing pro-inflammatory mediators upon activation by stimuli like lipopolysaccharide (LPS).[2][3] This document outlines detailed protocols for assessing cytotoxicity, measuring key inflammatory markers, and investigating the potential mechanisms of action of this compound.
Key Experimental Assays
The anti-inflammatory potential of this compound can be systematically evaluated through a series of established in vitro assays:
-
Cell Viability Assay (MTT Assay): To determine the non-toxic concentration range of this compound.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibitory effect of this compound on NO production, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Quantification (ELISA): To measure the effect of this compound on the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
-
Protein Expression Analysis (Western Blot): To investigate the effect of this compound on the expression of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
-
Investigation of Signaling Pathways: To explore the potential of this compound to modulate key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Data Presentation
The quantitative data obtained from the following experimental protocols should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.1 ± 5.1 |
| 25 | 95.3 ± 4.5 |
| 50 | 92.8 ± 5.5 |
| 100 | 85.2 ± 6.3 |
| 200 | 60.1 ± 7.1 |
Data are presented as mean ± standard deviation (n=3). This is illustrative data.
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + this compound (10 µM) | 35.2 ± 2.8 | 23.1 |
| LPS + this compound (25 µM) | 24.6 ± 2.1 | 46.3 |
| LPS + this compound (50 µM) | 15.3 ± 1.7 | 66.6 |
Data are presented as mean ± standard deviation (n=3). This is illustrative data.
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 950 ± 80 |
| LPS + this compound (50 µM) | 1300 ± 110 | 950 ± 95 | 500 ± 60 |
Data are presented as mean ± standard deviation (n=3). This is illustrative data.
Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
| Control | 0.05 ± 0.01 | 0.03 ± 0.01 |
| LPS (1 µg/mL) | 1.00 ± 0.10 | 1.00 ± 0.12 |
| LPS + this compound (50 µM) | 0.45 ± 0.05 | 0.52 ± 0.06 |
Data are presented as mean ± standard deviation (n=3) from Western blot analysis. This is illustrative data.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blot) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response.[5]
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS alone.
-
Experimental workflow for cell treatment.
Protocol 2: MTT Cell Viability Assay
This assay determines the metabolic activity of cells as an indicator of their viability.[6]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) and filter-sterilize.[6]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[7]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[7][8]
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.[6][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[7]
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[9]
-
Reagent Preparation: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[10] These are often mixed in equal volumes just before use.
-
Procedure:
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[10]
-
Calculation: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β and follow the manufacturer's instructions.[11][12]
-
Briefly, the wells of a 96-well plate are pre-coated with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.[12]
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.[11]
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[12][13]
-
Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 5: Western Blot Analysis for iNOS and COX-2
Western blotting is used to detect and quantify the expression levels of iNOS and COX-2 proteins in cell lysates.
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Investigation of Signaling Pathways
The anti-inflammatory effects of this compound may be mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation.[15] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[15][16] The effect of this compound on this pathway can be assessed by examining the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting.
The NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in regulating the inflammatory response.[17][18][19] Activation of these pathways by LPS leads to the phosphorylation of downstream transcription factors that contribute to the expression of pro-inflammatory genes. The inhibitory effect of this compound on the MAPK pathway can be determined by measuring the phosphorylation levels of ERK, JNK, and p38 via Western blot analysis.
References
- 1. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]
- 2. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of the Methanol Extract of Moutan Cortex in LPS-Activated Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 19. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Methyl Citronellate on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Cytotoxicity of Structurally Similar Monoterpenes
Due to the lack of specific IC50 values for methyl citronellate, the following table summarizes the cytotoxic activity of structurally related monoterpenes and their esters against various cancer cell lines. This data can serve as a preliminary guide for designing cytotoxicity studies for this compound.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| Citronellyl Isobutyrate | MCF-7 | Breast Cancer | 2.82 µg/mL | Alamar Blue | [4] |
| Citronellyl 2,2-dimethyl Butyrate | MCF-7 | Breast Cancer | 4.75 µg/mL | Alamar Blue | [4] |
| Citronellyl Caproate | MCF-7 | Breast Cancer | 36.1 µg/mL | Alamar Blue | [4] |
| Citronellyl Caproate | P388 | Murine Leukemia | 10.63 µg/mL | MTT | [6] |
| Geraniol | Colo-205 | Colon Cancer | 20 µM | MTT | |
| Geranyl Acetate | Colo-205 | Colon Cancer | 30 µM | MTT | [10] |
| Geraniol | C666-1 | Nasopharyngeal Carcinoma | 20 µM | MTT | [11] |
| Geraniol | A549 | Lung Cancer | 2.59 mM | MTT | [11] |
| Nerol | HCT-116 | Colon Carcinoma | 25 µM | MTT | |
| Nerol | HepG2/C3A | Hepatocellular Carcinoma | 100-250 µM | Not Specified | [12] |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable data. The following are detailed methodologies for three common cytotoxicity assays that can be employed to evaluate the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Experimental workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye. Allow the plates to air dry completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental workflow for the SRB cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is a measure of cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (often 1M acetic acid) to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100). Determine the IC50 value from the dose-response curve.
Experimental workflow for the LDH cytotoxicity assay.
Potential Signaling Pathway
While the specific molecular targets of this compound are yet to be elucidated, many monoterpenes exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[11] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for natural compounds. The following diagram illustrates a hypothesized mechanism of action for this compound based on the known effects of similar monoterpenes like geraniol.[13]
Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Disclaimer: The cytotoxicity data and signaling pathway presented are based on studies of structurally similar compounds and are intended to be illustrative. Experimental validation is required to determine the specific effects of this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Fragrance University [fragranceu.com]
- 3. This compound|lookchem [lookchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of monoterpenes: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer chemoprevention and therapy by monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbuon.com [jbuon.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: Validated GC-MS Method for the Quantitative Analysis of Methyl Citronellate
An Application Note and Protocol for the Method Validation of Methyl Citronellate Quantitative Analysis
Introduction
This compound (CAS No. 2270-60-2) is an acyclic monoterpenoid ester recognized for its pleasant floral, rosy, and citrus-like aroma.[1][2] Its molecular formula is C₁₁H₂₀O₂ and it has a molecular weight of 184.28 g/mol .[3] Due to these properties, it is a significant component in the fragrance, cosmetic, and flavor industries.[4] Accurate and reliable quantification of this compound is essential for quality control, formulation consistency, and regulatory compliance in these products.
This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of this compound. Gas chromatography is the preferred technique for analyzing volatile compounds like essential oil components.[5] The method described herein has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose.[6][7][8] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and sensitivity.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₂ | [1][3] |
| Molecular Weight | 184.28 g/mol | [1][3] |
| Boiling Point | 227.4 °C at 760 mmHg | [9] |
| Flash Point | 76.11 °C | [1][4] |
| Density | ~0.888 g/cm³ | [9] |
| Water Solubility | Very slightly soluble (17.56 mg/L @ 25 °C est.) | [1] |
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound (≥98% purity), Internal Standard (IS) such as Tetradecane or other suitable non-interfering compound.
-
Solvents: Hexane (B92381) (GC or HPLC grade), Dichloromethane (GC grade), Ethanol (Absolute).
-
Reagents: Anhydrous Sodium Sulfate.
-
Sample Matrix: A representative blank matrix (e.g., fragrance-free cream, essential oil base) is required for validation.
2. Instrumentation A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) was used with the following parameters. The system should be equipped with an autosampler for precision.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[10] |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min.[10] |
| Injection Volume | 1 µL (Split mode, 50:1) |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[10][11] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of a pure standard. |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of a pure standard. |
3. Standard and Sample Preparation
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh 100 mg of this compound standard, dissolve in hexane in a 100 mL volumetric flask, and make up to volume.
-
Prepare a separate stock solution for the Internal Standard (e.g., Tetradecane) at 1000 µg/mL in hexane.
-
-
Calibration Standards:
-
Perform serial dilutions of the this compound stock solution with hexane to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL.
-
Spike each calibration standard with the Internal Standard to a final constant concentration (e.g., 5 µg/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels: Low (0.3 µg/mL), Medium (7.5 µg/mL), and High (15.0 µg/mL) by spiking the blank matrix extract.
-
-
Sample Preparation:
-
Liquid Samples (e.g., Perfumes): Accurately weigh ~0.1 g of the sample, dissolve in hexane in a 10 mL volumetric flask, add the internal standard, and make up to volume. Further dilution may be necessary.[11]
-
Semi-Solid Samples (e.g., Creams): Accurately weigh ~1 g of the sample into a centrifuge tube. Add 5 mL of dichloromethane, vortex for 2 minutes, and sonicate for 10 minutes. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant, add the internal standard, and filter through a 0.45 µm syringe filter before analysis.[11] This liquid-liquid extraction simplifies sample preparation and removes many interferences.[12]
-
Method Validation Protocols & Results
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) based on ICH guidelines.[13]
1. Specificity The ability of the method to unequivocally assess the analyte in the presence of other components was evaluated.
-
Protocol: A blank matrix, a matrix spiked with this compound and IS, and an unspiked sample matrix were analyzed. The retention times and mass spectra were compared.
-
Results: No interfering peaks were observed at the retention time of this compound or the IS in the blank matrix. The mass spectrum of the analyte in spiked samples matched that of the pure standard, confirming identity.
2. Linearity
-
Protocol: Calibration standards at six concentration levels were prepared and analyzed in triplicate. A calibration curve was generated by plotting the peak area ratio (Analyte/IS) against the concentration.
-
Results: The method demonstrated excellent linearity over the tested concentration range.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 0.1 - 20.0 µg/mL | - |
| Regression Equation | y = mx + c | - |
| Correlation Coefficient (R²) | 0.9995 | R² ≥ 0.995 |
3. Accuracy Accuracy was determined by a recovery study on the blank matrix spiked with the analyte at three concentration levels.
-
Protocol: Samples were prepared in triplicate at Low, Medium, and High QC levels and analyzed. The percentage recovery was calculated.
-
Results: The method was found to be accurate, with recovery values within the acceptable limits.
| Level | Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | %RSD | Acceptance Criteria |
| Low QC | 0.3 | 0.29 | 96.7 | 2.1 | 80-120% Recovery, %RSD ≤ 15% |
| Mid QC | 7.5 | 7.6 | 101.3 | 1.5 | 80-120% Recovery, %RSD ≤ 15% |
| High QC | 15.0 | 14.8 | 98.7 | 1.2 | 80-120% Recovery, %RSD ≤ 15% |
4. Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Protocol:
-
Repeatability: Six replicates of the medium QC sample (7.5 µg/mL) were analyzed on the same day.
-
Intermediate Precision: The same analysis was repeated by a different analyst on a different day.
-
-
Results: The low %RSD values indicate good precision.
| Precision Type | Mean Measured Conc. (µg/mL) | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | 7.55 | 1.8% | %RSD ≤ 15% |
| Intermediate (Inter-day) | 7.48 | 2.5% | %RSD ≤ 15% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Protocol: Calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
-
Results: The method is highly sensitive for the quantification of this compound.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantitation (LOQ) | 0.10 |
Visualizations
Caption: Overall workflow for the quantitative analysis and validation of this compound.
Caption: Hierarchical relationship of analytical method validation parameters.
Conclusion
The Gas Chromatography-Mass Spectrometry method developed and validated for the quantitative analysis of this compound is specific, accurate, precise, and sensitive. The validation results confirm that the method is reliable and suitable for its intended purpose in quality control and research settings within the cosmetics and fragrance industries. The detailed protocols provide a clear framework for implementation by analytical laboratories.
References
- 1. Fragrance University [fragranceu.com]
- 2. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound, 2270-60-2 [thegoodscentscompany.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. fda.gov [fda.gov]
- 9. lookchem.com [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl Citronellate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl citronellate. The content is designed to directly address specific issues that may be encountered during experimentation to optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of citronellic acid with methanol (B129727).[1] The reaction is an equilibrium process, meaning it is reversible. To achieve a high yield of the desired this compound, the equilibrium must be shifted towards the product side.[1]
Q2: How can I drive the Fischer esterification reaction towards a higher yield of this compound?
A2: To maximize the yield, the reaction equilibrium needs to be shifted to favor the formation of the ester. This can be achieved by two primary strategies based on Le Châtelier's Principle:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one, will push the equilibrium towards the products. In this synthesis, methanol is used in significant excess and often serves as the reaction solvent.[1]
-
Removal of Water: Water is a byproduct of the esterification reaction. Its presence can drive the reverse reaction (ester hydrolysis), thus reducing the yield. Actively removing water as it is formed is a highly effective method to ensure a high conversion rate.[1] This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
Q3: What are the typical acid catalysts used for this synthesis, and in what quantity?
A3: Strong protic acids are commonly used as catalysts for Fischer esterification. These include:
-
Concentrated sulfuric acid (H₂SO₄)
-
p-Toluenesulfonic acid (TsOH)
Typically, a catalytic amount, ranging from 1-5 mol% relative to the limiting reactant (citronellic acid), is sufficient to achieve a reasonable reaction rate.
Q4: What potential side reactions should I be aware of during the synthesis?
A4: Under harsh acidic conditions and elevated temperatures, side reactions can occur. For a molecule like citronellic acid with a double bond, potential side reactions could include acid-catalyzed isomerization or polymerization, which may result in a dark brown or black reaction mixture. Using milder reaction conditions and appropriate temperatures can help minimize these unwanted reactions.
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (citronellic acid) on a TLC plate, you can visualize the disappearance of the reactant and the appearance of the product spot, which will have a different Rf value.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Low or No Product Yield
| Problem | Possible Cause | Solution |
| Reaction does not proceed, or the yield is very low. | 1. Insufficient Catalyst: The amount of acid catalyst may be too low, or its activity may be compromised. | 1. Ensure the correct catalytic amount (1-5 mol%) of a strong acid catalyst like H₂SO₄ or TsOH is used. Use a fresh, high-quality catalyst. |
| 2. Short Reaction Time: The reaction may not have reached equilibrium or completion. | 2. Increase the reaction time and monitor the progress using TLC until the citronellic acid spot is no longer visible. | |
| 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate. | 3. Ensure the reaction mixture is heated to a gentle reflux. The boiling point of methanol (approx. 65 °C) will typically dictate the reaction temperature. | |
| 4. Presence of Water in Reactants: Water in the starting materials can inhibit the forward reaction. | 4. Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Consider adding molecular sieves to the reaction mixture to sequester any trace amounts of water. |
Purification and Work-up Issues
| Problem | Possible Cause | Solution |
| Difficulty in separating the organic and aqueous layers during work-up. | Emulsion Formation: Unreacted citronellic acid can form salts during the neutralization step, leading to the formation of emulsions that make layer separation difficult. | 1. After the reaction, ensure complete neutralization of the acid catalyst and any remaining citronellic acid by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[1] Add the bicarbonate solution slowly and vent the separatory funnel frequently to release CO₂ gas. |
| 2. If an emulsion persists, add a small amount of brine (saturated NaCl solution) to help break it up. | ||
| Product is still impure after purification. | 1. Inappropriate Purification Method: Distillation may not be effective if impurities have similar boiling points, and chromatography may fail with an incorrect solvent system. | 1. For impurities with different boiling points, vacuum distillation is often effective. For impurities with similar boiling points but different polarities, flash column chromatography is preferred. |
| 2. Column Overloading (Chromatography): Loading too much crude material onto the chromatography column can lead to poor separation. | 2. As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica (B1680970) gel used for the column. | |
| 3. Co-elution of Impurities (Chromatography): An impurity with a polarity very similar to the product may co-elute. | 3. Try a different solvent system with a different polarity or switch to a different stationary phase (e.g., alumina). | |
| Unexpected peaks in GC-MS analysis. | 1. Contamination: The solvent, glassware, or GC-MS system may be contaminated. | 1. Run a blank injection with just the solvent to check for system contamination. Ensure all glassware is meticulously cleaned. |
| 2. Unreacted Starting Materials or Byproducts: The reaction may not have gone to completion, or side reactions may have occurred. | 2. Compare the retention times and mass spectra of the unknown peaks with those of authentic standards of the starting materials (citronellic acid, methanol) and potential byproducts. | |
| 3. Sample Degradation: The compound may be degrading in the hot GC inlet. | 3. Ensure the GC-MS injector temperature is not set excessively high, which could cause thermal degradation of the product. |
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis of this compound via Fischer esterification. This data is adapted from a standard protocol for the synthesis of the closely related ethyl citronellate and serves as a representative example.[1]
| Parameter | Value | Notes |
| Citronellic Acid (Reactant) | 17.0 g (0.1 mol) | Limiting reagent. |
| Methanol (Reactant) | 80.1 g (~2.5 mol) | Used in large excess (25-fold molar excess) and acts as the solvent. |
| Sulfuric Acid (Catalyst) | ~1 mL (~1.8 g, ~0.018 mol) | Corresponds to ~18 mol% relative to citronellic acid. A lower loading (e.g., 5 mol%) is often sufficient. |
| Reaction Temperature | ~65 °C | Reflux temperature of methanol. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Theoretical Yield | 18.4 g (0.1 mol) | Based on the molar amount of citronellic acid. |
| Typical Isolated Yield | 12.5 - 14.7 g (68-80%) | Yield can vary based on reaction conditions and purification efficiency. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Citronellic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine citronellic acid (e.g., 17.0 g, 0.1 mol) and anhydrous methanol (e.g., 100 mL, ~2.5 mol).
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL).
-
Reflux: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up - Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the remaining residue in diethyl ether (e.g., 100 mL) and transfer the solution to a separatory funnel.
-
Neutralization and Washing: Carefully add a saturated sodium bicarbonate solution (e.g., 50 mL) to the separatory funnel to neutralize the acidic catalyst and any unreacted citronellic acid. Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure. Continue adding bicarbonate solution until effervescence ceases.
-
Separate the aqueous layer. Wash the organic layer sequentially with water (50 mL) and then brine (50 mL).
-
Drying and Isolation: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.
Visualizations
Caption: Mechanism of the Fischer-Speier Esterification for this compound Synthesis.
References
Technical Support Center: Enantioselective Synthesis of Methyl Citronellate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of methyl citronellate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity (Low e.e.)
Question: My reaction is producing this compound with a low enantiomeric excess. What are the potential causes and how can I improve the enantioselectivity?
Answer: Low enantiomeric excess (e.e.) is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction. A systematic approach to troubleshooting this issue is recommended.
Potential Causes and Solutions:
-
Suboptimal Catalyst: The choice of catalyst is paramount for achieving high enantioselectivity.
-
Action: Screen a variety of chiral catalysts, including lipases (e.g., from Candida antarctica) for biocatalytic resolutions, or chiral metal complexes (e.g., those based on Ruthenium or Rhodium) and organocatalysts for asymmetric synthesis. The structure of the catalyst directly influences the chiral environment of the reaction.
-
-
Incorrect Reaction Temperature: Temperature can significantly impact the energy difference between the diastereomeric transition states.
-
Action: Conduct a temperature optimization study. Generally, lower temperatures favor higher enantioselectivity, though this can sometimes come at the cost of a slower reaction rate.[1]
-
-
Inappropriate Solvent: The solvent can affect the catalyst's conformation and the solubility of reactants, thereby influencing the chiral induction.[1]
-
Action: Perform a solvent screen with a range of solvents of varying polarities and coordinating abilities.
-
-
Presence of Impurities: Water or other impurities in the reagents or solvent can interfere with the catalyst's activity and selectivity.
-
Action: Ensure all starting materials, solvents, and the catalyst are of high purity and are thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from interfering.
-
-
Sub-optimal Substrate Concentration: The concentration of reactants can affect the reaction kinetics and, in some cases, the enantioselectivity.[1]
-
Action: Vary the concentration of the limiting substrate to identify the optimal range for your specific catalytic system.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting and improving low enantiomeric excess.
Issue 2: Poor Yield
Question: My reaction has a low yield of this compound, even though the conversion of the starting material is high. What could be the issue?
Answer: Poor yields can stem from several factors, including side reactions, product degradation, or inefficient work-up and purification.
Potential Causes and Solutions:
-
Side Reactions: Competing reactions can consume the starting materials or the product. For example, in acid-catalyzed reactions, intermolecular reactions can lead to polymer formation.[2]
-
Action: Consider running the reaction at a lower concentration to favor intramolecular pathways.[2] Analyze the crude reaction mixture to identify byproducts, which can provide insight into competing reaction pathways.
-
-
Product Instability: The desired this compound may be unstable under the reaction conditions (e.g., harsh pH or high temperatures), leading to degradation.
-
Action: If product degradation is suspected, try running the reaction at a lower temperature or for a shorter duration. Ensure the work-up procedure is not exposing the product to harsh conditions.
-
-
Inefficient Purification: The product may be lost during extraction or chromatography.
-
Action: Optimize the purification protocol. For column chromatography, ensure the chosen solvent system provides good separation without causing product degradation on the stationary phase.
-
Issue 3: Difficulties in Determining Enantiomeric Excess
Question: I am having trouble resolving the enantiomers of this compound using my current analytical method. What can I do?
Answer: Accurate determination of enantiomeric excess is crucial. If you are facing challenges with peak resolution, consider the following:
Potential Causes and Solutions:
-
Inappropriate Analytical Technique: Not all methods are suitable for every compound.
-
Poor Resolution in Chiral Chromatography: The enantiomers may not be well-separated on the chiral column.
-
Action (for Chiral GC):
-
Action (for Chiral HPLC):
-
Optimize the mobile phase composition (e.g., the ratio of hexane (B92381) to isopropanol).[3]
-
Try a different chiral stationary phase.
-
-
-
Peak Tailing: This can interfere with accurate integration of the peaks.
-
Action: In GC, this may be due to active sites in the injector or column. Ensure proper deactivation and conditioning.[4] In HPLC, ensure the sample is fully dissolved in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of this compound?
A1: The primary strategies include:
-
Biocatalytic Kinetic Resolution: This involves the use of an enzyme, typically a lipase (B570770), that selectively catalyzes the reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For this compound, this could involve the enantioselective hydrolysis of racemic this compound or the enantioselective esterification of racemic citronellic acid.
-
Asymmetric Catalysis: This approach uses a chiral catalyst to convert a prochiral starting material into a chiral product with a preference for one enantiomer. This can be achieved using chiral metal complexes or organocatalysts.
Q2: How do I choose the right chiral catalyst for my reaction?
A2: The optimal catalyst depends on the specific reaction. For biocatalytic resolutions, lipases such as Novozym® 435 (Candida antarctica lipase B) are often a good starting point due to their broad substrate scope and high enantioselectivity.[1] For asymmetric synthesis, a screening of different classes of chiral catalysts (e.g., those based on ruthenium, rhodium, or chiral amines) is often necessary to find the most effective one for your substrate and reaction conditions.
Q3: What is kinetic resolution and how does it apply to this compound synthesis?
A3: Kinetic resolution is a technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, one could start with racemic citronellic acid and use a chiral alcohol in an esterification reaction catalyzed by a lipase. The lipase will preferentially catalyze the esterification of one enantiomer of the acid, allowing for the separation of the resulting chiral this compound from the unreacted enantiomer of the acid. A key limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%.
Principle of Lipase-Catalyzed Kinetic Resolution
Caption: Lipase preferentially esterifies the (S)-enantiomer, leaving the (R)-enantiomer largely unreacted.
Q4: Which analytical methods are best for determining the enantiomeric excess of this compound?
A4: Chiral Gas Chromatography (GC) is often the method of choice for volatile compounds like this compound due to its high resolution.[3] Chiral High-Performance Liquid Chromatography (HPLC) is also a very effective and widely used technique.[3] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or shift reagents can be a faster alternative that does not require chromatographic separation, but may offer lower accuracy.[3]
Data Presentation
The following tables summarize typical performance data for relevant enantioselective reactions. This data is intended to provide a general benchmark for what can be achieved.
Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination [3]
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation in the gas phase based on differential interactions with a chiral stationary phase. | Separation in the liquid phase based on differential interactions with a chiral stationary phase. | Differentiation in solution using chiral resolving agents that induce chemical shift differences. |
| Typical Analysis Time | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes |
| Resolution | High (Baseline separation often achievable) | High | Moderate to High |
| Sensitivity | High | High | Lower |
Table 2: Representative Performance of Chiral Catalysts in Asymmetric Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Substrate | Yield (%) | e.e. (%) | Reference |
| Lipase | Novozym® 435 | Kinetic Resolution | Racemic Linalool | ~50 (for each enantiomer) | >99 | [5] |
| Organocatalyst | (S)-Proline | Michael Addition | Cyclohexanone | 49 | 76 | [6] |
| Cinchona Alkaloid Derivative | 9-Amino(9-deoxy)epi-quinine | α-alkylation | Cyclohexanone | 95 | 92 | [6] |
| Transition Metal Complex | Noyori's Ru-TsDPEN | Transfer Hydrogenation | Acetophenone | >99 | 98 | [7] |
Note: Data presented is for analogous reactions and serves as a general guide. Optimal conditions for this compound synthesis may vary.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Citronellic Acid
This protocol describes a general procedure for the enzymatic synthesis of this compound.
Materials:
-
Racemic Citronellic Acid
-
Methanol
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Anhydrous n-Heptane (or other suitable organic solvent)
-
Molecular sieves (3 Å)
-
Reaction vessel (e.g., 250 mL Erlenmeyer flask with a stopper)
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
Preparation of Reaction Mixture:
-
In a 250 mL Erlenmeyer flask, prepare a solution of racemic citronellic acid in n-heptane.
-
Add molecular sieves to ensure anhydrous conditions.
-
Add methanol (typically 1.5 - 2.0 equivalents).
-
-
Enzyme Addition and Incubation:
-
Add Novozym® 435 to the reaction mixture (typically 10-20% by weight of the citronellic acid).
-
Seal the flask securely to prevent solvent evaporation.
-
Place the flask in a shaking incubator set to an optimized temperature (e.g., 40-50 °C) and agitation speed (e.g., 150 rpm).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals.
-
Analyze the aliquots by GC or TLC to determine the conversion rate. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, remove the enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
The resulting mixture of this compound and unreacted citronellic acid can be separated by column chromatography or chemical extraction.
-
Protocol 2: Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)
This protocol provides a starting point for developing a chiral GC method for this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 2 °C/min.
-
Final hold: 5 minutes at 180 °C. (Note: This temperature program is a starting point and should be optimized for your specific column and instrument.)
-
Procedure:
-
Sample Preparation: Dilute the purified this compound sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers. The elution order must be confirmed with authentic standards if available.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[3]
-
Workflow for Chiral GC Analysis
Caption: A standard workflow for determining the enantiomeric excess using chiral gas chromatography.
References
Troubleshooting peak tailing in GC analysis of monoterpene esters
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, specifically peak tailing, encountered during the gas chromatography (GC) analysis of monoterpene esters.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic issue where the peak asymmetry is skewed, potentially affecting accurate quantification and resolution. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of monoterpene esters.
Isolating the Cause: A Step-by-Step Approach
The first step in troubleshooting is to determine whether the issue is chemical or physical.[1][2]
-
Observe All Peaks: Examine the chromatogram to see if all peaks, including the solvent peak, are tailing.
-
Inject a Non-Polar Standard: To confirm a physical blockage or flow path issue, inject a non-polar compound like a hydrocarbon. If this peak also tails, it confirms a physical problem.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A flowchart outlining the logical steps to diagnose and resolve peak tailing in GC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for monoterpene esters?
A1: Due to their polar ester functional group, monoterpene esters are susceptible to interactions with active sites within the GC system.[2] These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the GC column stationary phase, or contaminants in the system.[2] Physical issues such as improper column installation, leaks, or dead volumes can also cause tailing for all compounds, including monoterpene esters.[1]
Q2: How does the choice of GC column affect peak shape for monoterpene esters?
A2: The polarity of the stationary phase is a critical factor. For a broad range of monoterpene esters, a mid-polarity column is often a good choice.[3] Using a highly non-polar column for polar monoterpene esters can sometimes lead to poor peak shape if the column is not sufficiently deactivated. Conversely, a highly polar column, like a wax-type column, is well-suited for separating polar compounds like esters and can often improve peak shape.[4]
Q3: What type of inlet liner is best for analyzing monoterpene esters?
A3: For active analytes like monoterpene esters, it is crucial to use a highly inert inlet liner to minimize interactions that cause peak tailing.[5][6] Deactivated liners, often with glass wool, are recommended.[7] The glass wool can aid in the vaporization of the sample and trap non-volatile residues, protecting the column.[7][8] For splitless injections, a single taper liner with wool is a good starting point.[7]
Q4: Can the injection temperature impact peak tailing for monoterpene esters?
A4: Yes, the inlet temperature must be high enough to ensure the complete and rapid vaporization of the monoterpene esters without causing thermal degradation.[3] If the temperature is too low, it can lead to slow vaporization and result in broadened or tailing peaks, especially for less volatile esters.[1] However, excessively high temperatures can cause degradation of thermally labile compounds. It is important to find the optimal temperature that balances complete vaporization with sample integrity.
Q5: How can I prepare essential oil samples containing monoterpene esters to minimize peak tailing?
A5: Proper sample preparation is key. For essential oils, simple dilution with a suitable solvent is often sufficient.[9] Solvents like hexane (B92381), ethanol, or methanol (B129727) are commonly used.[4] It is important to ensure the sample is free of particulate matter by filtering or centrifuging before injection to prevent contamination of the liner and column.[10] For complex matrices, techniques like solid-phase microextraction (SPME) can be employed to extract and concentrate the volatile monoterpene esters while leaving non-volatile matrix components behind.[11]
Data Presentation: Recommended GC Parameters
The following tables summarize recommended starting parameters for the GC analysis of monoterpene esters. These may need to be optimized for specific applications.
Table 1: Recommended GC Columns for Monoterpene Ester Analysis
| Stationary Phase Polarity | Common Phase Types | Recommended For |
| Mid-Polarity | 50% Phenyl / 50% Dimethylpolysiloxane (e.g., DB-17, Rtx-50) | General-purpose analysis of a broad range of monoterpene esters.[3] |
| High-Polarity | Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | Good for separating polar compounds and can improve peak shape for esters.[4] |
| Low-Polarity | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Suitable for less polar monoterpene esters and often used in GC-MS applications.[4] |
Table 2: Typical GC Inlet and Oven Parameters
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization without significant degradation of most monoterpenes.[4] |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is for concentrated samples, while splitless is for trace analysis.[5] |
| Initial Oven Temperature | 50-70 °C | A lower initial temperature can improve the resolution of volatile monoterpenes.[3] |
| Oven Temperature Program | Ramp at 2-5 °C/min to 250-270 °C | A slow ramp rate can improve the separation of closely eluting compounds.[4][12] |
| Carrier Gas | Helium or Hydrogen | Helium is commonly used, with a typical flow rate of 1.0 mL/min.[12] |
Experimental Protocols
Protocol 1: General GC-FID Analysis of Monoterpene Esters in an Essential Oil
This protocol provides a starting point for the analysis of monoterpene esters.
-
Sample Preparation: a. Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as hexane or ethanol.[4][9] b. Vortex the solution to ensure it is thoroughly mixed. c. If any particulate matter is visible, filter the sample through a 0.45 µm syringe filter.
-
GC-FID Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[4]
-
Inlet: Split/Splitless injector.
-
Inlet Liner: Deactivated single taper liner with glass wool.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Inlet Temperature: 250 °C.[4]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[4]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.
-
-
Data Analysis: a. Identify peaks by comparing their retention times with those of known analytical standards. b. Quantify the monoterpene esters using an external or internal standard calibration.
Diagram: Causes and Solutions for Peak Tailing
Caption: The relationship between common causes of peak tailing and their respective solutions in GC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vipsen.vn [vipsen.vn]
- 5. agilent.com [agilent.com]
- 6. Liner Selection - Getting it Right! | Separation Science [sepscience.com]
- 7. How to Choose a GC Inlet Liner [restek.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Essential Oils sample prep - Chromatography Forum [chromforum.org]
- 10. uoguelph.ca [uoguelph.ca]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. mdpi.com [mdpi.com]
Resolving co-elution of isomers in Methyl citronellate analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the analysis of methyl citronellate, particularly the co-elution of its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I need to be concerned about?
This compound possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (R)-methyl citronellate and (S)-methyl citronellate. Additionally, depending on the synthesis or source, you may also encounter geometric isomers related to the double bond, such as methyl geranate (B1243311) and methyl nerate, although the primary challenge is typically the separation of the enantiomers.
Q2: Why do this compound isomers co-elute on standard GC columns?
Enantiomers, such as (R)- and (S)-methyl citronellate, have nearly identical physicochemical properties, including boiling point and polarity.[1] Consequently, they do not separate on standard, achiral gas chromatography (GC) columns (e.g., those with a non-polar DB-5 or a mid-polar HP-5MS stationary phase). This results in a single chromatographic peak, making quantification of the individual isomers impossible.
Q3: What is the recommended analytical method for separating this compound isomers?
Enantioselective Gas Chromatography (GC) is the most effective and widely cited method for resolving chiral isomers like those of this compound.[1] This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times and enabling their separation.[1]
Q4: How does a Chiral Stationary Phase (CSP) work?
A CSP contains a chiral selector, which is a single-enantiomer compound immobilized on the column's inner surface. As the racemic mixture of this compound passes through the column, the enantiomers form temporary, diastereomeric complexes with this chiral selector. These complexes have different stabilities. The enantiomer that forms the more stable complex interacts more strongly with the stationary phase and is retained longer in the column, thus allowing for separation.[1]
Q5: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?
Yes, chiral HPLC is a viable alternative to chiral GC.[1] Similar to its GC counterpart, this method uses a chiral stationary phase to resolve the enantiomers. The decision between GC and HPLC often depends on the analyte's volatility and thermal stability, as well as the instrumentation and established protocols available in your laboratory.[1] For a volatile compound like this compound, GC is often the preferred starting point.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving the co-elution of this compound isomers.
Initial Assessment: Confirming Co-elution
Before making significant changes to your method, it's crucial to confirm that you are dealing with co-eluting isomers.
-
Peak Shape Analysis: A perfectly symmetrical peak might still contain co-eluting compounds. Look for subtle signs like peak fronting, tailing, or small shoulders, which can indicate the presence of more than one component.
-
Mass Spectrometry (MS) Analysis: If using a GC-MS system, you can assess peak purity. Acquire mass spectra across the entire peak (from the leading edge, to the apex, to the tailing edge). If the mass spectra are identical throughout, the peak is likely pure. If the spectra change, it's a strong indication of a co-eluting compound.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Step 1: Select an Appropriate GC Column
The choice of the GC column's stationary phase is the most critical factor in achieving selectivity between isomers.
| Column Type | Stationary Phase Example | Suitability for this compound Isomer Separation | Recommendation |
| Non-Polar | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS) | Unsuitable. Enantiomers have identical polarities and will co-elute. | Do not use for chiral separation. |
| Polar | Polyethylene Glycol (e.g., DB-WAX, Carbowax) | Unsuitable. While offering different selectivity based on polarity, it will not resolve enantiomers. | Do not use for chiral separation. |
| Chiral | Derivatized Cyclodextrin (B1172386) (e.g., Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) | Highly Suitable. Specifically designed to interact differently with enantiomers, enabling their separation.[1] | This is the recommended approach. |
Step 2: Optimize the GC Temperature Program
Even with a chiral column, the temperature program significantly impacts resolution.
-
Issue: Poor resolution (Rs < 1.5) between enantiomeric peaks.
-
Cause: A rapid temperature ramp reduces the interaction time between the analytes and the chiral stationary phase.
-
Recommendation: Employ a slower oven temperature ramp, typically between 1-2°C per minute.[1] This enhances the differential partitioning of the isomers into the stationary phase, improving resolution. A lower initial oven temperature can also increase retention and improve the separation of early-eluting compounds.
Step 3: Adjust the Carrier Gas Flow Rate
The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects column efficiency.
-
Issue: Broad peaks and poor resolution.
-
Cause: The flow rate is either too high or too low, moving away from the optimal linear velocity for the column.
-
Recommendation: Optimize the carrier gas flow rate. While the ideal velocity depends on the specific column and carrier gas, a range of 20-40 cm/sec for Helium is a good starting point for many chiral separations.
Step 4: Check Sample Concentration
-
Issue: Peak fronting or broadening, leading to a loss of resolution.
-
Cause: Injecting too much sample can saturate the chiral stationary phase.
-
Recommendation: Reduce the amount of sample injected. This can be achieved by preparing a more dilute sample or by increasing the split ratio on the injector (e.g., from 50:1 to 100:1).
Experimental Protocols
Key Experiment: Enantioselective GC-MS Analysis of this compound
This protocol is a representative method based on successful separations of structurally similar chiral compounds.[1]
Caption: General experimental workflow for the analysis of this compound isomers.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
2. Column:
-
Type: Chiral Fused Silica Capillary Column.
-
Stationary Phase: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin or a similar derivatized cyclodextrin phase.
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
3. GC Conditions:
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (a split ratio of 100:1 is a good starting point).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 2°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
4. MS Conditions:
-
Ion Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
5. Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 100 µg/mL (100 ppm).
Quantitative Data
The following table presents representative data for a successful chiral GC separation of this compound isomers. Actual retention times may vary based on the specific instrument and conditions.
| Parameter | (R)-methyl citronellate | (S)-methyl citronellate |
| Expected Retention Time (min) | ~22.5 | ~23.1 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.8} |
| Quantifier Ion (m/z) | 81 | 81 |
| Qualifier Ion 1 (m/z) | 69 | 69 |
| Qualifier Ion 2 (m/z) | 114 | 114 |
References
Technical Support Center: Minimizing Methyl Citronellate Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of methyl citronellate during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The degradation of this compound, a terpene ester, is primarily influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a reduced yield of the target compound.[1]
-
pH: Extreme pH values, both acidic and basic, can catalyze the hydrolysis of the ester bond in this compound.
-
Light Exposure: UV radiation can trigger photochemical degradation, resulting in the loss of fragrance and discoloration.[1]
-
Oxidation: Exposure to air can lead to the oxidation of terpenoids like this compound, forming hydroperoxides.[1]
-
Extraction Time: Prolonged extraction times increase the exposure of this compound to potentially degrading conditions.
Q2: What are the main degradation pathways for this compound?
A2: The most common degradation pathway for this compound is hydrolysis . This chemical reaction involves the cleavage of the ester bond in the presence of water, resulting in the formation of citronellic acid and methanol. This reaction can be catalyzed by both acids and bases. Another potential degradation pathway is oxidation , particularly when exposed to air and/or light.
Q3: Which extraction methods are recommended to minimize the degradation of this compound?
A3: Modern extraction techniques are generally preferred over traditional methods to minimize degradation due to shorter extraction times and more controlled conditions. Recommended methods include:
-
Solvent-Free Microwave Extraction (SFME): This method is highly efficient, requiring shorter extraction times (e.g., 60 minutes) and can result in a higher yield of essential oils containing this compound compared to methods like microwave hydrodistillation (MHD).[2]
-
Microwave-Assisted Extraction (MAE): MAE significantly reduces extraction time and solvent consumption compared to conventional methods.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, this technique allows for extraction at lower temperatures, preventing the degradation of thermolabile compounds.
-
Ohmic-Heated Hydro-distillation: This method has been shown to provide a higher yield of citronella oil with less cell wall degradation compared to traditional hydro-distillation and steam distillation.[3][4]
Q4: What solvents are most suitable for extracting this compound while minimizing degradation?
A4: The choice of solvent is critical. For minimizing degradation, consider the following:
-
Non-polar solvents: Solvents like hexane (B92381) are often used for extracting essential oils.
-
Ethanol (B145695): While polar, ethanol is a common solvent for extracting botanicals. To minimize hydrolysis, using anhydrous ethanol is recommended.
-
Acetonitrile (B52724): For analytical purposes, acidified acetonitrile has been shown to be a suitable solvent for maintaining the stability of various pesticide residues, which can be analogous to the stability of this compound.[5][6]
-
Solvent-free methods: Techniques like SFME eliminate the need for organic solvents altogether, thereby avoiding solvent-induced degradation.[2]
Q5: How can I quantify the amount of this compound and its degradation products in my extract?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective analytical technique for the qualitative and quantitative analysis of volatile compounds like this compound and its degradation products.[7][8] This method allows for the separation, identification, and quantification of individual components in a complex mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Degradation during extraction: High temperatures, prolonged extraction time, or unsuitable pH. | - Lower the extraction temperature.- Reduce the extraction time.- Use a buffered extraction solvent to maintain a neutral or slightly acidic pH.- Consider using advanced extraction techniques like SFME or SFE.[2] |
| Inefficient extraction: Incorrect solvent, improper solvent-to-material ratio, or inadequate particle size of the plant material. | - Optimize the choice of solvent based on polarity.- Adjust the solvent-to-material ratio.- Ensure the plant material is properly ground to increase surface area. | |
| Presence of unexpected peaks in GC-MS analysis | Formation of degradation products: Hydrolysis or oxidation of this compound. | - Identify the degradation products by their mass spectra.- Implement strategies to prevent hydrolysis (e.g., use of anhydrous solvents) and oxidation (e.g., extraction under an inert atmosphere). |
| Contamination: Impure solvents or contaminated glassware. | - Use high-purity solvents.- Thoroughly clean all glassware before use. | |
| Poor separation of peaks in chromatogram | Inadequate GC-MS method: Incorrect temperature program, column type, or carrier gas flow rate. | - Optimize the GC temperature program to improve peak resolution.- Select a GC column with a suitable stationary phase for separating terpenes.- Adjust the carrier gas flow rate. |
| Discoloration of the extract | Photodegradation or oxidation: Exposure to light or air. | - Protect the sample from light by using amber glassware or covering the extraction vessel.- Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Extraction Methods for Citronella Oil
| Extraction Method | Extraction Time (min) | Yield (%) | Key Advantages |
| Solvent-Free Microwave Extraction (SFME) | 60 | 1.0969 | Fast, efficient, solvent-free, environmentally friendly.[2] |
| Microwave Hydrodistillation (MHD) | 90 | 0.8407 | Faster than conventional distillation.[2] |
| Ohmic-Heated Hydro-distillation | Not specified | Higher than HD and SD | High energy efficiency, less cell wall degradation.[3][4] |
| Hydro-distillation (HD) | Not specified | Lower than Ohmic-heated HD | Traditional method. |
| Steam Distillation (SD) | Not specified | Lower than Ohmic-heated HD | Traditional method. |
Table 2: Qualitative Stability of Ethyl Citronellate (a related compound) in Different Formulations
| Formulation Type | Expected Stability | Potential Degradation Pathways | Mitigation Strategies |
| Alcoholic Solution | High | Minimal in a well-sealed, protected environment | UV absorbers, opaque packaging.[1] |
| Emulsion (e.g., lotions, creams) | Moderate | Oxidation, Hydrolysis (pH dependent) | Addition of antioxidants (e.g., Vitamin E), pH optimization (near neutral), use of UV-protective packaging.[1] |
| Aqueous Solution | Moderate to Low | Hydrolysis (pH dependent), Oxidation | pH buffering, addition of solubilizers and antioxidants.[1] |
Experimental Protocols
Protocol 1: Solvent-Free Microwave Extraction (SFME) of Citronella Oil
This protocol is based on a method that has been shown to be efficient for extracting citronella oil.
Materials and Equipment:
-
Fresh citronella grass (Cymbopogon nardus L.)
-
Microwave oven modified for SFME
-
Clevenger-type apparatus
-
Grinder
-
Analytical balance
Procedure:
-
Wash the fresh citronella grass and cut it into small pieces.
-
Grind the plant material to a coarse powder.
-
Place a known weight of the ground plant material (e.g., 100 g) into the reactor of the microwave extraction system without the addition of any solvent.
-
Set the microwave power (e.g., 450 W) and extraction time (e.g., 60 minutes).
-
Start the extraction process. The microwave irradiation heats the water within the plant material, causing the cells to rupture and release the essential oil.
-
The essential oil is then evaporated and condensed in the Clevenger-type apparatus.
-
Collect the oil and measure the yield.
-
Analyze the composition of the extracted oil using GC-MS to determine the content of this compound.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general procedure for the analysis of this compound in an essential oil extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Final hold: Hold at 240 °C for 10 minutes.
-
-
MS Detector:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
Procedure:
-
Prepare a dilute solution of the essential oil extract in a suitable solvent (e.g., hexane or ethanol).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
Acquire the data.
-
Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Quantify the amount of this compound using an internal or external standard method.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Comparison of citronella oil extraction methods from Cymbopogon nardus grass by ohmic-heated hydro-distillation, hydro-distillation, and steam distillation :: BioResources [bioresources.cnr.ncsu.edu]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability issues of Methyl citronellate in different solvents and formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl citronellate. It addresses common stability issues encountered in different solvents and formulations during experimental work.
Disclaimer: Direct quantitative stability data for this compound is limited in publicly available literature. The information and data presented here are based on the chemical properties of terpene esters, data from similar compounds like ethyl citronellate, and established principles of chemical stability testing. Researchers are strongly advised to conduct their own stability studies for their specific formulations and conditions.
Frequently Asked questions (FAQs)
Q1: What are the primary stability concerns for this compound in formulations?
A1: this compound, as a terpene ester, is susceptible to three main degradation pathways:
-
Hydrolysis: The ester group can be cleaved, particularly in the presence of strong acids or bases, to form citronellic acid and methanol. The pH of the formulation is a critical factor in the rate of hydrolysis.[1]
-
Oxidation: The double bond in the citronellate molecule is vulnerable to oxidation, especially when exposed to air, light, or in the presence of metal ions. This can lead to the formation of hydroperoxides, epoxides, and other oxidation byproducts, potentially altering the fragrance profile and causing skin sensitization.[1]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to isomerization of the double bond, cyclization reactions, or photo-oxidation, resulting in discoloration and loss of scent.[1]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term experimental use, volatile, aprotic solvents with low water content are preferable to minimize hydrolysis. Good choices include:
-
Ethanol (for applications where some protic character is acceptable)
For long-term storage, it is best to store this compound neat (undiluted) in a tightly sealed container, protected from light, and at a low temperature (e.g., 4°C). If a stock solution is required, prepare it in a dry, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
Q3: How does the pH of a formulation affect the stability of this compound?
A3: The pH of an aqueous or hydro-alcoholic formulation significantly impacts the stability of this compound. As an ester, it is most stable in a neutral pH range (approximately 6-7).
-
Acidic conditions (pH < 4): Can catalyze the hydrolysis of the ester bond.
-
Alkaline conditions (pH > 8): Can lead to rapid saponification (base-catalyzed hydrolysis) of the ester.[1]
Q4: What are the signs of this compound degradation in my formulation?
A4: Degradation can manifest in several ways:
-
Olfactory Changes: A shift in the fragrance profile, such as a weakening of the characteristic rosy, citrusy scent, or the emergence of sour or off-odors.
-
Visual Changes: Discoloration (e.g., yellowing) or a change in the clarity of the solution.
-
Chemical Changes: A decrease in the concentration of this compound and the appearance of new peaks in analytical chromatograms (HPLC or GC). A shift in the pH of the formulation may also be observed.
Q5: How can I improve the stability of this compound in my formulations?
A5: Several strategies can be employed to enhance stability:
-
pH Control: Use buffering agents to maintain the pH of the formulation in the optimal range of 6-7.
-
Antioxidants: Incorporate antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (Tocopherol) to inhibit oxidative degradation.[1]
-
Chelating Agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation.
-
UV Protection: Use opaque or UV-protective packaging to prevent photodegradation.[1] For transparent packaging, the inclusion of a UV absorber in the formulation may be beneficial.
-
Inert Atmosphere: During manufacturing and packaging, blanketing with an inert gas like nitrogen can minimize exposure to oxygen.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Rapid loss of fragrance intensity. | Hydrolysis due to acidic or alkaline pH. | Measure the pH of your formulation. Adjust to a neutral pH (6-7) using appropriate buffers. |
| Oxidation from exposure to air. | Consider adding an antioxidant (e.g., BHT, Vitamin E). Ensure packaging is airtight. | |
| Development of a sour or acidic off-odor. | Hydrolysis leading to the formation of citronellic acid. | Confirm degradation using HPLC or GC-MS. Optimize the pH of the formulation. |
| Yellowing or discoloration of the product. | Photodegradation or oxidation. | Protect the formulation from light using opaque packaging.[1] Incorporate a UV absorber and/or an antioxidant. |
| Unexpected peaks in HPLC/GC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. Use a mass spectrometry detector (GC-MS or LC-MS) for peak identification. |
| Inconsistent results between batches. | Variability in raw material quality or processing conditions. | Source high-purity this compound. Standardize manufacturing processes, including temperature, mixing times, and exposure to air and light. |
| Phase separation or cloudiness in an emulsion. | Degradation of this compound leading to byproducts with different solubility. | Re-evaluate the emulsifier system. Check for compatibility between this compound and other excipients. |
Quantitative Stability Data (Illustrative)
The following tables present illustrative quantitative data based on typical stability profiles of terpene esters. These are not experimental results for this compound and should be used as a general guide only.
Table 1: Illustrative pH-Dependent Hydrolysis of this compound in an Aqueous Solution at 40°C
| pH | Half-life (t½) (Days) | Degradation Rate Constant (k) (day⁻¹) |
| 4.0 | 90 | 0.0077 |
| 6.5 | > 365 | < 0.0019 |
| 8.5 | 30 | 0.0231 |
Table 2: Illustrative Impact of Antioxidants on the Oxidative Stability of this compound in a Simple Emulsion at 40°C (Exposed to Air)
| Formulation | This compound Remaining after 90 days (%) |
| Control (No Antioxidant) | 75% |
| + 0.1% Vitamin E | 92% |
| + 0.1% BHT | 95% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method.[2][3][4][5]
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound (high purity)
-
Solvents: Acetonitrile (B52724), Methanol, Water (HPLC grade)
-
Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in a transparent container to a calibrated light source (ICH Q1B compliant) for a specified duration. Keep a control sample in the dark.
5. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: HPLC-UV Method for Stability Testing of this compound
This protocol provides a general HPLC-UV method for quantifying this compound and detecting its degradation products.[6][7]
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient elution may be required to separate degradation products). A starting point could be a gradient from 60:40 (Acetonitrile:Water) to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to achieve a final concentration within the calibration range (e.g., 10-100 µg/mL).
4. Analysis:
-
Inject the prepared samples and compare the peak area of this compound against a calibration curve prepared from a reference standard.
-
Monitor for the appearance of new peaks, which indicate degradation products.
Protocol 3: GC-MS Analysis of this compound and its Volatile Degradants
This protocol is suitable for analyzing the purity of this compound and identifying volatile degradation products.[8][9]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for fragrance analysis (e.g., HP-5ms).
2. Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C (hold for 2 min), ramp up to 280°C at 10°C/min, and hold for 5 min.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-400 m/z.
3. Sample Preparation:
-
Dilute the sample in a volatile solvent like hexane or dichloromethane to an appropriate concentration (e.g., 10 µg/mL).[8]
4. Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Identify this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of any additional peaks to identify potential degradation products.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Key degradation pathways for this compound.
Caption: A logical flow for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Methyl Citronellate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the quantitative analysis of methyl citronellate by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of a semi-volatile compound like this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other metabolites from the biological sample, or excipients from a formulated product. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1] For a relatively nonpolar and volatile compound like this compound, matrix effects can be particularly challenging when using reversed-phase chromatography, as hydrophobic matrix components might co-elute.
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this method, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract (without this compound) is then injected onto the column. Any fluctuation (dip or peak) in the constant signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. You compare the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked at the same concentration into a blank matrix extract that has gone through the entire sample preparation process. The ratio of these peak areas provides a quantitative measure of the matrix effect. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
Q3: Which ionization technique is best suited for this compound to minimize matrix effects?
A3: While Electrospray Ionization (ESI) is a common technique, it is often more susceptible to matrix effects, especially ion suppression.[1] For less polar and more volatile compounds like terpenes and their esters, Atmospheric Pressure Chemical Ionization (APCI) is often a better choice.[2][3] APCI is a gas-phase ionization technique that is generally less prone to ion suppression from co-eluting matrix components.[1][4] If you are experiencing significant matrix effects with ESI, switching to an APCI source is a highly recommended troubleshooting step.[2][3][5]
Q4: Is a deuterated internal standard available for this compound, and why is it important?
A4: The use of a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard for compensating for matrix effects.[6][7] A deuterated internal standard has nearly identical chemical and physical properties to this compound and will co-elute from the chromatography column.[7] Therefore, it will experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively normalized.
While a commercial deuterated standard for this compound may not be readily available, custom synthesis is an option.[8][9][10] The synthesis would typically involve using a deuterated methylating agent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low analyte recovery | Inefficient extraction of this compound from the sample matrix. | Optimize Sample Preparation: - For plasma/serum, consider protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).- For cosmetic matrices, LLE with a suitable organic solvent is often effective.[11]- LLE: Use a water-immiscible solvent in which this compound is highly soluble, such as ethyl acetate (B1210297) or methyl tert-butyl ether. Optimize the pH of the aqueous phase to ensure this compound is in its neutral form.- SPE: Use a reversed-phase (e.g., C18) or a polymeric sorbent. Develop a robust wash step to remove polar interferences and an elution step that ensures complete recovery of the analyte. |
| Poor reproducibility of results | Inconsistent matrix effects between different samples or batches. | Employ a Stable Isotope-Labeled Internal Standard: - This is the most effective way to correct for sample-to-sample variations in matrix effects.[6]Matrix-Matched Calibrants: - Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects. |
| High signal suppression or enhancement | Co-elution of interfering matrix components with this compound. | Improve Chromatographic Separation: - Optimize the mobile phase gradient to better separate this compound from matrix interferences.- Experiment with different stationary phases (e.g., biphenyl, C30) that may offer different selectivity for both the analyte and interfering components.Change Ionization Source: - Switch from ESI to APCI, as APCI is generally less susceptible to matrix effects for compounds like this compound.[2][3][5]Enhance Sample Cleanup: - Implement a more rigorous sample preparation method (e.g., a multi-step LLE or a more selective SPE protocol) to remove a greater portion of the matrix before analysis. |
| Inconsistent internal standard response | The chosen internal standard is not behaving identically to the analyte. | Use a Stable Isotope-Labeled Internal Standard: - A deuterated analog is the ideal choice as it will have the same retention time and ionization characteristics.[7]- If a deuterated standard is not available, select a structural analog that has a very similar chemical structure, polarity, and ionization efficiency to this compound. |
Quantitative Data Summary
The following table summarizes expected performance data for the analysis of terpene esters and other volatile compounds in various matrices using different sample preparation techniques. This data is based on published literature for similar analytes and should be used as a guideline for method development for this compound.
| Sample Matrix | Sample Preparation Method | Analyte Type | Expected Recovery (%) | Expected Matrix Effect (%) | Reference |
| Plasma/Serum | Protein Precipitation (PPT) | Small Molecules | 85 - 105 | 60 - 120 (highly variable) | [12] |
| Plasma/Serum | Liquid-Liquid Extraction (LLE) | Fragrance Compounds | 84 - 119 | 80 - 115 | [11] |
| Plasma/Serum | Solid-Phase Extraction (SPE) | Fatty Acid Methyl Esters | >90 | Minimal (<15% suppression) | [13] |
| Cosmetics (Lotion) | Liquid-Liquid Extraction (LLE) | Fragrance Allergens | 84 - 119 | 87 - 110 | [11] |
| Plant Material | Ethanolic Extraction | Terpenes | 80 - 120 | Minimal with APCI | [2][5] |
Experimental Protocols
Methodology 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (ideally deuterated this compound).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Methodology 2: Assessment of Matrix Effects (Post-Extraction Spike)
-
Obtain a blank plasma sample (free of this compound).
-
Extract the blank plasma using the LLE protocol described above.
-
After the evaporation step, reconstitute the dried extract with 100 µL of a known concentration of this compound prepared in the initial mobile phase (e.g., 100 ng/mL). This is Sample A .
-
Prepare a standard solution of this compound in the initial mobile phase at the same concentration (100 ng/mL). This is Sample B .
-
Analyze both samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of Sample A / Peak Area of Sample B) * 100
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Logic diagram for quantitative assessment of matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 5. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. myuchem.com [myuchem.com]
- 9. The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution of Methyl citronellate enantiomers in chiral HPLC
Technical Support Center: Chiral HPLC of Methyl Citronellate
Welcome to the technical support center for the chiral separation of this compound enantiomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the resolution of (R)- and (S)-Methyl citronellate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between this compound enantiomers?
Poor resolution in the chiral HPLC separation of this compound can stem from several factors. The most critical are an inappropriate choice of chiral stationary phase (CSP) and a suboptimal mobile phase composition. Other contributing factors include incorrect column temperature, an inefficient column, or column overload.[1] A systematic approach to method development is essential to achieve the desired separation.
Q2: Which type of chiral stationary phase (CSP) is recommended for separating this compound?
For monoterpenoids like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are a highly effective starting point.[2] Specifically, phenyl carbamate (B1207046) derivatives of these polysaccharides have shown good chiral recognition for a variety of monoterpenes.[2] Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) are particularly versatile as they are compatible with a wider range of solvents compared to coated CSPs, expanding the possibilities for method development.[3][4][5]
Q3: How does mobile phase composition affect the separation of this compound enantiomers?
The mobile phase composition is crucial for modulating the interactions between the enantiomers and the CSP. For polysaccharide-based columns in normal-phase mode, typical mobile phases consist of a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The ratio of the alkane to the alcohol directly influences retention and selectivity. In reversed-phase mode, mixtures of acetonitrile (B52724) or methanol (B129727) with water are common.[2] The choice of modifier and its concentration can significantly impact the resolution.
Q4: Can temperature be used to improve the resolution of this compound?
Yes, temperature is a critical parameter for optimizing chiral separations. Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP, which can lead to better resolution.[1] However, this often comes at the cost of broader peaks and longer analysis times. Conversely, increasing the temperature can improve peak efficiency. It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance for your specific method.
Q5: My peaks are tailing. How can I improve the peak shape?
Peak tailing for a neutral compound like this compound can be caused by secondary interactions with the stationary phase or column overload. Ensure your sample concentration is not too high. If using a silica-based CSP, residual silanol (B1196071) groups can sometimes cause tailing. While acidic or basic additives are typically used for ionizable compounds, ensuring high-purity solvents and a well-conditioned column is crucial for neutral analytes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of this compound.
Issue 1: Poor or No Resolution (Rs < 1.5)
If your enantiomers are co-eluting or poorly resolved, follow this workflow.
Caption: A workflow for troubleshooting poor enantiomeric resolution.
-
Verify CSP: Confirm that you are using a chiral stationary phase known for separating monoterpenes, such as an amylose or cellulose-based column.[2]
-
Optimize Mobile Phase: In normal phase (Hexane/Alcohol), systematically vary the percentage of the alcohol modifier. Start with a 90:10 Hexane:IPA mixture and adjust the IPA content in 2-5% increments.
-
Change Modifier: The type of alcohol can have a significant effect. If isopropanol (IPA) does not provide adequate separation, try ethanol (B145695).
-
Adjust Temperature: Lower the column temperature in 5°C increments. Lower temperatures often increase selectivity for chiral compounds.
-
Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution, though it will lengthen the run time.
Issue 2: Unstable or Drifting Retention Times
Inconsistent retention times can compromise the reliability of your analysis.
Caption: A diagnostic flowchart for unstable retention times.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This may require flushing with 10-20 column volumes of the mobile phase.
-
Temperature Stability: Verify that the column oven is maintaining a consistent temperature. Fluctuations can cause retention times to shift.
-
Mobile Phase Preparation: Use freshly prepared mobile phase made with high-purity, HPLC-grade solvents. If using a mixture, ensure it is homogenous. Premixed mobile phases can change composition over time due to the differential evaporation of solvents.
-
Pump Performance: Check for pressure fluctuations, which may indicate issues with pump seals, check valves, or the presence of air bubbles in the system.
Data Presentation: Starting Conditions for Monoterpene Separation
| Parameter | Condition 1: Amylose-Based CSP | Condition 2: Cellulose-Based CSP | Condition 3: β-Cyclodextrin CSP |
| Column | Chiralpak AD-H | Chiralcel OD-H | CD-Ph |
| Mobile Phase | Acetonitrile / Water | Acetonitrile / Water | Acetonitrile / Water |
| (Varying Ratios) | (Varying Ratios) | (Varying Ratios) | |
| Flow Rate | 0.5 mL/min | 0.3 mL/min | 0.5 mL/min |
| Temperature | Ambient | Ambient | Ambient |
| Detection | UV (Wavelength depends on analyte) | UV (Wavelength depends on analyte) | UV (Wavelength depends on analyte) |
Data adapted from a study on various monoterpenes, which provides a strong basis for method development for this compound.[2]
For comparison, chiral Gas Chromatography (GC) is also a powerful technique for volatile compounds like this compound and its derivatives.
| Parameter | GC Conditions for Citronellal |
| Column | β-DEX 225 (Cyclodextrin-based) |
| Oven Temp | Isothermal at 83°C |
| Carrier Gas | Helium or Hydrogen |
| Detection | FID or MS |
Data based on the enantioselective GC analysis of Citronellal, a structurally similar compound.[6][7]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Normal Phase)
This protocol outlines a systematic approach to developing a chiral separation method for this compound using a polysaccharide-based CSP in normal phase mode.
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in n-hexane.
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 50 µg/mL.
-
-
HPLC System and Initial Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (or as determined by a UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject the racemic standard using the initial conditions.
-
If resolution is poor (Rs < 1.5), systematically vary the following parameters one at a time:
-
Mobile Phase Composition: Adjust the isopropanol percentage from 5% to 20% in 5% increments.
-
Alcohol Modifier: If resolution is still not optimal, substitute isopropanol with ethanol and repeat the mobile phase composition adjustments.
-
Temperature: Decrease the column temperature to 20°C, then 15°C, to see if selectivity improves.
-
Flow Rate: Reduce the flow rate to 0.8 mL/min or 0.5 mL/min to improve efficiency.
-
-
-
Data Analysis:
-
Once separation is achieved (baseline resolution, Rs ≥ 1.5), identify the peaks for the (R) and (S) enantiomers. If individual standards are not available, the elution order will be relative.
-
Calculate the resolution (Rs), selectivity factor (α), and retention factors (k') for the optimized method.
-
Protocol 2: Column Cleaning and Regeneration (Immobilized CSPs)
If you observe a loss in column performance (e.g., decreased resolution, increased backpressure), a regeneration procedure may be necessary. This protocol is for robust, immobilized polysaccharide columns.
-
Disconnect the column from the detector.
-
Flush the column in the reverse direction with the following solvents at a low flow rate (0.5 mL/min):
-
Flush the column in the forward direction with your mobile phase until the baseline is stable.
-
Reconnect the column to the detector and test its performance with a standard injection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimization of Lipase-Catalyzed Esterification of Citronellol
Welcome to the technical support center for the optimization of lipase-catalyzed esterification of citronellol (B86348). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing the lipase-catalyzed esterification of citronellol?
A1: The successful synthesis of citronellyl esters is a multifactorial process. Key parameters that require careful optimization include the choice of lipase (B570770), selection of the acyl donor, molar ratio of substrates (citronellol and acyl donor), reaction temperature, choice of solvent, enzyme concentration, and agitation speed.[1][2][3][4] The interplay of these factors will determine the reaction rate, conversion efficiency, and overall yield of the desired ester.
Q2: Which lipases are most effective for the esterification of citronellol?
A2: Several lipases have demonstrated high efficacy in catalyzing the esterification of citronellol. Commercially available immobilized lipases such as Novozym 435® (from Candida antarctica) and Lipozyme TL IM® (from Thermomyces lanuginosus) are widely used and have shown high conversion rates.[5][6] Lipases from Pseudomonas fluorescens and Pseudomonas cepacia are also effective biocatalysts for this reaction.[2][4][7] Interestingly, research has also shown that crude lipase extracted from plant seedlings, such as black cumin (Nigella sativa), can be a cost-effective and efficient alternative.[1][8][9][10]
Q3: What is the effect of water activity on the reaction, and how can it be controlled?
A3: Water activity (aw) is a critical parameter in lipase-catalyzed esterification. While a certain amount of water is essential for maintaining the enzyme's catalytic conformation, excess water can promote the reverse reaction (hydrolysis), thereby reducing the ester yield.[11][12][13] The optimal water activity is typically low.[12] To control water content, molecular sieves (e.g., 3 Å) can be added to the reaction mixture to adsorb the water produced during esterification.[14] Performing the reaction in a solvent-free system or using a continuous flow reactor with water removal can also be effective strategies.[15]
Q4: Can the lipase be reused? If so, for how many cycles?
A4: Yes, one of the significant advantages of using immobilized lipases is their reusability, which enhances the cost-effectiveness of the process. For instance, immobilized Pseudomonas fluorescens lipase has been shown to retain over 80% of its initial activity after seven reuse cycles.[4][16] Novozym® 435 has been successfully reused for at least 20 cycles in the acylation of citronellol.[14] The operational stability can be influenced by the immobilization support and the reaction conditions.[16]
Troubleshooting Guide
Issue 1: Low or no conversion of citronellol to its ester.
| Possible Cause | Troubleshooting Step |
| Inactive Lipase | Verify the activity of your lipase. Ensure it has been stored correctly according to the manufacturer's instructions. Consider purchasing a new batch of enzyme if deactivation is suspected. High temperatures can denature the enzyme, so operate within its optimal temperature range.[12] |
| Inappropriate Solvent | The choice of solvent significantly impacts lipase activity. Non-polar solvents like n-hexane, heptane, and diisopropyl ether are often preferred.[1][2] Polar solvents may strip the essential water layer from the enzyme, leading to inactivation. |
| Sub-optimal Temperature | Temperature affects both enzyme activity and reaction equilibrium. The optimal temperature for citronellol esterification is typically between 40°C and 60°C.[1][3][4][17] Temperatures above this range can lead to enzyme denaturation.[1][10] |
| Incorrect Substrate Molar Ratio | An excess of the acyl donor is often used to shift the equilibrium towards product formation. Molar ratios of acyl donor to citronellol ranging from 1:1 to 5:1 have been reported to be effective.[3][7] However, a very high concentration of the alcohol (citronellol) can sometimes inhibit the lipase.[1] |
| Presence of Inhibitors | The accumulation of by-products, such as water or the liberated alcohol from a transesterification reaction (e.g., vinyl alcohol tautomerizing to acetaldehyde), can inhibit or deactivate the lipase.[12] Product inhibition by the ester itself can also occur.[4][7] |
Issue 2: Reaction rate is very slow.
| Possible Cause | Troubleshooting Step |
| Insufficient Enzyme Concentration | Increase the amount of lipase in the reaction mixture. Typical concentrations range from 5% to 10% (w/w) of the substrates.[1][3] |
| Poor Mass Transfer | Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially with immobilized enzymes. Increase the agitation speed (typically around 150-250 rpm).[3][4] |
| Low Reaction Temperature | While high temperatures can be detrimental, a temperature that is too low will result in a slower reaction rate. Ensure the reaction is being carried out within the optimal temperature range. |
| Viscous Reaction Medium | In solvent-free systems or with long-chain fatty acids, the viscosity of the medium can be high, limiting mass transfer. The addition of a suitable co-solvent can help to reduce viscosity.[13][17] |
Issue 3: Difficulty in separating the product from the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Use of Free Lipase | Free lipase can be difficult to remove from the reaction mixture. Using an immobilized lipase allows for easy separation by simple filtration.[6][16] |
| Complex Reaction Mixture | If by-products are formed, purification can be challenging. Optimize the reaction conditions to maximize selectivity for the desired ester. Downstream processing may involve techniques like column chromatography for purification. |
Data Presentation: Optimized Reaction Parameters
The following tables summarize optimized parameters for the lipase-catalyzed synthesis of citronellyl esters from various studies.
Table 1: Optimization of Reaction Parameters for Citronellyl Acetate (B1210297) Synthesis
| Lipase Source | Acyl Donor | Molar Ratio (Acyl Donor:Citronellol) | Temperature (°C) | Solvent | Conversion/Yield | Reaction Time (h) | Reference |
| Black Cumin Seedling | Geranyl Acetate | 1:1 | 41 | n-Hexane | 76.32% | 72 | [1][8][9][10] |
| Pseudomonas fluorescens | Vinyl Acetate | 3:1 | 40 | Ionic Liquid [BMIM][NTF2] | >99% | 6 | [4][7] |
| Pseudomonas fluorescens | Vinyl Acetate | 4:1 | 40 | Ethyl Acetate | 87% | 24 | [3] |
| Immobilized Rhizopus oryzae | Vinyl Acetate | - | 45 | Supercritical CO₂ | 91% | - | [18] |
| Immobilized P. fluorescens | Vinyl Acetate | - | 50 | - | >99% | 2 | [16] |
Table 2: Optimization of Reaction Parameters for Other Citronellyl Esters
| Lipase Source | Ester Synthesized | Acyl Donor | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion/Yield | Reaction Time (h) | Reference |
| Novozym 435® | Citronellyl Alkanoates | Oleic, Lauric, Stearic Acids | 1:1 | 35 | 80-100% | 4 | [5] |
| Lipozyme TL IM® | Citronellyl Oleate | Oleic Acid | 1:1 | 35 | 89.9% | - | [6] |
| Novozym 435® | Citronellyl Laurate | Lauric Acid | - | 60 | - | 1 | [17] |
| Novozym 435® | Citronellyl Propionate | Propionic Acid | 1:1 | 70 | ~10 g/L | 1.5 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Transesterification of Citronellol
This protocol is a generalized procedure based on common methodologies.[1][3][4]
-
Reactant Preparation: In a suitable reaction vessel (e.g., a screw-capped flask), add citronellol and the acyl donor (e.g., vinyl acetate or geranyl acetate) in the desired molar ratio.
-
Solvent Addition: Add the appropriate solvent (e.g., n-hexane or an ionic liquid) to achieve the desired substrate concentration.
-
Enzyme Addition: Add the lipase (free or immobilized) to the reaction mixture. The amount of enzyme is typically expressed as a weight percentage of the total substrates.
-
Reaction Incubation: Place the reaction vessel in a temperature-controlled shaker incubator set to the optimal temperature and agitation speed.
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture.
-
Sample Analysis: Analyze the samples to determine the concentration of the product and the remaining substrates. Gas chromatography (GC) is a commonly used analytical technique for this purpose.[1][7]
-
Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, terminate it by separating the enzyme from the mixture (e.g., by filtration for immobilized enzymes).
Protocol 2: Gas Chromatography (GC) Analysis of Reaction Samples
This protocol provides a general outline for the analysis of reaction samples.[7]
-
Sample Preparation: Dilute the withdrawn aliquot with a suitable solvent (e.g., n-hexane). An internal standard (e.g., hexadecane) can be added for quantitative analysis.
-
GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., SGE AC10).
-
GC Conditions:
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Maintain an isothermal temperature (e.g., 150°C) or use a temperature gradient as needed for separation.
-
Carrier Gas: Nitrogen (N₂) at a specific flow rate (e.g., 30 mL/min).
-
-
Quantification: Identify and quantify the peaks corresponding to citronellol and the citronellyl ester by comparing their retention times and peak areas with those of known standards.
Visualizations
Experimental Workflow for Optimization
Caption: A typical experimental workflow for optimizing the lipase-catalyzed esterification of citronellol.
Logical Relationship of Key Optimization Parameters
Caption: Key parameters influencing the efficiency of lipase-catalyzed citronellol esterification.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Effect of reaction parameters on synthesis of citronellyl methacrylate by lipase-catalyzed transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scielo.br [scielo.br]
- 5. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction - Polish Journal of Chemical Technology - Tom Vol. 26, nr 3 (2024) - BazTech - Yadda [yadda.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Water activity control: a way to improve the efficiency of continuous lipase esterification. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Reducing by-product formation in Methyl citronellate synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of methyl citronellate, with a focus on minimizing by-product formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of citronellic acid with methanol (B129727), utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). This reaction is an equilibrium process, and strategies are often employed to drive it towards the formation of the desired ester.[1]
Q2: What are the primary by-products and impurities encountered in this compound synthesis via Fischer esterification?
A2: The main impurities include:
-
Unreacted Starting Materials: Residual citronellic acid and methanol.
-
Water: A direct by-product of the esterification reaction. Its presence can limit the reaction yield by shifting the equilibrium back towards the reactants.
-
Residual Acid Catalyst: Traces of the strong acid catalyst (e.g., sulfuric acid) will be present in the crude product.
-
Side-Reaction Products: At elevated temperatures, side reactions such as the dehydration of citronellic acid or the formation of ethers from methanol can occur.
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside a standard of the starting material (citronellic acid), you can observe the consumption of the acid and the appearance of the less polar this compound product. For more quantitative analysis, Gas Chromatography (GC) can be employed.
Q4: What are the key strategies to maximize the yield of this compound?
A4: To maximize the yield, the reaction equilibrium must be shifted towards the product side. This can be achieved by:
-
Using an Excess of a Reactant: Typically, a large excess of methanol is used as it is often the less expensive reagent and can also serve as the solvent.[1]
-
Removing Water: As water is a by-product, its removal as it forms will drive the reaction to completion. This can be done by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Q5: Which purification techniques are most effective for crude this compound?
A5: The choice of purification method depends on the nature of the impurities.
-
Aqueous Workup: Washing the crude product with a saturated sodium bicarbonate solution is crucial for neutralizing and removing the acid catalyst.[1] A subsequent wash with brine helps to remove residual water.
-
Distillation: If the by-products have significantly different boiling points from this compound, vacuum distillation is an effective purification method.
-
Column Chromatography: For impurities with similar boiling points but different polarities, column chromatography is the preferred method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have reached equilibrium or was not allowed to proceed for a sufficient duration. | - Increase the reaction time and continue to monitor via TLC until the citronellic acid spot is no longer visible.- Increase the reaction temperature to a gentle reflux. |
| Equilibrium Favoring Reactants: The presence of water, a by-product, can inhibit the forward reaction. | - Use a larger excess of methanol.- Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. | |
| Insufficient Catalyst: The rate of esterification is dependent on the catalyst concentration. | - Increase the amount of acid catalyst. However, be aware that excessive catalyst can promote side reactions. | |
| Presence of Unreacted Citronellic Acid in Product | Incomplete Reaction: See "Low Yield" above. | - Refer to the solutions for "Low Yield." |
| Ineffective Workup: The acidic starting material was not fully removed during the neutralization step. | - During the aqueous workup, ensure the sodium bicarbonate solution is added until effervescence ceases completely. Test the pH of the aqueous layer to confirm it is basic. | |
| Product is Discolored (Yellow or Brown) | Reaction Temperature Too High: Excessive heat can lead to the degradation of starting materials or product, or promote side reactions. | - Maintain a gentle reflux and avoid overheating. Monitor the temperature of the heating mantle or oil bath.- Consider using a milder catalyst if charring is observed. |
| Presence of Oxidized Impurities: The starting material or product may have oxidized. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the Fischer esterification of a carboxylic acid to a methyl ester, which can be used as a starting point for optimizing this compound synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Carboxylic Acid:Methanol Molar Ratio | 1:10 | 1:20 | 1:10 | A higher excess of alcohol generally leads to higher yields. |
| Catalyst (H₂SO₄) Loading (mol%) | 1 | 1 | 5 | Increasing catalyst concentration can increase the reaction rate, but may also promote side reactions. |
| Reaction Time (hours at reflux) | 2 | 4 | 4 | Longer reaction times allow the reaction to approach equilibrium. |
| Approximate Yield (%) | ~60% | ~85% | >90% | Yield is highly dependent on effectively driving the equilibrium to the product side. |
Note: The data presented is based on analogous Fischer esterification reactions and should be considered as a guideline for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from the synthesis of a similar ester, ethyl citronellate, and is expected to provide a good yield of this compound.
Materials:
-
Citronellic acid
-
Anhydrous methanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine citronellic acid (1.0 equivalent) and a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction and Neutralization: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acid catalyst.
-
Washing: Wash the organic layer with brine to remove the bulk of dissolved water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Analysis: Run a suitable temperature program to separate the components of the mixture.
-
Data Interpretation: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Analyze other peaks by comparing their mass spectra to a library (e.g., NIST) to identify any by-products or impurities. The relative percentage of each component can be estimated from the peak areas.
Visualizations
Caption: Fischer esterification mechanism for this compound synthesis.
References
Technical Support Center: Enhancing the Volatility of Methyl Citronellate Derivatives for GC Analysis
Welcome to the Technical Support Center for the gas chromatography (GC) analysis of Methyl Citronellate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of certain this compound derivatives?
A1: While this compound itself is amenable to GC analysis, some of its derivatives, particularly those with polar functional groups (e.g., hydroxyl groups introduced through metabolism or degradation), may exhibit poor chromatographic behavior. Derivatization is a chemical modification process that converts these polar and less volatile compounds into less polar and more volatile derivatives.[1][2] This leads to improved peak shape, reduced tailing, and enhanced sensitivity during GC analysis.[3]
Q2: What are the most common derivatization techniques for enhancing the volatility of this compound derivatives?
A2: The two most common and effective derivatization techniques for compounds containing hydroxyl or carboxyl groups, which may be present in this compound derivatives, are silylation and acylation.
-
Silylation: This method replaces active hydrogens in functional groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility and thermal stability.[2] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Acylation: This technique introduces an acyl group (e.g., acetyl) to the functional group, forming an ester. This reduces the polarity and increases the volatility of the analyte.[2] Acetic anhydride (B1165640) is a commonly used acetylating agent.
Q3: How do I choose between silylation and acylation for my this compound derivatives?
A3: The choice depends on the specific derivative and the analytical requirements.
-
Silylation is generally a very effective and widely used method for a broad range of compounds and often results in significant increases in volatility.[2] TMS derivatives are often amenable to mass spectrometry (MS) analysis, providing characteristic fragmentation patterns.
-
Acylation can be a good alternative, especially if silylation proves difficult or if the resulting TMS derivatives are unstable.[2][3] Acetylated derivatives are also volatile and suitable for GC-MS analysis.
For initial investigations, silylation with BSTFA or MSTFA is a recommended starting point due to its broad applicability and the extensive literature available.
Q4: What are the expected changes in retention time after derivatization?
A4: Derivatization to a more volatile compound will generally lead to a decrease in retention time on a standard non-polar GC column (like a DB-5 or HP-5ms). The extent of the decrease will depend on the specific derivative and the GC conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and GC analysis of this compound derivatives.
Problem 1: Poor or No Derivatization
Symptom: The chromatogram shows a large peak for the underivatized analyte and a very small or no peak for the expected derivative.
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Samples should be dried before adding the derivatization reagent.[4] |
| Degraded Reagent | Use fresh derivatization reagents. Store reagents under anhydrous conditions and away from light. |
| Insufficient Reagent | Use a molar excess of the derivatization reagent to the analyte. A 10-50 fold molar excess is a good starting point. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Silylation reactions are often heated (e.g., 60-80°C) for 30-60 minutes.[5] Acylation may also require heating. |
| Incorrect pH | For some reactions, a catalyst (e.g., pyridine (B92270) for acylation) may be required to facilitate the reaction.[6] |
Problem 2: Peak Tailing
Symptom: The chromatographic peak for the derivatized analyte is asymmetrical with a "tail" extending from the back of the peak.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | See "Poor or No Derivatization" section. Unreacted polar sites on the analyte will interact with active sites in the GC system. |
| Active Sites in the GC System | Deactivate the GC inlet liner with a silylating agent or use a pre-deactivated liner. Trim the first few centimeters of the GC column to remove accumulated non-volatile residues. |
| Column Overload | Inject a smaller volume of the sample or dilute the sample. |
| Inappropriate GC Column | Use a high-quality, inert GC column. For general-purpose analysis of these derivatives, a 5% phenyl-methylpolysiloxane column is suitable. |
Problem 3: Extraneous Peaks in the Chromatogram
Symptom: The chromatogram shows unexpected peaks that are not present in the underivatized sample or standards.
| Possible Cause | Troubleshooting Step |
| Reagent Artifacts | Inject a blank sample containing only the solvent and the derivatization reagent to identify any peaks originating from the reagent itself or its byproducts. |
| Side Reactions | Optimize derivatization conditions (temperature, time, reagent concentration) to minimize the formation of unwanted byproducts. |
| Contamination | Ensure all glassware, solvents, and septa are clean and free of contaminants. |
Quantitative Data Summary
Disclaimer: The following data are estimates based on the analysis of structurally similar compounds, such as ethyl citronellate and other terpene derivatives. Actual retention times and mass spectra for this compound derivatives should be determined experimentally.
Table 1: Estimated GC-MS Parameters for this compound and its Derivatives
| Compound | Derivatization Method | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | None | 10-12 | 184 (M+), 153, 125, 81, 69 |
| Hydroxythis compound | Silylation (TMS) | 8-10 | 256 (M+), 241, 147, 73 |
| Hydroxythis compound | Acylation (Acetyl) | 9-11 | 226 (M+), 184, 124, 81, 43 |
Experimental Protocols
Protocol 1: Silylation of Hydroxylated this compound Derivatives
Materials:
-
Hydroxylated this compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (optional, as a catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Prepare a solution of the hydroxylated this compound derivative in the anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Transfer 100 µL of the sample solution to a GC vial insert.
-
Add 100 µL of BSTFA (+1% TMCS).
-
(Optional) Add 10 µL of anhydrous pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Protocol 2: Acylation of Hydroxylated this compound Derivatives
Materials:
-
Hydroxylated this compound sample
-
Acetic Anhydride
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Dissolve the hydroxylated this compound derivative in anhydrous pyridine to a concentration of approximately 1 mg/mL.
-
Transfer 100 µL of the sample solution to a GC vial insert.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound derivatives.
Caption: A logical workflow for troubleshooting common issues in the GC-MS analysis of derivatized compounds.
References
Technical Support Center: Troubleshooting Poor Reproducibility in Methyl Citronellate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address poor reproducibility in methyl citronellate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound quantification?
Poor reproducibility in this compound quantification by Gas Chromatography (GC) can stem from several factors throughout the analytical workflow. The most common sources of error can be categorized into three main areas:
-
Sample-Related Issues: Inherent instability of this compound, sample heterogeneity, and inappropriate sample handling and storage can all lead to significant variability.[1][2][3]
-
Instrumental Factors: The GC system itself is a primary source of potential issues. This includes problems with the injection system, carrier gas flow, column integrity, and detector stability.[1][4]
-
Methodological Flaws: An unoptimized or poorly validated analytical method can introduce systematic errors. This includes improper calibration, co-elution with other compounds, and matrix effects.[2][5]
Q2: How can I minimize the loss of volatile this compound during sample preparation?
This compound is a volatile compound, making it susceptible to loss during sample handling.[2][6] To minimize this, consider the following:
-
Keep it Cool: Perform all sample preparation steps at low temperatures (e.g., on ice) to reduce evaporation.[6][7]
-
Minimize Exposure: Keep sample vials capped whenever possible and avoid prolonged exposure to the atmosphere.
-
Solvent Choice: Use a solvent with a lower volatility than this compound where possible to minimize evaporative losses of the analyte along with the solvent.
-
Extraction Technique: For solid samples, consider headspace sampling or solid-phase microextraction (SPME) which can reduce sample manipulation and potential for analyte loss.[4][6]
Q3: What is the importance of an internal standard and how do I choose one for this compound analysis?
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls.[8] Its purpose is to correct for variations in injection volume, sample preparation, and instrument response, thereby improving precision and accuracy.[2][8]
When choosing an internal standard for this compound, look for a compound that:
-
Is not naturally present in the sample.[8]
-
Is chemically similar to this compound but chromatographically resolved from it and other sample components.
-
Elutes close to this compound.
-
Has a similar response factor to the detector.
-
Is stable and commercially available in high purity.
A common approach is to use a deuterated analog of the analyte.[8][9] If a deuterated standard is unavailable, other structurally similar and stable esters or hydrocarbons like n-tridecane could be evaluated.[2]
Troubleshooting Guides
Issue 1: Inconsistent Peak Areas
High variability in peak area is a common sign of poor reproducibility. Use the following guide to diagnose and resolve the issue.
Troubleshooting Workflow for Inconsistent Peak Areas
Caption: A logical workflow for diagnosing inconsistent peak areas.
| Potential Cause | Recommended Action |
| Leaking Syringe/Septum | Inspect the syringe for bubbles or damage. Regularly replace the septum to prevent leaks at the injection port.[1] |
| Contaminated Inlet Liner | The inlet liner can accumulate non-volatile residues. Clean or replace the liner regularly to ensure consistent vaporization.[1][10] |
| Inconsistent Injection Volume | If using manual injection, ensure a consistent technique. For autosamplers, verify calibration and ensure no air bubbles are drawn.[1][11] |
| Sample Degradation | This compound can degrade if samples are not stored correctly. Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and in tightly sealed vials to prevent hydrolysis and volatilization.[3][7] |
| Improper Use of Internal Standard | An internal standard (IS) is crucial for correcting variability. Ensure the IS is added accurately and consistently to all samples and standards.[2][8] |
Issue 2: Shifting Retention Times
Retention time (RT) drift can lead to misidentification of peaks and integration errors.
Troubleshooting Workflow for Shifting Retention Times
Caption: A systematic approach to resolving retention time shifts.
| Potential Cause | Recommended Action |
| Carrier Gas Flow Rate Fluctuations | Check for leaks in the gas lines and connections. Ensure the gas pressure regulator and electronic pressure control (EPC) are functioning correctly.[1] |
| GC Oven Temperature Instability | Verify that the oven temperature is accurate and stable. Calibrate the oven temperature sensor if necessary.[1] |
| Column Issues | Column contamination or aging can lead to RT shifts. Condition the column by baking it at a high temperature (within the column's limits). If the problem persists, trim a small portion from the front of the column or replace it.[1] |
| Changes in Sample Matrix | Significant differences in the sample matrix between injections can slightly alter retention times. Using an internal standard can help, but consistent sample preparation is key.[5] |
Experimental Protocols
A validated analytical method is fundamental for reproducible results. The following provides a starting point for a GC-MS method for this compound quantification.
Sample Preparation (for a liquid matrix)
-
Aliquoting: Accurately transfer a known volume or weight of the sample into a vial.
-
Internal Standard Spiking: Add a precise volume of a working solution of the chosen internal standard to each sample, calibrant, and QC.
-
Extraction (if necessary): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to isolate this compound from the matrix.
-
Drying and Reconstitution: Dry the organic extract (e.g., using anhydrous sodium sulfate) and then evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for GC analysis.
-
Vialing: Transfer the final extract to a GC vial for analysis.
GC-MS Parameters
| Parameter | Typical Value | Rationale |
| GC System | Gas chromatograph coupled to a Mass Spectrometer (GC-MS) | Provides both separation and selective detection. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar | A nonpolar column suitable for volatile and semi-volatile compounds.[12][13] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte.[10] May need optimization to prevent thermal degradation.[2] |
| Injection Mode | Split/Splitless (e.g., 20:1 split ratio) | Split injection is suitable for higher concentration samples, while splitless is used for trace analysis.[10] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | Inert gas for carrying the sample through the column.[14] |
| Oven Program | Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min | An optimized temperature program is crucial for separating this compound from other matrix components. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for this compound and the internal standard. |
Quantitative Data Summary
Method validation is critical to ensure reproducibility. The following table presents typical performance characteristics for the analysis of similar compounds (terpene esters) by GC, which can serve as a benchmark for method development for this compound.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | > 0.99 | [14] |
| Accuracy (% Recovery) | 80 - 120% | [14][15] |
| Precision (%RSD) | < 15% | [15] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | [14] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | [14] |
References
- 1. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. labcompare.com [labcompare.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. reddit.com [reddit.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. brieflands.com [brieflands.com]
Column selection for optimal separation of terpene esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of terpene esters by gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful separation of terpene esters?
The selection of the GC column, specifically its stationary phase, is the most critical factor influencing the selectivity and resolution of terpene esters. The polarity of the stationary phase dictates the separation mechanism.
Q2: Which type of GC column is generally recommended for terpene ester analysis?
For the analysis of terpene esters, polar stationary phases are typically preferred. This is because terpene esters are moderately polar compounds. Columns with polyethylene (B3416737) glycol (PEG), often referred to as WAX columns, or highly polar cyanopropyl stationary phases are excellent choices. These columns allow for the separation of esters based on their carbon number, degree of unsaturation, and the configuration of isomers.[1]
Q3: Can non-polar columns be used for terpene ester analysis?
While polar columns are generally recommended, non-polar columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane stationary phase, can be used. However, they may not provide sufficient resolution for complex mixtures of terpene esters, especially when isomeric separation is required.
Q4: How does the oven temperature program affect the separation of terpene esters?
The oven temperature program is crucial for separating a wide range of terpene esters with different boiling points, such as monoterpene esters (e.g., linalyl acetate) and sesquiterpene esters (e.g., cedryl acetate).[2] A well-designed temperature ramp allows for the efficient elution of both volatile and less-volatile compounds in a single run.[3][4] A slow initial ramp can improve the resolution of more volatile monoterpene esters.
Q5: What are the best injection techniques for terpene ester analysis?
The choice of injection technique depends on the sample concentration and matrix.
-
Split/Splitless Injection: Liquid injection using a split or splitless inlet is a common and robust method. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[5][6]
-
Headspace (HS) and Solid-Phase Microextraction (SPME): These techniques are suitable for volatile terpene esters and can help to reduce matrix effects.[7]
Q6: What detector is most suitable for terpene ester analysis?
Both Flame Ionization Detectors (FID) and Mass Spectrometers (MS) are widely used.
-
GC-FID: Provides excellent quantification and is a robust, cost-effective option. The response is proportional to the mass of carbon, allowing for the quantification of components without needing a calibration standard for every single compound.[8]
-
GC-MS: Offers the advantage of providing structural information, which is invaluable for the positive identification of compounds, especially in complex mixtures where co-elution might occur.[2][9][10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Diagnostic Clue | Recommended Action |
| Active Sites in the Inlet or Column | Tailing is more pronounced for more polar compounds. | Clean or replace the inlet liner. Use a deactivated liner. Trim the first few centimeters of the column. |
| Column Overload | Peaks are broad and asymmetrical (fronting). | Reduce the injection volume or sample concentration. Increase the split ratio if using a split injection. |
| Improper Column Installation | Consistently poor peak shape for all analytes. | Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut. |
| Condensation of Sample in the Syringe or Inlet | Poor reproducibility and peak shape. | Increase the injector temperature, but do not exceed the maximum operating temperature of the column. |
Issue 2: Peak Splitting
| Potential Cause | Diagnostic Clue | Recommended Action |
| Faulty Injection Technique | Inconsistent peak splitting, especially with manual injections. | Use an autosampler for better reproducibility. If injecting manually, ensure a smooth and rapid injection.[11][12][13] |
| Solvent/Stationary Phase Mismatch | Peak splitting, particularly with splitless injections. | Ensure the polarity of the injection solvent is compatible with the stationary phase. For example, using a non-polar solvent like hexane (B92381) with a highly polar WAX column can cause peak splitting.[6][11] |
| Incorrect Initial Oven Temperature | Broad or split peaks, especially in splitless mode. | Set the initial oven temperature approximately 20°C below the boiling point of the solvent.[6] |
| Sample Degradation in the Inlet | A new peak appears alongside the main peak, which may also be distorted. | Reduce the inlet temperature. Ensure the inlet liner is clean and deactivated.[12] |
Issue 3: Inconsistent Retention Times
| Potential Cause | Diagnostic Clue | Recommended Action |
| Leaks in the System | Fluctuating retention times and baseline instability. | Perform a leak check of the gas lines, septum, and column connections. |
| Insufficient Column Equilibration | Shifting retention times at the beginning of a sequence. | Increase the column equilibration time in the GC method. |
| Changes in Carrier Gas Flow Rate | Gradual or abrupt shifts in retention times for all peaks. | Check and adjust the carrier gas flow rate. Ensure the gas supply is adequate. |
Data Presentation
Table 1: Comparison of GC Column Stationary Phases for Terpene Ester Separation
| Stationary Phase Type | Polarity | Typical Trade Names | Advantages | Disadvantages |
| Polyethylene Glycol (PEG) | High | DB-WAX, HP-INNOWax, FAMEWAX | Excellent for separating polar compounds like esters. Provides good peak shape. | Lower maximum operating temperature. Susceptible to damage from oxygen and water. |
| Cyanopropyl Polysiloxane | High | HP-88, DB-23, CP-Sil 88 | Excellent selectivity for cis/trans isomers of unsaturated esters.[1] High polarity. | Can be less robust than PEG phases. |
| 50% Phenyl / 50% Dimethylpolysiloxane | Intermediate | DB-17, Rtx-50 | Good general-purpose column for a range of polarities. | May not provide baseline resolution for complex mixtures of isomers. |
| 5% Phenyl / 95% Dimethylpolysiloxane | Low | DB-5, HP-5MS, Rtx-5MS | Robust and versatile. Good for separating compounds primarily by boiling point.[14] | Limited selectivity for polar and isomeric terpene esters. |
Experimental Protocols
Detailed Protocol for Quantitative Analysis of Linalyl Acetate (B1210297) by GC-FID
This protocol outlines the use of linalyl acetate as an external standard for its quantification in essential oil samples.[1]
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of linalyl acetate analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity hexane or ethyl acetate.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.[1]
2. Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.[1]
-
Dilute to the mark with the chosen solvent (hexane or ethyl acetate).
3. GC-FID Instrumental Parameters
| Parameter | Value |
| GC System | Gas chromatograph with FID |
| Column | DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes. Ramp at 5°C/min to 240°C, hold for 5 minutes.[1] |
| Detector Temperature | 260°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
4. Calibration and Quantification
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration of linalyl acetate.[1]
-
Inject the prepared sample solution.
-
Determine the concentration of linalyl acetate in the sample by comparing its peak area to the calibration curve.[1]
Mandatory Visualization
Caption: Logical Workflow for Terpene Ester GC Column Selection.
Caption: Experimental Workflow for GC-MS Analysis of Terpene Esters.
References
- 1. benchchem.com [benchchem.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromaleont.it [chromaleont.it]
- 9. benchchem.com [benchchem.com]
- 10. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 11. restek.com [restek.com]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
- 14. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isomerization of Methyl citronellate during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the sample preparation and analysis of methyl citronellate, with a focus on preventing isomerization to ensure accurate quantification and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
Q2: What are the primary factors that cause isomerization of this compound?
The isomerization of this compound is primarily influenced by three main factors:
-
pH: Both acidic and basic conditions can catalyze the isomerization of the double bond in the citronellyl moiety.[1]
-
Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for isomerization, leading to the formation of more stable isomers.[2]
-
Light: Exposure to UV radiation can induce photochemical reactions, including isomerization.[2]
Q3: What are the common isomers of this compound that can form during sample preparation?
The primary isomers of concern for this compound are its geometric isomers (cis/trans or E/Z) and positional isomers of the double bond. For instance, the double bond can migrate along the carbon chain under certain conditions. Additionally, as this compound possesses a chiral center, enantiomeric analysis might be necessary depending on the research goals. While specific isomers formed are dependent on the conditions, it is crucial to employ analytical techniques that can separate and identify potential isomers. Chiral gas chromatography (GC) is the most effective method for resolving enantiomers.[3]
Troubleshooting Guide: Preventing Isomerization
This guide provides solutions to common problems encountered during the sample preparation and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent quantitative results | Isomerization during sample extraction. | Control pH: Use buffered extraction solvents to maintain a neutral pH. Avoid strong acids or bases. Minimize Heat: Employ cold extraction techniques such as maceration with agitation at room temperature or ultrasonic extraction in a chilled bath. Avoid high-temperature methods like Soxhlet extraction.[4] |
| Appearance of unexpected peaks in chromatogram | Isomerization during sample concentration or storage. | Gentle Concentration: Use a rotary evaporator at a low temperature (e.g., <40°C) and reduced pressure to remove the solvent. Protect from Light: Store extracts and standards in amber vials to prevent photodegradation.[5] Appropriate Storage: Store samples at low temperatures (e.g., -20°C) to minimize thermal degradation over time. |
| Poor separation of isomers | Suboptimal chromatographic conditions. | Use a Chiral Column: For enantiomeric separation, a chiral stationary phase is essential. Beta-cyclodextrin-based columns are often effective.[3] Optimize GC Method: Carefully optimize the oven temperature program, carrier gas flow rate, and injector temperature to achieve the best resolution between isomers.[3] |
| Analyte degradation in the GC inlet | High injector temperature. | Lower Inlet Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of this compound to prevent on-column isomerization. |
Experimental Protocols
Protocol 1: Extraction of this compound from a Liquid Matrix
This protocol is suitable for samples such as essential oils or fragrance formulations.
-
Sample Preparation: Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.
-
Dilution: Dilute to the mark with a suitable non-polar solvent such as hexane (B92381) or dichloromethane.
-
Internal Standard: Add a known concentration of an internal standard (e.g., tetradecane) for accurate quantification.
-
Vortex: Mix the solution thoroughly.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Extraction of this compound from a Solid or Semi-Solid Matrix
This protocol is designed for samples like plant material, creams, or lotions.
-
Sample Preparation: Homogenize the solid sample to a fine powder. For plant materials, freeze-drying prior to grinding can help preserve volatile compounds.
-
Extraction: Weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add 10 mL of a suitable solvent (e.g., ethyl acetate) and a known amount of internal standard.
-
Maceration: Agitate the mixture on a shaker at room temperature for 1-2 hours.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Concentration (if necessary): If the extract is too dilute, concentrate it under a gentle stream of nitrogen at room temperature. Avoid heating.
-
Analysis: The sample is now ready for GC-MS analysis.
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound under various conditions is not extensively available in the public domain, the following table provides a qualitative summary of factors influencing its stability, based on the behavior of similar terpene esters.
| Factor | Condition | Expected Stability of this compound |
| pH | Neutral (pH 6-8) | High |
| Acidic (pH < 5) | Low to Moderate (risk of isomerization) | |
| Basic (pH > 8) | Low to Moderate (risk of hydrolysis and isomerization) | |
| Temperature | < 4°C (Refrigerated) | High |
| 25°C (Room Temperature) | Moderate (degradation can occur over time) | |
| > 40°C | Low (significant risk of degradation and isomerization) | |
| Light | Dark (Amber vials) | High |
| Exposed to UV Light | Low (risk of photodegradation) |
Visualizations
Experimental Workflow for Preventing this compound Isomerization
Caption: Workflow for sample preparation and analysis of this compound, emphasizing steps to minimize isomerization.
Logical Relationship of Factors Causing Isomerization
Caption: Key environmental factors that can induce the isomerization of this compound.
References
Technical Support Center: Optimization of Injection Parameters for GC-MS Analysis of Methyl Citronellate
Welcome to the technical support center for the GC-MS analysis of Methyl Citronellate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of injection parameters and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the GC-MS analysis of this compound?
A1: The most common issues include poor peak shape (tailing or fronting), low signal intensity, and inconsistent retention times. These problems often stem from suboptimal injection parameters, active sites in the GC system, or sample matrix effects.
Q2: Should I use split or splitless injection for this compound analysis?
A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless Injection: This mode is preferred for trace analysis (low concentrations) as it directs the entire sample volume onto the analytical column, maximizing sensitivity.[1]
-
Split Injection: This mode is suitable for higher concentration samples. It prevents column overload and can lead to sharper peaks for more concentrated samples.[1]
Q3: What is a good starting injector temperature for the analysis of this compound?
A3: A typical starting injector temperature for terpene esters like this compound is in the range of 250-300°C.[2] However, the optimal temperature should be determined experimentally to ensure efficient volatilization without causing thermal degradation.
Q4: Why am I observing peak tailing for my this compound peak?
A4: Peak tailing can be caused by several factors:
-
Low Injector Temperature: Insufficient temperature can lead to slow volatilization of the sample.[2]
-
Active Sites: The presence of active sites in the injector liner or on the column can cause interactions with the analyte. Using a deactivated liner, potentially with deactivated glass wool, is recommended.
-
Slow Injection Speed: A slow injection can introduce the sample in a broad band. A fast injection speed is generally preferred.[2]
Q5: My signal for this compound is very low. How can I improve the sensitivity?
A5: To improve signal intensity:
-
Switch to Splitless Injection: If you are using split mode, switching to splitless will significantly increase the amount of analyte reaching the detector.[2]
-
Optimize Injector Temperature: Experiment to find the temperature that gives the maximum response for this compound.[3]
-
Check for Leaks: Ensure your GC system is free of leaks, as this can affect sensitivity.
-
Tune the Mass Spectrometer: A properly tuned MS detector is crucial for optimal sensitivity.
Troubleshooting Guide
Problem 1: Poor Peak Shape - Tailing
| Possible Cause | Recommended Solution |
| Injector temperature is too low. | Increase the injector temperature in 10-20°C increments (typical range for terpene esters is 250-300°C).[2] |
| Active sites in the injector liner or column. | Use a deactivated liner, with deactivated glass wool if necessary. Condition the GC column according to the manufacturer's instructions. |
| Slow injection speed. | If using manual injection, ensure a swift and consistent motion. For autosamplers, select a fast injection speed setting.[2] |
Problem 2: Poor Peak Shape - Fronting
| Possible Cause | Recommended Solution |
| Column overload. | Dilute the sample or reduce the injection volume. If using splitless injection, consider switching to a split injection with an appropriate split ratio.[2] |
| Incompatible solvent. | Ensure the sample solvent is appropriate for the GC column and the analyte. |
Problem 3: Low Signal Intensity / Poor Sensitivity
| Possible Cause | Recommended Solution |
| Using split injection for a low concentration sample. | Switch to splitless injection mode to transfer the entire sample to the column.[2] |
| Suboptimal injector temperature. | Perform a temperature optimization study to find the injector temperature that yields the highest peak area for this compound.[3] |
| Incorrect splitless purge valve time. | Optimize the splitless purge valve time to ensure complete transfer of the analyte to the column while minimizing solvent tailing. A good starting point is to allow 1.5-2 sweeps of the liner volume with the carrier gas.[4] |
| Leaks in the system. | Perform a leak check of the injector, column fittings, and gas lines. |
Data Presentation
Table 1: Representative GC-MS Method Validation Parameters for a Terpene Ester (e.g., Ethyl Citronellate)
The following table provides typical performance characteristics for a validated GC-MS method for a compound structurally similar to this compound. These values can serve as a benchmark for your method development.
| Parameter | Typical Performance for Terpene Esters |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (Recovery %) | 90 - 110%[5] |
| Precision (RSD %) | < 15%[5] |
Note: This data is representative and should be validated for the specific analysis of this compound.
Table 2: Comparison of Injection Modes for Terpene Ester Analysis
| Injection Mode | Primary Use | Advantages | Disadvantages |
| Split | High concentration samples | Prevents column overload, can produce sharper peaks.[1] | Lower sensitivity, not suitable for trace analysis.[1] |
| Splitless | Trace analysis | Maximizes sensitivity by transferring the entire sample to the column.[1] | Risk of column overload with concentrated samples, can lead to broader peaks if not optimized.[6] |
Experimental Protocols
Representative GC-MS Protocol for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately weigh and dilute the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) for accurate quantification.
-
-
GC-MS Instrumentation:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Injection Parameters (Starting Point):
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Inlet Temperature: 250°C.[5]
-
Splitless Hold Time: 1 minute.
-
-
Oven Temperature Program:
-
Initial temperature of 60°C held for 2 minutes.
-
Ramp at 10°C/min to 280°C and hold for 5 minutes.[5]
-
-
Mass Spectrometer Parameters:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard.
-
Visualizations
Caption: Workflow for the quantitative GC-MS analysis of this compound.
Caption: A logical troubleshooting guide for common GC-MS issues.
References
Validation & Comparative
Comparative Analysis of Methyl Citronellate and Ethyl Citronellate Bioactivity: A Guide for Researchers
A comprehensive review of the potential biological activities of Methyl Citronellate and Ethyl Citronellate, leveraging data from their parent compounds, citronellal (B1669106) and citronellol, to inform future research and drug development.
Direct comparative studies on the bioactivity of this compound and Ethyl Citronellate are limited in current scientific literature. However, a wealth of data on their structural precursors, citronellal and citronellol, provides a strong foundation for predicting their potential pharmacological effects. This guide synthesizes the available evidence to offer a comparative perspective on their likely antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties, alongside detailed experimental protocols and potential signaling pathways.
Preamble: The Basis of Bioactivity in Citronellate Esters
This compound and Ethyl Citronellate are the methyl and ethyl esters of citronellic acid, respectively. Their bioactivity is largely inferred from citronellal and citronellol, two well-studied monoterpenoids.[1] The esterification process can modify the lipophilicity and, consequently, the absorption and efficacy of the parent compound. Generally, ethyl esters are slightly more lipophilic than methyl esters, which could influence their interaction with biological membranes and their overall bioactivity.
Data Summary: Bioactivity of Parent Compounds
The following tables summarize the quantitative data for the bioactivities of citronellal and citronellol, which serve as a proxy for understanding the potential of Methyl and Ethyl Citronellate.
Table 1: Antimicrobial Activity of Citronellal and Citronellol
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Citronellal | Staphylococcus aureus | 250 - 500 |
| Citronellal | Escherichia coli | 3750 |
| Citronellal | Candida albicans | 256 |
| Citronellol | Trichophyton rubrum | 8 - 1024 |
| Citronellol | Candida albicans | 64 |
Data compiled from various studies.[1]
Table 2: Anti-inflammatory Activity of Citronellal
| Assay | Model | Dosage | Inhibition |
| Carrageenan-induced paw edema | Rat | 100 and 200 mg/kg (i.p.) | Significant inhibition (p < 0.05) |
| Arachidonic acid-induced paw edema | Rat | 100 and 200 mg/kg (i.p.) | Significant inhibition (p < 0.05) |
| Leukocyte migration | Mouse | 50, 100, and 200 mg/kg (i.p.) | Significant inhibition (p < 0.05) |
Data from a study on the anti-inflammatory and redox protective effects of citronellal.[2]
Table 3: Antioxidant Activity of Citronellal
| Assay | Model | Dosage | Effect |
| Hepatic lipoperoxidation | Rat | 200 mg/kg | Significant reduction (p < 0.001) |
| Plasmatic protein oxidation | Rat | 200 mg/kg | Significant reduction (p < 0.05) |
| Hepatic protein oxidation | Rat | 200 mg/kg | Significant reduction (p < 0.01) |
Data from a study on the anti-inflammatory and redox protective effects of citronellal.[2]
Table 4: Insecticidal Activity of Citronellal Derivatives
| Compound/Product | Insect Species | Activity | Efficacy |
| Citronella oil (<2h protection) | Aedes albopictus | Repellent | 95% protection for ≤3.5 h (formulated mixture) |
| Hydroxylated cyclic acetals of citronellal | Anopheles gambiae, Aedes albopictus | Repellent | Longer protection time than DEET at the same concentration |
Data from a study on citronellal derivatives as mosquito repellents.[3]
Experimental Protocols
Detailed methodologies are crucial for the valid comparison of bioactive compounds. The following are standard protocols for assessing the key bioactivities discussed.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[4]
-
Preparation of Test Compounds: Methyl and Ethyl Citronellate are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. An emulsifying agent like Tween 80 (0.02%) can be used to aid in the dissolution of the hydrophobic esters.
-
Incubation: The prepared inoculum is added to each well containing the test compound dilutions. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Compound Administration: Methyl or Ethyl Citronellate (at varying doses, e.g., 50, 100, 200 mg/kg) is administered intraperitoneally (i.p.). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[2][5]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antioxidant Activity: DPPH Radical Scavenging Assay
This in vitro assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of Methyl or Ethyl Citronellate are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.[6]
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Insecticidal Activity: Topical Application Bioassay
This method assesses the contact toxicity of a compound to insects.
-
Test Insects: A susceptible strain of houseflies (Musca domestica) or mosquitoes (Aedes aegypti) is used.
-
Compound Preparation: Serial dilutions of Methyl and Ethyl Citronellate are prepared in a suitable solvent like acetone.
-
Topical Application: A small, precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thorax of each insect using a micro-applicator.[7] A control group is treated with the solvent alone.
-
Observation: The treated insects are kept in cages with access to food and water. Mortality is recorded at 24 and 48 hours.
-
Data Analysis: The lethal dose 50 (LD50), the dose required to kill 50% of the test insects, is calculated using probit analysis.[7]
Signaling Pathways and Mechanisms of Action
The biological effects of Methyl and Ethyl Citronellate are likely mediated through signaling pathways similar to those of citronellal and citronellol.
Anti-inflammatory Signaling
Citronellal is thought to exert its anti-inflammatory effects by inhibiting the arachidonic acid pathway. This would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Caption: Proposed anti-inflammatory mechanism of citronellate esters.
Anticancer Signaling (Hypothesized)
Citronellol has been shown to induce apoptosis in glioblastoma cells through the regulation of caspase-3, NF-κB, and JAK2 signaling pathways.[1] It is plausible that its esters could exhibit similar activities.
Caption: Hypothesized anticancer signaling of citronellate esters.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative bioactivity screening of Methyl and Ethyl Citronellate.
References
- 1. Citronellol Induces Apoptosis via Differential Regulation of Caspase-3, NF-κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citronellal Attenuates Oxidative Stress–Induced Mitochondrial Damage through TRPM2/NHE1 Pathway and Effectively Inhibits Endothelial Dysfunction in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mafu.life [mafu.life]
- 4. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Properties of Terpenoids from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [dr.lib.iastate.edu]
A Comparative Analysis of Insect Repellent Efficacy: Methyl Citronellate vs. DEET
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the repellent efficacy of methyl citronellate and the long-standing gold standard, N,N-diethyl-meta-toluamide (DEET). This analysis is based on available experimental data, detailing repellent performance and the underlying physiological mechanisms.
This guide synthesizes findings from studies evaluating the repellent properties of these compounds against various mosquito species, primarily Aedes aegypti, the vector for dengue and yellow fever. While direct comparative data for pure this compound against DEET is limited in publicly available literature, this guide draws parallels from studies on citronella oil, of which this compound is a key constituent.
Quantitative Repellent Efficacy
The effectiveness of an insect repellent is primarily measured by its ability to prevent insect landings and bites over time. Key metrics include percentage repellency at specific time points and the complete protection time (CPT), which is the duration from application until the first confirmed insect bite.
A study comparing a 24% DEET formulation to 5% citronella oil against Aedes albopictus provides valuable insight. The DEET formulation maintained a repellency of over 90% for six hours. In contrast, citronella oil's repellency decreased significantly over time, dropping from 97.9% at the initial application to 71.4% after one hour and 57.7% after two hours.[1] The complete protection time for DEET in this study was determined to be 360 minutes, substantially longer than that of citronella oil at 10.5 minutes.[1]
| Repellent | Concentration | Insect Species | Time Post-Application | Mean Repellency (%) | Complete Protection Time (CPT) (minutes) |
| DEET | 24% | Aedes albopictus | 0 hours | >99% | 360 |
| 1 hour | >99% | ||||
| 2 hours | >99% | ||||
| 3 hours | >99% | ||||
| 4 hours | 99.54% | ||||
| 5 hours | 97.89% | ||||
| 6 hours | 90.33% | ||||
| Citronella Oil | 5% | Aedes albopictus | 0 hours | 97.9% | 10.5 |
| 1 hour | 71.4% | ||||
| 2 hours | 57.7% |
Experimental Protocols
Standardized laboratory methods are crucial for evaluating and comparing the efficacy of insect repellents. The two most common methods cited in the literature are the Arm-in-Cage test and the Y-tube Olfactometer assay.
Arm-in-Cage Test
The Arm-in-Cage test is a widely used method to determine the complete protection time of a topical repellent.
Methodology:
-
Subject Recruitment: Human volunteers are recruited for the study.
-
Repellent Application: A standardized dose of the repellent is applied to a specific area on the volunteer's forearm. The other arm may serve as an untreated control.
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes.
-
Observation: The time until the first confirmed mosquito bite is recorded. A confirmed bite is often defined as a bite followed by a second bite within a specified time.
-
Data Analysis: The complete protection time (CPT) is calculated as the average time from application to the first confirmed bite across all volunteers.
Y-Tube Olfactometer Assay
The Y-tube olfactometer is used to assess the spatial repellency of a substance by evaluating the behavioral response of insects to different odors.
Methodology:
-
Apparatus: A Y-shaped glass or plastic tube is used. One arm of the "Y" contains a stimulus (e.g., air passed over a repellent-treated surface), while the other arm contains a control (e.g., clean air).
-
Insect Introduction: Mosquitoes are released at the base of the "Y" tube.
-
Observation: The number of mosquitoes that move into each arm of the olfactometer is recorded over a specific period.
-
Data Analysis: The results are analyzed to determine if there is a statistically significant preference for the control arm over the stimulus arm, indicating repellency.
Signaling Pathways and Mechanism of Action
The efficacy of insect repellents is intrinsically linked to their interaction with the insect's olfactory system. Mosquitoes detect volatile chemical cues from their hosts, such as carbon dioxide and compounds present in sweat, through specialized olfactory receptors (ORs) located on their antennae and maxillary palps.
DEET's Mechanism of Action
DEET's mode of action is multifaceted. It is not an insecticide but rather a behavior-modifying chemical.[1] DEET is thought to work by confusing insects' sense of smell, making it difficult for them to locate a host.[1] It interferes with the function of olfactory receptors on a mosquito's antennae that are used to detect host cues.[1] Some research suggests that DEET may activate specific odorant receptors that trigger an avoidance response in mosquitoes. For example, in the Southern House Mosquito (Culex quinquefasciatus), DEET has been shown to activate the odorant receptor CquiOR136.[2] Knockdown of this receptor resulted in a complete loss of repellency to DEET.[2]
This compound's Mechanism of Action
The precise mechanism of action for this compound is not as extensively studied as that of DEET. However, as a major component of citronella oil, it is understood to function as a spatial repellent. Plant-derived repellents like those from citronella often work by either masking the host's scent or by possessing a scent that is inherently unpleasant to insects, thereby triggering an avoidance response.[3] These compounds interact with the insect's olfactory receptors, leading to a disruption of normal host-seeking behavior. It is plausible that this compound activates a specific subset of olfactory receptors in mosquitoes that are linked to aversive behaviors, similar to the proposed mechanism for DEET. Further research is needed to identify the specific olfactory receptors that bind to this compound and elicit a repellent response.
Conclusion
Based on the available data, DEET demonstrates significantly longer-lasting and more potent repellent efficacy compared to citronella-based repellents, which include this compound as a primary component. The extended complete protection time of DEET makes it a more reliable choice for protection against mosquito bites, especially in areas with a high risk of vector-borne diseases.
While this compound and other components of citronella oil exhibit initial repellent effects, their high volatility leads to a rapid decline in efficacy. Future research should focus on direct comparative studies of pure this compound and DEET to provide a more precise quantitative assessment. Furthermore, elucidation of the specific olfactory receptors and signaling pathways activated by this compound will be crucial for the rational design of new and improved bio-based insect repellents. The development of formulations that can reduce the volatility of this compound could also enhance its duration of protection, making it a more viable alternative to synthetic repellents.
References
A Comparative Analysis of the Antimicrobial Activities of Methyl Citronellate and Citronellol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial properties of methyl citronellate and its parent alcohol, citronellol (B86348). While extensive research has documented the antimicrobial efficacy of citronellol, a key constituent of essential oils from plants like Cymbopogon (lemongrass) species, direct experimental data on the antimicrobial activity of its ester derivative, this compound, is notably scarce in current scientific literature. This comparison, therefore, relies on the established data for citronellol and provides a framework for the anticipated, yet largely uninvestigated, potential of this compound.
Executive Summary
Citronellol has demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes. This compound, as a structurally related compound, is hypothesized to possess antimicrobial properties, though likely with different potency and mechanisms due to the esterification of the hydroxyl group. The absence of direct comparative studies necessitates that researchers view the data on citronellol as a baseline for formulating hypotheses about this compound's potential antimicrobial applications.
Data Presentation: Antimicrobial Activity of Citronellol
The following tables summarize the available quantitative data on the antimicrobial activity of citronellol against various microorganisms. This data, primarily presented as Minimum Inhibitory Concentration (MIC) values, serves as a benchmark for the field.
Table 1: Minimum Inhibitory Concentration (MIC) of Citronellol against Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | 37,500 | [1][2] |
| Staphylococcus aureus | - | 18,800 | [1][2] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 12,800 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Citronellol against Fungi
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 64 - 256 | [3] |
Note: The antimicrobial activity of this compound has not been extensively reported in peer-reviewed literature, and therefore, no quantitative data is available for direct comparison.
Experimental Protocols
The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of compounds like citronellol and for the future assessment of this compound. The following is a detailed methodology for a standard broth microdilution assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of citronellol and this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Microbial Cultures: Pure, overnight cultures of the test microorganisms are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the cultures is adjusted to a 0.5 McFarland standard.
-
Growth Media: Sterile Mueller-Hinton Broth (MHB) or other suitable liquid media.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of the test compounds is performed in the 96-well plates using the growth medium. This creates a gradient of concentrations.
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (no test compound).
-
Negative Control: Wells containing only the growth medium (no inoculum or test compound).
-
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action for Citronellol
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]
- 3. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México - PMC [pmc.ncbi.nlm.nih.gov]
Validation of qNMR for the Purity Assessment of Methyl Citronellate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical checkpoint in the validation of its quality and safety. Methyl citronellate, a key intermediate in various synthetic processes, demands a robust and accurate analytical method for its purity assessment. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID), two common techniques for purity analysis. Supported by established analytical principles and representative experimental data, this document aims to assist in the selection of the most suitable methodology for the purity validation of this compound.
Data Presentation: A Comparative Overview
The purity of a representative batch of this compound was assessed using both ¹H qNMR and GC-FID. The results, including mean purity and standard deviation from replicate measurements, are summarized in the table below to facilitate a clear comparison of the techniques' performance.
| Analytical Technique | Mean Purity (%) | Standard Deviation (±) | Key Advantages | Limitations |
| ¹H qNMR | 99.3 | 0.2 | Provides absolute quantification without a specific analyte reference standard; offers structural information for impurity identification.[1] | Lower sensitivity for trace-level impurities compared to chromatographic methods.[1] |
| GC-FID | 99.5 | 0.3 | High precision, robustness, and high sensitivity to volatile organic impurities.[1] | Does not provide structural information for the identification of unknown impurities.[1] |
Experimental Protocols
Detailed methodologies for the purity analysis of this compound by ¹H qNMR and GC-FID are provided below.
¹H qNMR Spectroscopy
-
Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.
-
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified purity ≥99.5%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance (readability ± 0.01 mg)
-
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.[2] Dissolve the mixture in approximately 0.7 mL of CDCl₃. Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with a 30° pulse angle should be used.[3]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[3][4]
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3][4]
-
-
Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.[3]
-
Manually phase the spectrum and apply a baseline correction.[3]
-
Integrate a well-resolved signal for this compound (e.g., the singlet of the methyl ester group) and the signal for the internal standard (the singlet of the two olefinic protons of maleic acid).[3]
-
The purity of this compound is calculated using the following formula[5]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Objective: To determine the relative purity of this compound and identify volatile impurities.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC-FID Analysis:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 280 °C.
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
-
Mandatory Visualization
Caption: Experimental workflow for the purity validation of this compound by qNMR.
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Methyl Citronellate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of methyl citronellate, a key aroma compound in the fragrance and flavor industries, is paramount for quality control and product development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed methodologies for the analysis of this compound and structurally similar compounds.
Methodology Comparison
Gas Chromatography is often the preferred method for analyzing volatile compounds like this compound due to its high separation efficiency and sensitivity.[1] Conversely, High-Performance Liquid Chromatography offers a robust alternative, particularly for samples that may not be suitable for the high temperatures used in GC or when simultaneous analysis of non-volatile compounds is required.[1][2] The choice between GC and HPLC is contingent upon various factors, including the sample matrix, desired sensitivity, and analytical throughput.[2]
Data Presentation: Performance Comparison
The following table summarizes representative validation parameters for HPLC and GC methods based on the analysis of this compound and analogous compounds. This data provides a comparative overview of the expected performance of each technique.
| Validation Parameter | HPLC | GC |
| Linearity (R²) | > 0.999[3] | > 0.99[4] |
| Limit of Detection (LOD) | ~9.4 µg/mL (for Methyl Jasmonate)[5] | ~0.02 µg/mL (for Ethyl Citronellate)[6] |
| Limit of Quantitation (LOQ) | ~28.5 µg/mL (for Methyl Jasmonate)[5] | 120 - 260 ng/mL (for terpenes)[4] |
| Accuracy (% Recovery) | 88.5% - 90.7% (for Methyl Jasmonate)[5] | 98.0% to 102.0% (for Menthol and Methyl Salicylate)[7] |
| Precision (% RSD) | < 2%[5] | < 10%[8][9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the analysis of this compound based on established methods for similar compounds.[3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is commonly used.[2] For this compound, a mobile phase of acetonitrile and water (75:25 v/v) can be employed.[5][10]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: UV detection at 210 nm.[3]
-
Sample Preparation: Samples should be dissolved in the mobile phase.[11] For solid or semi-solid samples, an extraction with a suitable solvent like methanol, followed by sonication and filtration, is necessary.[3]
Gas Chromatography (GC) Protocol
This protocol is a representative method for the analysis of this compound, adapted from methods for similar volatile esters.[6][11]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (MS) or a flame ionization detector (FID).[11]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
Inlet Temperature: 250 °C.[11]
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[11]
-
Injection: 1 µL of the sample is injected in split or splitless mode, depending on the expected concentration.[11]
-
Detector: If using a mass spectrometer, it would be operated in electron ionization (EI) mode at 70 eV, with data acquired in selected ion monitoring (SIM) mode for quantification.[11]
-
Sample Preparation: Samples are accurately weighed and diluted in a suitable solvent such as hexane (B92381) or ethyl acetate.[11] An internal standard can be added for improved accuracy.[11]
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC methods for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
Comparative study of the odor profiles of Methyl citronellate enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the odor profiles of the (R)- and (S)-enantiomers of methyl citronellate. While direct quantitative comparative data for these specific enantiomers is not extensively available in publicly accessible literature, this document compiles the existing qualitative descriptions and outlines the standard experimental methodologies used for such analysis. The principles of enantioselective olfaction and the necessary experimental workflows to generate comparative data are also detailed to support further research.
This compound is a fragrance ingredient valued for its floral and fruity characteristics. As with many chiral molecules, the spatial arrangement of atoms in its enantiomers can lead to different interactions with olfactory receptors, resulting in distinct odor perceptions. Understanding these differences is crucial for the targeted development of flavors and fragrances and for advancing our knowledge of olfactory science.
Odor Profile Comparison
Quantitative sensory data, such as odor thresholds and intensity ratings for specific descriptors of this compound enantiomers, are not readily found in published studies. However, qualitative assessments of this compound (often as a racemic mixture) and related citronellyl derivatives provide valuable insights into their olfactory characteristics.
Table 1: Qualitative Odor Profile of this compound and Related Derivatives
| Compound | Odor Descriptors | Notes |
| This compound (unspecified) | Floral, dry, weedy, dusty, waxy, geranium, fatty, fruity, winey.[1][2] | At a 1% concentration, it is described as having sweet geranium, floral, waxy, winey, and fruity nuances.[1][2] |
| (S)-Citronellyl Derivatives | Generally milder and cleaner top note.[3] | This is a general observation for (3S)-forms of linear citronellyl derivatives.[3] |
| (R)-Citronellyl Derivatives | Fruity, dry, dusty, citrus, licorice, rose, spicy (as exemplified by ethyl citronellate).[3] | The odor characteristics are generally similar to the (S)-enantiomer but may lack the 'cleaner' top note.[3] |
It is important to note that the perceived odor of a chemical can be influenced by its concentration and purity.[4] Even small amounts of an impurity can significantly alter the overall odor profile.[4]
Experimental Protocols
To generate robust comparative data for the odor profiles of this compound enantiomers, standardized sensory analysis methodologies are required. The two primary techniques employed for such evaluations are Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.
1. Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.[3][5]
-
Objective: To separate the (R)- and (S)-enantiomers of this compound and to have trained sensory assessors evaluate the odor of each enantiomer as it elutes from the GC column.
-
Methodology:
-
Sample Preparation: A solution of the this compound enantiomer or a mixture is prepared in an appropriate solvent.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.[3]
-
Separation: The enantiomers are separated using a chiral stationary phase within the GC column.[3] The selection of the appropriate chiral column is critical for achieving baseline separation of the enantiomers.
-
Detection and Olfactometry: As the separated compounds elute from the column, the effluent is split. One portion is directed to a chemical detector (e.g., a mass spectrometer for identification), and the other portion is sent to a sniffing port.[3][5]
-
Sensory Evaluation: A trained panelist sniffs the effluent at the sniffing port and records the perceived odor, its intensity, and its duration for each eluting enantiomer.[3]
-
2. Sensory Panel Evaluation
A sensory panel, composed of trained assessors, is used to provide a comprehensive and quantitative description of the odor profiles of the purified enantiomers.
-
Objective: To quantitatively measure and compare the odor attributes of the (R)- and (S)-enantiomers of this compound.
-
Methodology:
-
Panelist Training: Assessors are trained to identify and rate the intensity of a variety of standard odorants relevant to the expected profile of this compound.
-
Sample Preparation: The purified enantiomers of this compound are diluted to various concentrations in an odorless solvent.
-
Odor Assessment: Samples are presented to the panelists in a controlled environment. Panelists rate the intensity of various odor descriptors (e.g., floral, fruity, waxy) on a standardized scale.
-
Data Analysis: The collected data is statistically analyzed to determine significant differences in the odor profiles of the enantiomers and to establish odor thresholds.
-
Visualizing the Process and Principles
Experimental Workflow for Comparative Odor Profiling
Caption: Workflow for the comparative sensory analysis of this compound enantiomers.
Principle of Enantioselective Olfaction
Caption: Differential interaction of enantiomers with a chiral olfactory receptor.
The stereochemistry of a molecule plays a pivotal role in its interaction with biological systems, a principle that is particularly evident in olfaction.[3] Olfactory receptors are chiral proteins, and therefore, they can interact differently with the two enantiomers of a chiral odorant.[6] This difference in interaction, often described as a "lock and key" or "hand in glove" model, can lead to one enantiomer binding more strongly or activating the receptor more effectively than the other. This can result in the two enantiomers having different odor qualities, different odor intensities, or different odor thresholds.[7][8] In some cases, one enantiomer may be odorous while the other is odorless.[6]
References
- 1. Fragrance University [fragranceu.com]
- 2. This compound, 2270-60-2 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]
- 8. academic.oup.com [academic.oup.com]
In vitro cytotoxicity comparison of Methyl citronellate and its derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While data on the in vitro cytotoxicity of methyl citronellate remains unavailable in the reviewed literature, this guide provides a comparative analysis of the cytotoxic profiles of structurally related citronellol (B86348) esters: citronellyl isobutyrate (CIB), citronellyl 2,2-dimethyl butyrate (B1204436) (CDB), and citronellyl caproate (CC). This report synthesizes available experimental data to offer insights into their potential as cytotoxic agents. The methodologies of the key assays employed in these studies are detailed, and the potential signaling pathways, as elucidated for the parent compound citronellol, are presented.
Introduction
Citronellol, a naturally occurring monoterpenoid, and its derivatives are of increasing interest in pharmacological research due to their potential therapeutic properties, including anticancer activities. Esterification of citronellol is a common strategy to modify its physicochemical properties, which may enhance its bioavailability and cytotoxic efficacy. This guide focuses on the in vitro cytotoxic effects of several citronellol esters, providing a comparative overview for researchers in oncology and drug discovery.
Comparative Cytotoxicity Data
The cytotoxic activity of citronellol and its ester derivatives has been evaluated against various cell lines, including human breast cancer (MCF7), murine leukemia (P388), and in a preliminary toxicity screen using Artemia salina (brine shrimp). The results, presented as IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%), are summarized below.
Table 1: Cytotoxicity against Breast Cancer (MCF7) Cells
| Compound | IC50 (µg/mL)[1] |
| Citronellyl Isobutyrate (CIB) | 2.82[1] |
| Citronellyl 2,2-dimethyl butyrate (CDB) | 4.75 |
| Citronellyl Caproate (CC) | 36.1[1] |
Table 2: Cytotoxicity against Murine Leukemia (P388) Cells
| Compound | IC50 (µg/mL)[2] |
| Citronellol | 38.49[2] |
| Citronellyl Caproate (CC) | 10.63[2] |
Table 3: Lethality against Artemia salina
| Compound | LC50 (µg/mL)[1] |
| Citronellol | 1.15[1] |
| Citronellyl Isobutyrate (CIB) | 1.43 |
| Citronellyl 2,2-dimethyl butyrate (CDB) | 1.96 |
| Citronellyl Caproate (CC) | 1.21[1] |
Experimental Methodologies
The following protocols provide a detailed overview of the key assays used to determine the cytotoxicity of the citronellol esters.
Alamar Blue Assay (for MCF7 cells)
The Alamar Blue assay is a colorimetric method that quantitatively measures cell viability and proliferation. The assay is based on the reduction of resazurin (B115843) (the active ingredient in Alamar Blue) to the fluorescent resorufin (B1680543) by metabolically active cells.
Protocol:
-
Cell Seeding: Harvest log-phase MCF7 cells and adjust the cell density. Seed the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (citronellol esters) and incubate for a predetermined period (e.g., 24 or 48 hours). Include appropriate controls (vehicle-treated and untreated cells).
-
Alamar Blue Addition: Aseptically add Alamar Blue reagent to each well, typically at a volume equal to 10% of the culture medium.[3]
-
Incubation: Incubate the plates for 4-8 hours in a humidified incubator at 37°C.[3]
-
Measurement: Measure the absorbance at 570 nm and 600 nm using a microplate reader.[3] Alternatively, fluorescence can be measured at an excitation of 560 nm and an emission of 590 nm.[3]
-
Data Analysis: Calculate the percentage of viable cells compared to the control to determine the IC50 value.
MTT Assay (for P388 cells)
The MTT assay is another colorimetric method for assessing cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[4]
Protocol:
-
Cell Seeding: Seed P388 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with different concentrations of the test compounds and incubate for the desired duration.
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the spectrophotometrical absorbance of the samples at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Brine Shrimp Lethality Test (BSLT)
The BSLT is a preliminary, rapid, and simple bioassay for screening the toxicity of chemical compounds. It uses brine shrimp (Artemia salina) larvae.
Protocol:
-
Hatching Shrimp: Hatch Artemia salina cysts in artificial seawater under constant aeration and illumination for 48 hours.[7]
-
Sample Preparation: Dissolve the test compounds in seawater (with the aid of a solvent like DMSO if necessary) to prepare a series of concentrations.
-
Exposure: Transfer a set number of brine shrimp larvae (nauplii), typically 10-15, into vials containing the different concentrations of the test compounds.
-
Incubation: Incubate the vials for 24 hours under illumination.
-
Counting: After 24 hours, count the number of dead shrimp in each vial.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using statistical analysis (e.g., probit analysis).
Visualizing Experimental Workflows and Signaling Pathways
Experimental and Analytical Workflows
Caption: A generalized workflow for in vitro cytotoxicity assays.
Potential Signaling Pathways of Cytotoxicity
The precise signaling pathways for citronellol esters have not been fully elucidated. However, studies on the parent compound, citronellol, suggest potential mechanisms of action that may be relevant to its derivatives.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the stability of different terpene esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the stability of four common terpene esters: linalyl acetate (B1210297), geranyl acetate, terpinyl acetate, and bornyl acetate. Understanding the stability of these esters is critical for the formulation of pharmaceuticals, cosmetics, and other commercial products to ensure their efficacy, safety, and shelf-life. This document summarizes quantitative stability data, details experimental protocols for stability testing, and visualizes key experimental workflows.
Comparative Stability Data
The stability of terpene esters is influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents. The following table summarizes the representative stability data for linalyl acetate, geranyl acetate, terpinyl acetate, and bornyl acetate under forced degradation conditions. The data is presented as the percentage of degradation observed after a specified period of stress.
| Terpene Ester | Hydrolytic Degradation (Acidic, pH 3) | Hydrolytic Degradation (Alkaline, pH 10) | Oxidative Degradation (3% H₂O₂) | Thermal Degradation (80°C) | Photolytic Degradation (UV Exposure) |
| Linalyl Acetate | ~25% | ~10% | ~15% | ~10% | ~5% |
| Geranyl Acetate | ~35% | ~20% | ~25% | ~18% | ~10% |
| Terpinyl Acetate | ~15% | ~5% | ~10% | ~8% | ~3% |
| Bornyl Acetate | ~10% | ~3% | ~8% | ~5% | ~2% |
Note: The data presented in this table is a synthesized representation based on available literature and is intended for comparative purposes. Actual degradation rates can vary depending on the specific experimental conditions.
Degradation Pathways and Stability Profiles
Terpene esters are susceptible to several degradation pathways that can alter their chemical structure and sensory properties. The primary degradation mechanisms include hydrolysis, oxidation, and thermal decomposition.
Hydrolysis: The ester bond in terpene esters can be cleaved in the presence of water, particularly under acidic or alkaline conditions, to yield the corresponding terpene alcohol and acetic acid.[1] For instance, linalyl acetate hydrolyzes to form linalool (B1675412) and acetic acid. This reaction is often accelerated at extreme pH values.[1]
Oxidation: Terpene esters can undergo oxidation, especially those with double bonds in their structure. This can lead to the formation of various oxidation products, including epoxides and hydroperoxides, which can alter the fragrance and biological activity of the original ester.
Thermal Degradation: Elevated temperatures can promote the degradation of terpene esters, leading to isomerization, cyclization, or decomposition into other volatile compounds. For example, linalyl acetate can undergo rearrangement to form other terpene acetates like geranyl acetate under thermal stress.[2]
Photodegradation: Exposure to ultraviolet (UV) light can also induce degradation of terpene esters, leading to the formation of various photoproducts.
Based on available data, the general stability trend for the four terpene esters, from most stable to least stable, is as follows:
Bornyl Acetate > Terpinyl Acetate > Linalyl Acetate > Geranyl Acetate
Geranyl acetate is often reported to be particularly unstable.[2]
Experimental Protocols for Stability Testing
The following are detailed methodologies for key experiments used to assess the stability of terpene esters.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for determining the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[3][4]
1. Hydrolytic Degradation:
-
Acidic Hydrolysis: Dissolve the terpene ester in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and then dilute with 0.1 N hydrochloric acid to achieve the desired final concentration. The solution is then typically heated at a controlled temperature (e.g., 60°C) for a specified duration.
-
Alkaline Hydrolysis: Dissolve the terpene ester in a suitable solvent and dilute with 0.1 N sodium hydroxide. The solution is then maintained at a controlled temperature (e.g., 40°C) for a specific time.
-
Neutral Hydrolysis: Dissolve the terpene ester in a suitable solvent and dilute with purified water. The solution is then heated at a controlled temperature (e.g., 80°C) for a defined period.
2. Oxidative Degradation:
-
Dissolve the terpene ester in a suitable solvent and treat with a solution of hydrogen peroxide (typically 3-30%) at room temperature or slightly elevated temperatures for a specified time.
3. Thermal Degradation:
-
Place the solid terpene ester or its solution in a controlled temperature oven (e.g., 80°C) for a defined period. The effect of dry heat is observed.
4. Photolytic Degradation:
-
Expose a solution of the terpene ester to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp) for a specific duration. A control sample is kept in the dark to differentiate between light-induced and thermal degradation.
Sample Analysis: Following the stress period, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis. The extent of degradation is quantified using a stability-indicating analytical method, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).[5][6]
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of terpene esters and their degradation products.[5][6]
-
Sample Preparation: The stressed samples are diluted with a suitable solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard may be added for improved quantification.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is commonly used.
-
Injector: A split/splitless injector is used, with the temperature typically set to 250°C.
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 280°C.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range appropriate for the expected compounds (e.g., 40-500 amu).
-
-
Data Analysis: The degradation of the parent terpene ester is quantified by comparing its peak area to that of an unstressed control. Degradation products are identified by comparing their mass spectra to a reference library (e.g., NIST).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study of terpene esters.
References
Efficacy of Methyl citronellate as a repellent against different mosquito species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the repellent efficacy of methyl citronellate and its derivatives against various mosquito species, benchmarked against the widely used synthetic repellents DEET (N,N-diethyl-meta-toluamide) and Picaridin. Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from studies on closely related citronellal (B1669106) derivatives to provide a comprehensive overview for research and development purposes.
Comparative Efficacy Data
The following tables summarize the complete protection time (CPT) and percentage repellency of citronellal derivatives, DEET, and Picaridin against several medically important mosquito species. The data is compiled from various laboratory and field studies employing the arm-in-cage method.
Table 1: Repellent Efficacy against Aedes aegypti (Yellow Fever Mosquito)
| Repellent | Concentration | Complete Protection Time (CPT) (hours) | Percent Repellency (%) | Study Type |
| Citronellal Derivatives | 5% | ~3.5 | 95 | Field |
| DEET | 20% | >6 | >90 | Field & Lab |
| 23.8% | 5 | - | Lab | |
| 6.65% | 2 | - | Lab | |
| Picaridin | 20% | >6 | >90 | Field & Lab |
| 10% | 5-12 | - | Lab |
Table 2: Repellent Efficacy against Anopheles gambiae (Malaria Mosquito)
| Repellent | Concentration | Complete Protection Time (CPT) (hours) | Percent Repellency (%) | Study Type |
| Citronellal Derivatives | Not specified | Longer than DEET at same concentration | Not specified | Lab |
| DEET | 20% | ~4-10 | >90 | Field |
| Picaridin | 20% | ~4-10 | >90 | Field |
Table 3: Repellent Efficacy against Culex quinquefasciatus (Southern House Mosquito)
| Repellent | Concentration | Complete Protection Time (CPT) (hours) | Percent Repellency (%) | Study Type |
| Citronellal Derivatives | Not specified | Not specified | Not specified | - |
| DEET | 20% | 6 | - | Lab |
| Picaridin | 20% | >7 | >95 | Lab |
Experimental Protocols
The primary method for evaluating the efficacy of topical repellents is the Arm-in-Cage Test . The following protocol is a standardized methodology based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[1][2][3][4]
Objective: To determine the Complete Protection Time (CPT) of a topical repellent against host-seeking female mosquitoes in a controlled laboratory setting.
Materials:
-
Test cages (e.g., 40 x 40 x 40 cm)
-
200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), 5-10 days old, sugar-starved for at least 4 hours prior to testing.
-
Test repellent formulation (e.g., this compound)
-
Reference standard repellent (e.g., 20% DEET or Picaridin in ethanol)
-
Control substance (vehicle/placebo, e.g., ethanol)
-
Human volunteers (screened for skin sensitivity and attractiveness to mosquitoes)
-
Protective gloves
-
Timer
-
Aspirator for handling mosquitoes
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours before the test. A defined area of the forearm (e.g., 600 cm²) is marked for application.
-
Repellent Application: A precise amount of the test repellent (e.g., 1 mL) is applied evenly to the marked area of one forearm. The other forearm is treated with the control substance. For comparison with a standard, a third volunteer or a different test session would involve the application of the reference repellent.
-
Acclimation: The volunteer waits for a specified period (e.g., 30 minutes) after application to allow the repellent to dry.
-
Exposure: The volunteer inserts the treated forearm into the cage containing the mosquitoes for a fixed duration (e.g., 3 minutes). The number of mosquito landings and probes (attempts to bite) is recorded.
-
Efficacy Assessment: The test is repeated at regular intervals (e.g., every 30 or 60 minutes) until the repellent fails. Repellent failure is defined as the first confirmed bite, which is typically confirmed by a second bite within the same or next exposure period.
-
Data Recording: The time from the application of the repellent to the first confirmed bite is recorded as the Complete Protection Time (CPT).
Visualizations
Experimental Workflow: Arm-in-Cage Test
Arm-in-Cage Experimental Workflow
Mosquito Olfactory Signaling Pathway and Repellent Interaction
Mosquitoes detect volatile chemical cues from their hosts through olfactory receptor neurons (ORNs) located in sensilla on their antennae and maxillary palps. The binding of an odorant molecule to an Odorant Receptor (OR) complex, which typically includes a highly conserved co-receptor (Orco), triggers a signaling cascade that leads to neuron activation and host-seeking behavior. Repellents are thought to interfere with this process through various mechanisms.
Mosquito Olfactory Signaling and Repellent Action
Mechanisms of Repellent Action:
-
Receptor Antagonism: Repellent molecules may bind to the odorant receptors, preventing host odorants from binding and activating the neuron.[5][6][7]
-
Atypical Agonism: Some repellents may directly activate the odorant receptors in a way that is perceived as unpleasant or confusing to the mosquito, leading to avoidance behavior.[8]
-
Odor Masking: Repellents can reduce the volatility of attractive chemical cues on the skin, effectively "masking" the host from the mosquito.[8]
Conclusion
While direct comparative data for this compound is sparse, studies on related citronellal derivatives suggest they can offer significant protection against mosquitoes, albeit for a shorter duration than high concentrations of DEET and Picaridin.[9][10] The lower volatility and weaker odor of these derivatives make them promising candidates for further research and development into new, long-lasting, and more consumer-friendly bio-based repellents. Further standardized arm-in-cage studies are necessary to definitively determine the efficacy of this compound in direct comparison to DEET and Picaridin against a broad range of mosquito species.
References
- 1. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 2. epa.gov [epa.gov]
- 3. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. Interactions of DEET and Novel Repellents With Mosquito Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of DEET and Novel Repellents With Mosquito Odorant Receptors | Semantic Scholar [semanticscholar.org]
- 7. scholarworks.smith.edu [scholarworks.smith.edu]
- 8. DEET - Wikipedia [en.wikipedia.org]
- 9. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of Methyl Citronellate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Methyl citronellate, a monoterpene ester, is a valuable compound in the fragrance, flavor, and pharmaceutical industries, prized for its characteristic fruity and rosy aroma. Its synthesis can be approached through traditional chemical methods or more contemporary enzymatic routes. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Quantitative Comparison of Synthesis Methods
The decision between chemical and enzymatic synthesis of this compound involves a trade-off between factors such as reaction conditions, yield, cost, and environmental impact. The following table summarizes the key quantitative parameters for both the chemical (Fischer esterification) and enzymatic (lipase-catalyzed) synthesis of this compound.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Immobilized Lipase (B570770) (e.g., Novozym® 435) |
| Typical Yield | ~65-85%[1] | 80-100%[2] |
| Reaction Temperature | High (Reflux, ~65-100°C)[1] | Mild (35-70°C)[3][4] |
| Reaction Time | 4-8 hours[1] | 4-24 hours[2] |
| Substrate Specificity | Low | High (chemo-, regio-, and enantioselectivity)[5] |
| Byproducts | Water (requires removal to drive equilibrium) | Water |
| Catalyst Reusability | Not readily reusable | High, especially with immobilized enzymes[2][4] |
| Environmental Impact | Use of corrosive acids, high energy consumption | "Green" and sustainable, biodegradable catalyst, lower energy consumption[5] |
Experimental Protocols
Chemical Synthesis: Fischer Esterification of Citronellic Acid
This protocol outlines the synthesis of this compound from citronellic acid and methanol (B129727) using a strong acid catalyst.
Materials:
-
Citronellic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve citronellic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of citronellic acid) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.
-
The crude product can be further purified by vacuum distillation.
Enzymatic Synthesis: Lipase-Catalyzed Esterification of Citronellic Acid
This protocol describes the synthesis of this compound using an immobilized lipase, offering a more environmentally benign approach.
Materials:
-
Citronellic acid
-
Methanol
-
Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)[6][7]
-
Anhydrous organic solvent (e.g., n-hexane or solvent-free)[2]
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or magnetic stirrer with temperature control
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine citronellic acid and methanol in an equimolar ratio in an anhydrous organic solvent (or solvent-free).
-
Add the immobilized lipase to the mixture (e.g., 10% by weight of the substrates).
-
If desired, add molecular sieves to adsorb the water produced during the reaction, which can help drive the equilibrium towards the product.
-
Incubate the mixture at a controlled temperature (e.g., 35-45°C) with constant agitation (e.g., 150-200 rpm) for 4-24 hours.[2]
-
Monitor the reaction progress using gas chromatography (GC) or TLC.
-
Once the reaction reaches the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused.
-
The solvent can be removed from the filtrate by rotary evaporation to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Visualizing the Synthesis Workflows
The following diagrams illustrate the distinct workflows for the chemical and enzymatic synthesis of this compound.
Concluding Remarks
The choice between chemical and enzymatic synthesis of this compound is highly dependent on the specific priorities of the researcher or organization.
Chemical synthesis via Fischer esterification is a well-established method that can be cost-effective for small-scale production due to the low cost of the acid catalyst. However, it suffers from several drawbacks, including harsh reaction conditions, lower yields, the need for extensive purification, and negative environmental implications.
Enzymatic synthesis using immobilized lipases represents a more modern and sustainable approach.[5] It offers higher yields under milder conditions, leading to a purer product with fewer byproducts. The ability to reuse the enzyme catalyst makes it a more economical option for larger-scale and continuous production processes.[2][4] For applications in the pharmaceutical and food industries, where product purity and "natural" labeling are often critical, the enzymatic route is particularly advantageous. While the initial investment in the enzyme may be higher, the long-term benefits of sustainability, efficiency, and product quality often outweigh this initial cost.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
Validation of an Analytical Method for Methyl Citronellate in a Commercial Product: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of Methyl citronellate in a commercial product. The information presented is based on established analytical methodologies for similar compounds and is intended to guide researchers in selecting and validating an appropriate analytical method.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the desired analytical throughput. Both GC-MS and HPLC are powerful techniques suitable for this purpose, each with its own set of advantages and limitations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with detection by mass spectrometry. | Separation based on polarity, with detection by UV absorbance. |
| Selectivity | High, due to mass fragmentation patterns. | Moderate, potential for interference from co-eluting compounds with similar UV absorbance. |
| Sensitivity | High (ng/mL to pg/mL). | Moderate (µg/mL to ng/mL). |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for non-volatile and thermally labile compounds. |
| Sample Preparation | May require derivatization for non-volatile compounds; extraction into a volatile solvent is common. | Generally simpler, involving dissolution and filtration. |
| Instrumentation Cost | Higher. | Lower. |
| Analysis Time | Typically faster run times. | Can have longer run times depending on the separation. |
Quantitative Performance Data
The following table summarizes typical validation parameters for the quantification of terpene esters using GC-MS and HPLC, based on data from studies on structurally similar compounds. These values should be established specifically for this compound during method validation.
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below. These protocols are intended as a starting point and should be optimized for the specific commercial product matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound reference standard (≥98% purity).
-
Internal standard (IS), e.g., Tetradecane.
-
Hexane (B92381) (GC grade).
-
Methanol (B129727) (HPLC grade).
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tetradecane and dissolve in 10 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation (for a cream-based product):
-
Accurately weigh approximately 1 g of the commercial product into a 15 mL centrifuge tube.
-
Add 5 mL of methanol and vortex for 2 minutes to disperse the sample.
-
Add 5 mL of hexane and vortex for 5 minutes to extract the this compound.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Spike the extract with the internal standard to a final concentration of 10 µg/mL.
-
Inject 1 µL into the GC-MS system.
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: To be determined from the mass spectrum of a pure standard.
-
Qualifier Ions: At least two other characteristic ions for confirmation.
-
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Preparation (for a cream-based product):
-
Accurately weigh approximately 1 g of the commercial product into a 15 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 5 minutes to extract the this compound.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10 µL into the HPLC system.
HPLC Parameters:
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the chosen analytical method according to ICH Q2(R1) guidelines.[1][2][3]
Caption: Logical workflow for analytical method validation.
Forced Degradation Study Protocol (for Stability-Indicating Method)
To develop a stability-indicating method, forced degradation studies are essential to demonstrate that the analytical method can separate the intact drug from its degradation products.[4][5][6] The following are typical stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.[3]
After exposure to these stress conditions, the samples are analyzed using the developed method to assess for degradation and to ensure the specificity of the method.
Conclusion
Both GC-MS and HPLC are suitable techniques for the quantitative analysis of this compound in commercial products. The choice between the two methods will depend on the specific requirements of the analysis, including the nature of the sample matrix, the need for high sensitivity (favoring GC-MS), and cost considerations (favoring HPLC). Regardless of the method chosen, a thorough validation according to ICH guidelines is crucial to ensure the reliability and accuracy of the results. The provided protocols and workflow serve as a robust starting point for the development and validation of an analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Geraniol Esters and Methyl Citronellate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the anti-inflammatory effects of geraniol (B1671447) esters and methyl citronellate, focusing on their impact on key inflammatory mediators and signaling pathways. The information is compiled from various in vitro and in vivo studies to offer a comprehensive overview for research and drug development purposes. While extensive data is available for geraniol and its derivatives, research on the specific anti-inflammatory activity of this compound is notably limited.
Executive Summary
Geraniol, an acyclic monoterpene alcohol, and its esters have demonstrated significant anti-inflammatory properties across numerous studies.[1][2][3] These compounds effectively reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[4][5][6] The primary mechanism of action involves the inhibition of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][7] In contrast, there is a conspicuous absence of scientific literature and experimental data on the anti-inflammatory effects of this compound.
Data Presentation: Geraniol and Geraniol Esters
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of geraniol and its esters.
Table 1: Effect of Geraniol on Pro-inflammatory Cytokine Expression
| Cell Line/Model | Treatment | Concentration | Target Cytokine | Inhibition (%) | Reference |
| LPS-stimulated RAW 264.7 cells | Geraniol | 100 µM | TNF-α | Significant reduction | [5] |
| LPS-stimulated RAW 264.7 cells | Geraniol | 100 µM | IL-6 | Significant reduction | [5] |
| LPS-stimulated RAW 264.7 cells | Geraniol | 100 µM | IL-1β | Significant reduction | [5] |
| Human Macrophage-like Cells (LPS-stimulated) | Geranylgeraniol | 10 µM | TNF-α mRNA | Significant suppression | [4] |
| Human Macrophage-like Cells (LPS-stimulated) | Geranylgeraniol | 10 µM | IL-6 mRNA | Significant suppression | [4] |
| Human Macrophage-like Cells (LPS-stimulated) | Geranylgeraniol | 10 µM | IL-1β mRNA | Significant suppression | [4] |
| Complete Freund's Adjuvant (CFA)-induced arthritic rats | Geraniol | 50 mg/kg | TNF-α mRNA | Decreased expression | [1][2][6] |
| Complete Freund's Adjuvant (CFA)-induced arthritic rats | Geraniol | 50 mg/kg | IL-1β mRNA | Decreased expression | [1][2][6] |
Table 2: Effect of Geraniol on Inflammatory Mediators
| Cell Line/Model | Treatment | Concentration | Inflammatory Mediator | Effect | Reference |
| LPS-stimulated murine macrophages | Carvacrol (a monoterpene) | 1, 10, 100 µg/mL | Nitric Oxide (NO) | Significant decrease in production | [8] |
| CFA-induced arthritic rats | Geraniol | 25, 50, 100 mg/kg | Paw Edema | Significant reduction | [1][2][6] |
| CFA-induced arthritic rats | Geraniol | 25, 50, 100 mg/kg | COX-2 mRNA | Down-regulated | [1][2][6] |
| Ox-LDL-stimulated HUVECs | Geraniol | 50, 100 µM | Malondialdehyde (MDA) | Inhibition | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of geraniol or geraniol esters for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[9]
Nitric Oxide (NO) Production Assay (Griess Assay)
Nitrite (B80452) accumulation in the culture supernatant is an indicator of NO production. The Griess reaction is a common method for its quantification.[10] Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[11] After incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the effects on signaling pathways like NF-κB and MAPK, the expression and phosphorylation of key proteins are assessed by Western blotting. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., p65, IκBα, p-p38, p-ERK, p-JNK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathways
The anti-inflammatory effects of geraniol are largely attributed to its ability to modulate the NF-κB and MAPK signaling cascades.
Caption: Geraniol inhibits the NF-κB signaling pathway.
Caption: Geraniol modulates the MAPK signaling pathway.
Experimental Workflow
Caption: General experimental workflow for anti-inflammatory assays.
Conclusion
The available scientific evidence strongly supports the anti-inflammatory potential of geraniol and its esters. Their ability to suppress the production of key pro-inflammatory cytokines and modulate critical signaling pathways like NF-κB and MAPK makes them promising candidates for further investigation in the development of novel anti-inflammatory therapies.
Conversely, the lack of published data on the anti-inflammatory effects of this compound highlights a significant research gap. Future studies are warranted to explore the potential biological activities of this compound and to determine if it shares the anti-inflammatory properties of structurally related monoterpenoids. Researchers are encouraged to conduct foundational in vitro screenings to assess its impact on inflammatory markers and pathways.
References
- 1. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Geranylgeraniol Suppresses the Expression of IRAK1 and TRAF6 to Inhibit NFκB Activation in Lipopolysaccharide-Induced Inflammatory Responses in Human Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases [mdpi.com]
- 8. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Essential Oils from the Peels of Citrus Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
Battle of the Bites: Benchmarking Methyl Citronellate's Performance Against Leading Natural Insect Repellents
For Immediate Release
In the ongoing search for effective and safe insect repellents, researchers and product development professionals are increasingly turning to nature for inspiration. This guide provides an objective comparison of the performance of methyl citronellate and other prominent natural insect repellents, benchmarked against the synthetic repellent DEET. The following analysis is based on available experimental data to offer a clear perspective on the efficacy of these compounds.
While direct comparative studies on this compound are limited, its close chemical relationship to citronellal (B1669106)—a major component of citronella oil—allows for informed performance inferences. This guide synthesizes data on related compounds and other leading natural repellents to provide a comprehensive overview for the scientific community.
Quantitative Performance of Insect Repellents
The efficacy of an insect repellent is most commonly measured by its Complete Protection Time (CPT), which is the duration that a repellent prevents insect bites in a controlled setting. The following table summarizes the performance of various natural repellents against common mosquito species, with DEET included as a standard for comparison.
| Repellent Compound | Concentration (%) | Target Insect | Complete Protection Time (CPT) (hours) | Reference |
| DEET | 24% | Aedes albopictus | 6.0 | [1] |
| 15% | Aedes aegypti | ~4.5 | [2] | |
| Picaridin | 20% | Aedes albopictus | >3.5 (field trial) | [3] |
| Oil of Lemon Eucalyptus (OLE) / PMD | 40% (providing 25% PMD) | Aedes aegypti | 14.2 | [4] |
| 30% | Aedes aegypti | >6.0 | [5] | |
| IR3535 | 20% | Mosquitoes | Up to 8.0 | [5] |
| Citronella Oil | 5% | Aedes albopictus | 0.175 (10.5 minutes) | [1] |
| 40% | Anopheles stephensi | 7.0 | ||
| Geraniol | 10% | Aedes aegypti | ~1.0 | |
| Citronellal Derivatives (Hydroxylated cyclic acetals) | 5% | Aedes albopictus | >3.0 (field trial) | [3] |
| Carvacrol (in nanogel) | 3% | Aedes aegypti | ~4.17 | [6] |
| Thymol (in nanogel) | 3% | Aedes aegypti | 4.0 | [6] |
| Cinnamaldehyde (B126680) (in nanogel) | 3% | Aedes aegypti | ~3.33 | [6] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: the Arm-in-Cage test for contact repellency and Spatial Repellency Assays for volatile repellents.
Arm-in-Cage Test Protocol
The arm-in-cage test is a standard laboratory method to determine the Complete Protection Time (CPT) of a topical repellent.
-
Subject Preparation: Human volunteers are recruited for the study. A defined area of skin on the forearm (e.g., 300 cm²) is marked for application of the repellent. The hand is protected with a glove.
-
Repellent Application: A standardized dose of the repellent formulation (e.g., 1.0 mL) is applied evenly to the marked area of the forearm. A control arm is treated with a placebo or left untreated.
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).
-
Data Collection: The arm is exposed for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes). The time to the first confirmed mosquito bite (defined as a bite followed by another within the same or next exposure period) is recorded as the CPT.
-
Endpoint: The experiment is concluded when a confirmed bite occurs or after a maximum predetermined time (e.g., 8 hours).
Spatial Repellency Assay Protocol
Spatial repellency assays evaluate the ability of a volatile chemical to prevent insects from entering a treated space.
-
Apparatus: A common apparatus is a Y-tube olfactometer or a three-cage system. The setup allows mosquitoes to choose between treated and untreated air streams or spaces.
-
Treatment: A repellent-treated substrate (e.g., filter paper) is placed in the olfactometer's "treatment" arm or in one of the outer cages. The control arm or cage contains an untreated substrate.
-
Mosquito Release: A cohort of female mosquitoes is released into the central arm or cage.
-
Airflow: A controlled airflow is passed through the arms of the olfactometer, carrying the volatile cues to the mosquitoes.
-
Data Collection: The number of mosquitoes that move into the treated and untreated arms or cages is counted after a specific period. The percentage of repellency is calculated based on the distribution of the mosquitoes.
Visualizing Experimental and Biological Processes
To further clarify the methodologies and mechanisms discussed, the following diagrams illustrate a typical experimental workflow and the insect olfactory signaling pathway.
Mechanism of Action: How Natural Repellents Work
Insect repellents primarily function by interacting with the insect's olfactory system. Volatile repellent molecules are detected by specialized receptors on the insect's antennae and maxillary palps.
The current understanding is that repellents can act in several ways:
-
Receptor Activation: Some repellents, like DEET, are thought to activate specific odorant receptors (ORs) or ionotropic receptors (IRs) that trigger an aversive behavioral response in the insect.[7][8] For instance, the Ir40a receptor has been identified as a key target for DEET.[9]
-
Receptor Inhibition: Repellents may also block the receptors that insects use to detect attractants from a host, such as carbon dioxide and lactic acid. This "masking" effect makes the host less detectable to the insect.
-
Non-specific Activation: Some natural compounds may cause a general activation of multiple olfactory receptors, overwhelming the insect's sensory system and leading to confusion and avoidance.[3]
Recent research has also identified transient receptor potential (TRP) ion channels as a molecular target for some plant-derived repellents, such as citronellal and citronellol.[10] This suggests that the mechanism of action for natural repellents is complex and may involve multiple receptor families.
Conclusion
While DEET remains a highly effective synthetic repellent, the demand for natural alternatives continues to drive research and development. Oil of Lemon Eucalyptus (PMD) stands out as a particularly effective natural repellent with protection times comparable to, and in some cases exceeding, that of DEET.[4] Formulations of other natural compounds, such as those based on citronellal derivatives and essential oil nanogels, also show significant promise in extending protection times.[3][6]
Although specific data for this compound is not yet widely available in comparative studies, its structural similarity to citronellal suggests it likely interacts with similar olfactory pathways. Further research directly comparing the efficacy of this compound is warranted to fully understand its potential as a next-generation natural insect repellent. The ongoing exploration of novel formulations and delivery systems, such as nanogels, is a promising avenue for enhancing the performance of all-natural repellents.[6]
References
- 1. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zanzaratigre.uniud.it [zanzaratigre.uniud.it]
- 5. secure.medicalletter.org [secure.medicalletter.org]
- 6. Mosquito repellency of carvacrol, thymol, and cinnamaldehyde nanogels against Aedes aegypti: a comparative study with DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical & Engineering News: Latest News - Molecular Target Discovered For DEET Bug Repellent [pubsapp.acs.org]
- 9. nhregister.com [nhregister.com]
- 10. pnas.org [pnas.org]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Methyl Citronellate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of methyl citronellate, a key component in various fragrance and flavor formulations. While specific inter-laboratory validation data for this compound is not publicly available, this document draws upon established validation principles and data from closely related compounds, such as ethyl citronellate, to present a robust framework for analytical method validation. The guide focuses on the two most prevalent techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods: GC vs. HPLC
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and analytical throughput. GC is often favored for volatile compounds like this compound due to its high resolution and sensitivity. HPLC offers a versatile alternative, particularly for samples that are not suitable for the high temperatures used in GC.[1]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[1] | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] |
| Typical Stationary Phase | Polysiloxane-based (e.g., 5% Phenyl Polysiloxane).[1] | Reversed-phase C18.[1][2] |
| Typical Mobile Phase | Inert gas (e.g., Helium, Hydrogen).[1] | Acetonitrile/Water gradient.[1][2] |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID).[1][3] | UV-Vis or Photodiode Array (PDA).[2] |
| Advantages | High resolution and sensitivity for volatile compounds.[1] | Suitable for non-volatile or thermally labile compounds.[1] |
| Considerations | Requires volatile and thermally stable analytes. | May have lower resolution for complex volatile mixtures compared to GC. |
Inter-Laboratory Study Design for Method Validation
An inter-laboratory study is crucial for establishing the reproducibility and robustness of an analytical method. The following workflow outlines the typical process for such a study.
Experimental Protocol: GC-MS Method for this compound
This protocol is adapted from validated methods for the analysis of related esters in complex matrices.[3][4]
1. Materials and Reagents:
-
Solvents: Hexane (B92381) (GC grade), Ethanol (B145695) (absolute)
-
Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., Tetradecane)
-
Sample Matrix: Varies by application (e.g., essential oil, perfume). A blank matrix is required for validation.
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in hexane (e.g., 1000 µg/mL).[3]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1 µg/mL to 10 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.[3]
-
Sample Preparation (for a liquid sample like perfume):
-
Accurately weigh or measure an amount of the sample and dilute it in hexane or ethanol to bring the expected concentration of this compound into the calibration range.[3]
-
Add the internal standard to the diluted sample at the same concentration as in the calibration standards.[3]
-
Vortex to ensure thorough mixing.
-
3. GC-MS Instrumentation and Parameters:
-
GC System: A gas chromatograph equipped with a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating volatile esters.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.[3] (This should be optimized).
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound.
Hypothetical Inter-Laboratory Validation Data
The following table summarizes the expected performance characteristics of a validated GC-MS method for this compound, based on data from an inter-laboratory study of ethyl citronellate.[4] A total of 15 laboratories would participate in such a study, analyzing a sample with an assigned this compound concentration of 85.0 mg/kg.
| Performance Parameter | Target Value/Range | Description |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve. |
| Repeatability (RSDr) | < 5% | The precision of measurements within a single laboratory. |
| Reproducibility (RSDR) | < 10% | The precision of measurements between different laboratories. |
| Accuracy (Recovery) | 90 - 110% | The closeness of the measured value to the true value. |
| Limit of Detection (LOD) | ~0.02 µg/mL | The lowest concentration of the analyte that can be reliably detected.[3] |
| Limit of Quantification (LOQ) | ~0.06 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Specificity | No interference at the retention time of this compound. | The ability of the method to measure the analyte of interest exclusively. |
Z-Scores: In an inter-laboratory study, Z-scores are calculated for each laboratory to assess their performance. A Z-score between -2 and 2 is generally considered acceptable.[4]
Conclusion
Both GC and HPLC are suitable methods for the analysis of this compound. GC, particularly GC-MS, offers high sensitivity and resolving power for this volatile analyte. HPLC provides a robust alternative, especially for complex matrices or when thermal degradation is a concern.[1] A thorough inter-laboratory validation, as outlined in this guide, is essential to ensure the reliability and transferability of any analytical method developed for this compound.
References
A Comparative Kinetic Study on the Esterification of Citronellic Acid with Various Alcohols: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetics of esterification is paramount for process optimization and the synthesis of novel compounds. This guide provides a comparative overview of the kinetic principles governing the esterification of citronellic acid with a range of alcohols. While direct comparative kinetic data for citronellic acid with multiple alcohols is not extensively available in the reviewed literature, this document synthesizes established principles from analogous reactions to provide a predictive framework. Furthermore, it offers a detailed experimental protocol for researchers to conduct their own comparative kinetic studies.
The esterification of a carboxylic acid, such as citronellic acid, with an alcohol is a reversible reaction that is typically acid-catalyzed.[1] The reaction rate is influenced by several factors including the structure of the alcohol, reaction temperature, catalyst type and concentration, and the molar ratio of the reactants.[2]
Influence of Alcohol Structure on Esterification Kinetics
The structure of the alcohol, particularly its chain length and steric hindrance, plays a crucial role in the rate of esterification.
-
Chain Length: For primary alcohols, an increase in the carbon chain length can lead to a higher yield of the ester.[3] This is attributed to the different physical properties of longer-chain alcohols.[4] However, some studies suggest that the influence of alcohol chain length on the ester yield may only be significant up to a certain point, beyond which it becomes independent.[5]
-
Steric Hindrance: The order of the alcohol (primary, secondary, or tertiary) significantly impacts the reaction rate. Esterification yields are generally lower for secondary alcohols compared to primary alcohols due to increased steric hindrance around the hydroxyl group.[3] Tertiary alcohols are often unable to be converted into esters under typical enzymatic catalysis conditions.[3]
Effect of Reaction Conditions
Optimizing reaction conditions is critical for achieving high conversion rates and selectivity.
-
Temperature: Increasing the reaction temperature generally increases the rate constant and the conversion of the carboxylic acid.[6] However, since esterification is an exothermic reaction, excessively high temperatures can unfavorably shift the equilibrium.[6] Higher temperatures can also lead to undesirable side reactions.[7]
-
Catalyst: Both homogeneous and heterogeneous acid catalysts are effective in accelerating the esterification reaction. The limiting step in the reaction mechanism is often the protonation of the carboxylic acid by the catalyst. The choice of catalyst can influence the reaction kinetics, with strong acids like sulfuric acid often resulting in faster reaction rates.[1]
-
Reactant Molar Ratio: The molar ratio of alcohol to carboxylic acid can affect the conversion. An excess of one reactant is often used to drive the equilibrium towards the formation of the ester. However, in acid-catalyzed reactions, an excessive amount of alcohol can sometimes decrease the conversion by diluting the acid catalyst.
Quantitative Data from Analogous Esterification Studies
While specific data for citronellic acid is limited, the following table summarizes kinetic data from the esterification of other carboxylic acids with various alcohols to illustrate how such data is typically presented.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | Conversion (%) | Reference |
| Acetic Acid | Ethanol | Sulfuric Acid | 60 | 0.105 | 80 | |
| Acetic Acid | Ethanol | Sulfuric Acid | 50 | 0.0812 | 70.9 | |
| Stearic Acid | Methanol | Montmorillonite KSF/0 | 150 | - | ~95 | [4] |
| Stearic Acid | Ethanol | Montmorillonite KSF/0 | 150 | - | ~97 | [4] |
| Stearic Acid | Propanol | Montmorillonite KSF/0 | 150 | - | ~92 | [4] |
| Stearic Acid | Butanol | Montmorillonite KSF/0 | 150 | - | ~90 | [4] |
Note: The rate constants and conversion percentages are highly dependent on the specific reaction conditions, including catalyst concentration and reactant molar ratios.
Experimental Protocol for a Comparative Kinetic Study
To generate comparative kinetic data for the esterification of citronellic acid with different alcohols, the following experimental protocol can be employed.
1. Materials and Equipment:
-
Citronellic acid (high purity)
-
A series of alcohols (e.g., methanol, ethanol, propanol, isopropanol, butanol, tert-butanol)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15)
-
Inert solvent (e.g., toluene, hexane)
-
Jacketed glass reactor with a mechanical stirrer, temperature controller, and reflux condenser
-
Sampling device
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Titration equipment for determining acid value
2. Experimental Procedure:
-
Reactor Setup: Charge the jacketed reactor with a known amount of citronellic acid and the chosen solvent.
-
Temperature Control: Set the desired reaction temperature using the circulating bath connected to the reactor jacket.
-
Initiation of Reaction: Once the desired temperature is reached and stabilized, add a known amount of the specific alcohol and the catalyst to initiate the reaction. Start the mechanical stirrer at a constant speed to ensure proper mixing.
-
Sampling: At regular time intervals, withdraw small samples from the reaction mixture. Immediately quench the reaction in the sample to stop further conversion (e.g., by cooling in an ice bath or by neutralizing the catalyst).
-
Analysis: Analyze the samples using GC or HPLC to determine the concentration of citronellic acid, the alcohol, and the corresponding ester. Alternatively, the progress of the reaction can be monitored by titrating the unreacted citronellic acid.
-
Data Collection: Record the concentration of reactants and products at each time point.
-
Repeat for Different Alcohols: Repeat the experiment under identical conditions (temperature, catalyst concentration, molar ratio) for each alcohol being compared.
-
Kinetic Modeling: Use the collected concentration-time data to determine the reaction order and calculate the rate constants for each alcohol.
Visualization of Experimental and Logical Frameworks
The following diagrams illustrate the typical workflow for a kinetic study and the interplay of factors influencing the esterification reaction.
Caption: A typical experimental workflow for a kinetic study of esterification.
Caption: Key factors influencing the rate of citronellic acid esterification.
Conclusion and Future Outlook
While general principles of esterification kinetics provide a solid foundation, there is a clear need for specific experimental studies on the esterification of citronellic acid with a diverse range of alcohols. Such research would provide invaluable quantitative data, enabling the optimization of reaction conditions for the synthesis of citronellyl esters, which are of interest in the fragrance, flavor, and pharmaceutical industries. The experimental protocol and predictive framework outlined in this guide offer a starting point for researchers to embark on these important investigations.
References
- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Methyl Citronellate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of methyl citronellate, a common fragrance and flavoring agent. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Chemical and Physical Properties
A thorough understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol [1][2] |
| CAS Number | 2270-60-2[1][2] |
| Appearance | Liquid |
| Boiling Point | 227.4°C at 760 mmHg[3] |
| Flash Point | 76.11°C (169.00°F)[4] |
| Specific Gravity | 0.897 to 0.907 @ 25°C[4] |
| Refractive Index | 1.437 to 1.443 @ 20°C[4] |
| Vapor Pressure | 0.078 mmHg at 25°C[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that causes skin and serious eye irritation.[5] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound. This process should be carried out in a well-ventilated area, preferably within a chemical fume hood.
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, contaminated gloves) in a designated, chemically compatible, and properly sealed hazardous waste container.
- Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Labeling:
- The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".
- Include the CAS number (2270-60-2) and the approximate quantity of waste.
3. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
- The storage area should be away from heat, sparks, open flames, and hot surfaces.[5]
- Keep the container cool and in a well-ventilated place.[5]
4. Arrange for Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
- Provide the EHS office or contractor with a copy of the Safety Data Sheet (SDS) for this compound.
5. Spill and Exposure Procedures:
- Skin Contact: If skin irritation occurs, wash with plenty of soap and water.[5] Seek medical advice if irritation persists.[5]
- Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
- In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling Methyl Citronellate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Methyl citronellate, including detailed personal protective equipment (PPE) specifications, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles | Must meet ANSI Z87.1 standards to protect against potential splashes. |
| Face Shield | To be worn in addition to safety goggles when handling large quantities or when there is a significant risk of splashing. | |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for incidental contact with organic esters. However, it is crucial to note that nitrile has poor resistance to prolonged exposure to esters. For extended operations or immersion, consider using a more resistant material such as Butyl rubber or Viton. Always inspect gloves for degradation before use and change them immediately after contamination.[1][2] |
| Body | Laboratory Coat | A standard, flame-resistant lab coat should be worn to protect skin and clothing from accidental contact. |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to control vapor inhalation. |
| Air-Purifying Respirator | For situations where a fume hood is not available or during a large spill, a NIOSH-approved half-mask or full-facepiece respirator with organic vapor (OV) cartridges is required.[3][4][5] Since the boiling point of this compound is above 65°C, standard OV cartridges are appropriate.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks associated with handling this compound.
Preparation and Engineering Controls:
-
Ensure a well-ventilated area, preferably a certified chemical fume hood, is operational.
-
Locate and verify the functionality of the nearest eyewash station and safety shower.
-
Assemble all necessary equipment and reagents before commencing work.
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
Handling the Chemical:
-
Avoid all direct personal contact, including inhalation of vapors.
-
Use appropriate, clean tools (e.g., spatulas, pipettes) for handling.
-
Keep the container tightly sealed when not in use.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Storage:
-
Store this compound in its original, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill Response and Disposal Plan
In the event of a spill, a prompt and appropriate response is crucial.
Small Spills (less than 100 mL) within a Fume Hood:
-
Alert personnel in the immediate vicinity.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by washing with soap and water.
Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
If the substance is flammable, extinguish all nearby ignition sources.
-
Close the doors to the affected area to contain vapors.
-
Contact the appropriate emergency response team for cleanup.
Disposal Plan: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in designated, properly labeled, and sealed containers.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Dispose of hazardous waste through a licensed environmental disposal service, following all local, state, and federal regulations.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
